Lobeline hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-21,24H,8,13-16H2,1H3;1H/t19-,20+,21-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMYPTLXLWOUSO-NFQNBQCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CCC[C@@H]1CC(=O)C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928382 | |
| Record name | Lobeline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.1 [ug/mL] (The mean of the results at pH 7.4), 1 G DISSOLVES IN 40 ML WATER, 12 ML ALC; VERY SOL IN CHLOROFORM | |
| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 873 | |
| Record name | SID56422454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 873 | |
| Record name | LOBELINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3555 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
ROSETTES OF SLENDER NEEDLES FROM ALC | |
CAS No. |
134-63-4, 63990-84-1 | |
| Record name | (-)-Lobeline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lobeline hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobeline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lobeline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOBELINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96J834CB88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LOBELINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3555 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
178-180 °C | |
| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 873 | |
| Record name | LOBELINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3555 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Therapeutic History and Pharmacology of Lobeline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobeline (B1674988), a piperidine (B6355638) alkaloid derived from the plant Lobelia inflata, has a multifaceted history in medicine.[1] Initially employed in traditional medicine and later as a respiratory stimulant, its therapeutic journey saw it become a widely available, albeit controversial, smoking cessation aid.[2][3] Despite its eventual withdrawal from over-the-counter status for this indication due to a lack of proven efficacy, research into lobeline hydrochloride continues.[4][5] Modern investigations focus on its complex neuropharmacology, particularly its interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2), exploring its potential as a treatment for psychostimulant and other substance abuse disorders.[2][6] This document provides an in-depth technical overview of the historical therapeutic applications of this compound, its detailed mechanism of action, key experimental findings, and its safety profile.
Historical Therapeutic Trajectory
The use of lobeline, the primary active alkaloid in Lobelia inflata (Indian Tobacco), has evolved significantly over centuries.
-
Traditional and Emetic Use : Historically, Lobelia inflata was used by Native Americans and in traditional medicine for a range of ailments. It gained a reputation as an emetic, inducing vomiting.[2]
-
Respiratory Stimulant : In the 20th century, lobeline was utilized as a respiratory stimulant.[3][7] Its action, similar to nicotine (B1678760), involves the stimulation of autonomic ganglia, which can affect respiration.[8] However, with the development of safer and more effective agents, its use for respiratory conditions is now considered obsolete.[5]
-
Smoking Cessation Agent : Lobeline's most widespread commercial application was as a smoking cessation aid.[9] Marketed as a nicotine partial agonist, it was believed to reduce the reinforcing effects of nicotine and alleviate withdrawal symptoms.[10][11] However, numerous reviews and clinical trials ultimately failed to provide sufficient evidence for its long-term effectiveness.[3][10][12] A 2010 multicenter, double-blind, placebo-controlled Phase 3 trial with 750 smokers found no statistically significant difference between sublingual lobeline sulfate (B86663) and placebo.[4] Consequently, in 1993, the U.S. Food and Drug Administration (FDA) prohibited the sale of over-the-counter (OTC) products containing lobeline for smoking cessation.[5]
-
Modern Investigational Uses : Contemporary research has shifted towards evaluating lobeline as a potential pharmacotherapy for other drug addictions, including abuse of amphetamines, methamphetamine, cocaine, and alcohol.[1][2][12] Studies have shown that lobeline can functionally antagonize the neurochemical and behavioral effects of psychostimulants, suggesting it may reduce their abuse liability.[2][6]
Mechanism of Action
Lobeline's pharmacological profile is complex, involving multiple neurotransmitter systems. Its primary mechanisms are not mediated by a structural resemblance to nicotine but through distinct interactions with key neural targets.[2]
-
Vesicular Monoamine Transporter 2 (VMAT2) : A primary mechanism of lobeline is its interaction with VMAT2, a transporter responsible for loading monoamines (like dopamine) into synaptic vesicles.[2][13] Lobeline inhibits the uptake of dopamine (B1211576) into these vesicles and promotes the release of stored dopamine from the vesicles into the presynaptic cytoplasm.[2][6][14] This action, mediated via the tetrabenazine-binding site on VMAT2, perturbs the fundamental processes of dopamine storage and release, which is thought to underlie its ability to attenuate the effects of psychostimulants.[2][13]
-
Nicotinic Acetylcholine Receptors (nAChRs) : Lobeline acts as a potent antagonist at α3β2() and α4β2() neuronal nAChR subtypes.[2][6][13] It inhibits nicotine-evoked dopamine release.[2][14] While it is often classified as a partial agonist, its functional effects at the receptor subtypes involved in nicotine addiction are primarily antagonistic.[10]
-
Dopamine and Serotonin (B10506) Transporters : Lobeline also acts as an inhibitor of the dopamine transporter (DAT) and the serotonin transporter (SERT), preventing the reuptake of these neurotransmitters from the synaptic cleft, although this action is less potent than its effect on VMAT2.[1]
-
μ-Opioid Receptors : Studies have shown that lobeline also functions as an antagonist at μ-opioid receptors, which may contribute to its potential for treating drug addiction.[1][15]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from various pharmacological studies of lobeline.
Table 1: Pharmacological Activity of this compound
| Target | Species | Activity | Value | Reference |
|---|---|---|---|---|
| α4β2 nAChR | Rodent/Human | Binding Affinity (Ki) | 1.4 - 2 nM | [16] |
| α7 nAChR | Not Specified | Binding Affinity (Ki) | > 10,000 nM | [16] |
| α7 nAChR | Not Specified | Inhibition (IC50) | 8.5 µM | [16] |
| VMAT2 | Rat | Vesicular [3H]DA Uptake Inhibition (IC50) | 0.88 µM | [17] |
| DAT | Rat | Synaptosomal [3H]DA Uptake Inhibition (IC50) | 80 µM | [17] |
| μ-Opioid Receptor | Guinea Pig | Binding Affinity (Ki) | 0.74 µM |[15] |
Table 2: Summary of Human Clinical Trial for Smoking Cessation
| Study | Formulation | Dosage | Participants (n) | Key Outcome |
|---|
| Glover et al. (2010) | Sublingual Lobeline Sulfate | Not specified | 750 | No statistically significant efficacy as a smoking cessation aid (P = 0.62).[4] |
Table 3: Toxicity and Dosage Data for Lobeline | Context | Dosage | Subject | Observed Effects | Reference | | :--- | :--- | :--- | :--- | :--- | | Tolerated Dose | 8 mg (oral) | Human | Tolerated, but some reported nausea and epigastric pain.[8] | | Adverse Effects | 8 mg (lobeline sulfate) | Human | Nausea, diarrhea, coughing, vomiting, tremors, dizziness.[5] | | Toxic Dose | 0.6 - 1 g (leaf) | Human | Considered toxic. |[5] | | Fatal Dose | 4 g (leaf) | Human | Considered potentially fatal. |[5] | | Emetic Dose | 10 mg/kg (s.c.) | Dog | Regularly produced vomiting. |[8] | | Convulsive Dose | 12 mg/kg (s.c.) | Dog | Excitement and convulsions in some animals. |[8] |
Key Experimental Protocols
Protocol: [³H]-Dopamine Release from Rat Striatal Slices
This experimental paradigm is crucial for evaluating the effects of compounds like lobeline on dopamine dynamics. The methodology is adapted from protocols described in the literature.[18]
Objective : To measure lobeline-evoked release of previously loaded [³H]-dopamine ([³H]DA) from brain tissue slices.
Methodology :
-
Tissue Preparation : Coronal slices of rat striatum (approx. 500 μm thick) are prepared and incubated in Krebs' buffer saturated with 95% O₂/5% CO₂ for 30 minutes at 34°C.
-
Radiolabeling : Slices are incubated with [³H]DA to allow for uptake into dopaminergic nerve terminals.
-
Superfusion : Individual slices are placed in a superfusion chamber and washed with Krebs' buffer to establish a stable baseline of radioactivity release.
-
Stimulation : The superfusion medium is switched to one containing a specific concentration of this compound for a defined period.
-
Fraction Collection : Superfusate fractions are collected at regular intervals (e.g., every 5 minutes) throughout the experiment.
-
Quantification : The radioactivity in each collected fraction and in the tissue slice at the end of the experiment is measured using a scintillation counter.
-
Data Analysis : The amount of [³H] released in each fraction is calculated as a percentage of the total radioactivity present in the tissue at the beginning of that collection period (fractional release). The effect of lobeline is determined by comparing the fractional release during drug administration to the baseline release.
Toxicity and Safety Profile
A significant barrier to the clinical utility of lobeline is its narrow therapeutic index, meaning the dose required for a therapeutic effect is close to a toxic dose.[1][19]
-
Common Adverse Effects : Ingestion can lead to a range of side effects, including nausea, vomiting, diarrhea, coughing, dizziness, tremors, and auditory/visual disturbances.[1][5]
-
Cardiovascular and Respiratory Effects : The alkaloids in Lobelia are cardioactive, and toxicity can manifest as hypotension, tachycardia, and convulsions.[5] At high doses, lobeline can cause respiratory depression following initial stimulation, and sensations of choking have been reported.[5][8]
-
Overdose : Overdose is characterized by symptoms such as diaphoresis, hypothermia, convulsions, hypotension, coma, and potentially death from respiratory paralysis.[5][8]
Conclusion
The history of this compound is a compelling example of a natural product's journey through the pharmaceutical landscape. From its origins as a traditional remedy and respiratory stimulant to its rise and fall as a popular smoking cessation aid, its therapeutic applications have been continually reassessed. While its efficacy for smoking cessation is not supported by robust clinical evidence, modern pharmacological research has unveiled a complex and unique mechanism of action, particularly its modulation of the VMAT2 transporter. This has renewed interest in lobeline and its analogs as potential treatments for psychostimulant addiction. However, its narrow therapeutic index remains a critical challenge for drug development professionals. Future research will likely focus on developing analogs that retain the beneficial VMAT2-inhibiting properties while exhibiting an improved safety profile.
References
- 1. Lobeline - Wikipedia [en.wikipedia.org]
- 2. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A multicenter phase 3 trial of lobeline sulfate for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lobelia Uses, Benefits & Dosage [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. History of Respiratory Stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-Lobeline hydrochloride | C22H28ClNO2 | CID 101615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Can lobeline help people to quit smoking | Cochrane [cochrane.org]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Lobeline, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
A Technical Guide to the Therapeutic History and Pharmacology of Lobeline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobeline, a piperidine alkaloid derived from the plant Lobelia inflata, has a multifaceted history in medicine.[1] Initially employed in traditional medicine and later as a respiratory stimulant, its therapeutic journey saw it become a widely available, albeit controversial, smoking cessation aid.[2][3] Despite its eventual withdrawal from over-the-counter status for this indication due to a lack of proven efficacy, research into lobeline hydrochloride continues.[4][5] Modern investigations focus on its complex neuropharmacology, particularly its interactions with nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2), exploring its potential as a treatment for psychostimulant and other substance abuse disorders.[2][6] This document provides an in-depth technical overview of the historical therapeutic applications of this compound, its detailed mechanism of action, key experimental findings, and its safety profile.
Historical Therapeutic Trajectory
The use of lobeline, the primary active alkaloid in Lobelia inflata (Indian Tobacco), has evolved significantly over centuries.
-
Traditional and Emetic Use : Historically, Lobelia inflata was used by Native Americans and in traditional medicine for a range of ailments. It gained a reputation as an emetic, inducing vomiting.[2]
-
Respiratory Stimulant : In the 20th century, lobeline was utilized as a respiratory stimulant.[3][7] Its action, similar to nicotine, involves the stimulation of autonomic ganglia, which can affect respiration.[8] However, with the development of safer and more effective agents, its use for respiratory conditions is now considered obsolete.[5]
-
Smoking Cessation Agent : Lobeline's most widespread commercial application was as a smoking cessation aid.[9] Marketed as a nicotine partial agonist, it was believed to reduce the reinforcing effects of nicotine and alleviate withdrawal symptoms.[10][11] However, numerous reviews and clinical trials ultimately failed to provide sufficient evidence for its long-term effectiveness.[3][10][12] A 2010 multicenter, double-blind, placebo-controlled Phase 3 trial with 750 smokers found no statistically significant difference between sublingual lobeline sulfate and placebo.[4] Consequently, in 1993, the U.S. Food and Drug Administration (FDA) prohibited the sale of over-the-counter (OTC) products containing lobeline for smoking cessation.[5]
-
Modern Investigational Uses : Contemporary research has shifted towards evaluating lobeline as a potential pharmacotherapy for other drug addictions, including abuse of amphetamines, methamphetamine, cocaine, and alcohol.[1][2][12] Studies have shown that lobeline can functionally antagonize the neurochemical and behavioral effects of psychostimulants, suggesting it may reduce their abuse liability.[2][6]
Mechanism of Action
Lobeline's pharmacological profile is complex, involving multiple neurotransmitter systems. Its primary mechanisms are not mediated by a structural resemblance to nicotine but through distinct interactions with key neural targets.[2]
-
Vesicular Monoamine Transporter 2 (VMAT2) : A primary mechanism of lobeline is its interaction with VMAT2, a transporter responsible for loading monoamines (like dopamine) into synaptic vesicles.[2][13] Lobeline inhibits the uptake of dopamine into these vesicles and promotes the release of stored dopamine from the vesicles into the presynaptic cytoplasm.[2][6][14] This action, mediated via the tetrabenazine-binding site on VMAT2, perturbs the fundamental processes of dopamine storage and release, which is thought to underlie its ability to attenuate the effects of psychostimulants.[2][13]
-
Nicotinic Acetylcholine Receptors (nAChRs) : Lobeline acts as a potent antagonist at α3β2() and α4β2() neuronal nAChR subtypes.[2][6][13] It inhibits nicotine-evoked dopamine release.[2][14] While it is often classified as a partial agonist, its functional effects at the receptor subtypes involved in nicotine addiction are primarily antagonistic.[10]
-
Dopamine and Serotonin Transporters : Lobeline also acts as an inhibitor of the dopamine transporter (DAT) and the serotonin transporter (SERT), preventing the reuptake of these neurotransmitters from the synaptic cleft, although this action is less potent than its effect on VMAT2.[1]
-
μ-Opioid Receptors : Studies have shown that lobeline also functions as an antagonist at μ-opioid receptors, which may contribute to its potential for treating drug addiction.[1][15]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from various pharmacological studies of lobeline.
Table 1: Pharmacological Activity of this compound
| Target | Species | Activity | Value | Reference |
|---|---|---|---|---|
| α4β2 nAChR | Rodent/Human | Binding Affinity (Ki) | 1.4 - 2 nM | [16] |
| α7 nAChR | Not Specified | Binding Affinity (Ki) | > 10,000 nM | [16] |
| α7 nAChR | Not Specified | Inhibition (IC50) | 8.5 µM | [16] |
| VMAT2 | Rat | Vesicular [3H]DA Uptake Inhibition (IC50) | 0.88 µM | [17] |
| DAT | Rat | Synaptosomal [3H]DA Uptake Inhibition (IC50) | 80 µM | [17] |
| μ-Opioid Receptor | Guinea Pig | Binding Affinity (Ki) | 0.74 µM |[15] |
Table 2: Summary of Human Clinical Trial for Smoking Cessation
| Study | Formulation | Dosage | Participants (n) | Key Outcome |
|---|
| Glover et al. (2010) | Sublingual Lobeline Sulfate | Not specified | 750 | No statistically significant efficacy as a smoking cessation aid (P = 0.62).[4] |
Table 3: Toxicity and Dosage Data for Lobeline | Context | Dosage | Subject | Observed Effects | Reference | | :--- | :--- | :--- | :--- | :--- | | Tolerated Dose | 8 mg (oral) | Human | Tolerated, but some reported nausea and epigastric pain.[8] | | Adverse Effects | 8 mg (lobeline sulfate) | Human | Nausea, diarrhea, coughing, vomiting, tremors, dizziness.[5] | | Toxic Dose | 0.6 - 1 g (leaf) | Human | Considered toxic. |[5] | | Fatal Dose | 4 g (leaf) | Human | Considered potentially fatal. |[5] | | Emetic Dose | 10 mg/kg (s.c.) | Dog | Regularly produced vomiting. |[8] | | Convulsive Dose | 12 mg/kg (s.c.) | Dog | Excitement and convulsions in some animals. |[8] |
Key Experimental Protocols
Protocol: [³H]-Dopamine Release from Rat Striatal Slices
This experimental paradigm is crucial for evaluating the effects of compounds like lobeline on dopamine dynamics. The methodology is adapted from protocols described in the literature.[18]
Objective : To measure lobeline-evoked release of previously loaded [³H]-dopamine ([³H]DA) from brain tissue slices.
Methodology :
-
Tissue Preparation : Coronal slices of rat striatum (approx. 500 μm thick) are prepared and incubated in Krebs' buffer saturated with 95% O₂/5% CO₂ for 30 minutes at 34°C.
-
Radiolabeling : Slices are incubated with [³H]DA to allow for uptake into dopaminergic nerve terminals.
-
Superfusion : Individual slices are placed in a superfusion chamber and washed with Krebs' buffer to establish a stable baseline of radioactivity release.
-
Stimulation : The superfusion medium is switched to one containing a specific concentration of this compound for a defined period.
-
Fraction Collection : Superfusate fractions are collected at regular intervals (e.g., every 5 minutes) throughout the experiment.
-
Quantification : The radioactivity in each collected fraction and in the tissue slice at the end of the experiment is measured using a scintillation counter.
-
Data Analysis : The amount of [³H] released in each fraction is calculated as a percentage of the total radioactivity present in the tissue at the beginning of that collection period (fractional release). The effect of lobeline is determined by comparing the fractional release during drug administration to the baseline release.
Toxicity and Safety Profile
A significant barrier to the clinical utility of lobeline is its narrow therapeutic index, meaning the dose required for a therapeutic effect is close to a toxic dose.[1][19]
-
Common Adverse Effects : Ingestion can lead to a range of side effects, including nausea, vomiting, diarrhea, coughing, dizziness, tremors, and auditory/visual disturbances.[1][5]
-
Cardiovascular and Respiratory Effects : The alkaloids in Lobelia are cardioactive, and toxicity can manifest as hypotension, tachycardia, and convulsions.[5] At high doses, lobeline can cause respiratory depression following initial stimulation, and sensations of choking have been reported.[5][8]
-
Overdose : Overdose is characterized by symptoms such as diaphoresis, hypothermia, convulsions, hypotension, coma, and potentially death from respiratory paralysis.[5][8]
Conclusion
The history of this compound is a compelling example of a natural product's journey through the pharmaceutical landscape. From its origins as a traditional remedy and respiratory stimulant to its rise and fall as a popular smoking cessation aid, its therapeutic applications have been continually reassessed. While its efficacy for smoking cessation is not supported by robust clinical evidence, modern pharmacological research has unveiled a complex and unique mechanism of action, particularly its modulation of the VMAT2 transporter. This has renewed interest in lobeline and its analogs as potential treatments for psychostimulant addiction. However, its narrow therapeutic index remains a critical challenge for drug development professionals. Future research will likely focus on developing analogs that retain the beneficial VMAT2-inhibiting properties while exhibiting an improved safety profile.
References
- 1. Lobeline - Wikipedia [en.wikipedia.org]
- 2. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A multicenter phase 3 trial of lobeline sulfate for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lobelia Uses, Benefits & Dosage [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. History of Respiratory Stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-Lobeline hydrochloride | C22H28ClNO2 | CID 101615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Can lobeline help people to quit smoking | Cochrane [cochrane.org]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Lobeline, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
An In-depth Technical Guide to the Synthesis and Purification of Lobeline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of lobeline (B1674988) hydrochloride, a piperidine (B6355638) alkaloid of significant interest for its potential therapeutic applications. This document details established synthetic pathways, purification protocols, and the underlying signaling mechanisms of lobeline's biological activity. Quantitative data is summarized for comparative analysis, and detailed experimental procedures are provided.
Synthesis of Lobeline Hydrochloride
The most common and well-established route for the synthesis of lobeline proceeds through the formation of the key intermediate, lobelanine (B1196011). This is achieved via a biomimetic Mannich reaction, followed by reduction and subsequent conversion to lobeline.
Synthesis of the Precursor: Lobelanine
Lobelanine serves as a crucial precursor in the synthesis of lobeline. It is typically synthesized through a one-pot reaction involving 3-oxo-3-phenylpropionic acid, glutaric dialdehyde (B1249045), and methylamine (B109427) hydrochloride.
Experimental Protocol: Synthesis of Lobelanine [1]
-
Materials: 3-oxo-3-phenylpropionic acid, glutaric dialdehyde (25% aqueous solution), methylamine hydrochloride, acetone (B3395972), citrate (B86180) buffer.
-
Procedure:
-
In a suitable reaction vessel, dissolve 3-oxo-3-phenylpropionic acid, methylamine hydrochloride, and glutaric dialdehyde in a mixture of acetone and citrate buffer.
-
Stir the reaction mixture at room temperature for a specified period to facilitate the Mannich condensation reaction.
-
Upon completion of the reaction, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), proceed with the workup.
-
The workup typically involves pH adjustment and extraction with an organic solvent to isolate the crude lobelanine.
-
The crude product can be further purified by recrystallization or chromatography.
-
Reduction of Lobelanine to Lobelanidine (B1674987)
The next step involves the reduction of the diketone, lobelanine, to the corresponding diol, lobelanidine. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation.
Experimental Protocol: Reduction of Lobelanine to Lobelanidine [1]
-
Materials: Lobelanine, sodium borohydride (NaBH₄), suitable solvent (e.g., methanol (B129727) or ethanol).
-
Procedure:
-
Dissolve lobelanine in the chosen alcoholic solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Gradually add sodium borohydride to the cooled solution while stirring.
-
Continue stirring the reaction mixture at a low temperature for a set duration.
-
After the reaction is complete, quench the excess NaBH₄ by the careful addition of a weak acid or water.
-
Remove the solvent under reduced pressure.
-
Extract the lobelanidine with an appropriate organic solvent.
-
The resulting product is a mixture of diastereomers, which can be purified by recrystallization to yield the desired isomer.[1]
-
Asymmetric Synthesis of (-)-Lobeline from Lobelanidine
An asymmetric synthesis of the biologically active (-)-lobeline can be achieved from the meso-diol lobelanidine through a desymmetrization strategy.[1] This involves selective acylation followed by oxidation.
Experimental Protocol: Asymmetric Synthesis of (-)-Lobeline [1]
-
Materials: Lobelanidine, acylating agent (e.g., vinyl acetate), lipase (B570770) catalyst (e.g., Candida antarctica lipase B), oxidizing agent (e.g., Jones reagent), acidic solution for deacetylation.
-
Procedure:
-
Enzymatic Desymmetrization: React lobelanidine with vinyl acetate (B1210297) in the presence of Candida antarctica lipase B. This enzymatic acylation selectively monoacylates one of the hydroxyl groups, yielding a monoester with high enantiomeric excess.
-
Oxidation: The remaining free hydroxyl group of the monoester is then oxidized to a ketone using an oxidizing agent like Jones reagent.
-
Deacetylation: The acetyl protecting group is subsequently removed under acidic conditions to yield (-)-lobeline.
-
Industrial Scale Synthesis: Asymmetric Hydrogenation
For larger-scale production, an efficient asymmetric hydrogenation process has been developed for the preparation of (-)-lobeline from 2,6-cis-lobelanine.[1]
-
Catalyst System: This process utilizes a rhodium-based catalyst system, specifically [RhCl(COD)]₂ in conjunction with a chiral phosphine (B1218219) ligand, (2R,4R)-4-(dicyclohexyl-phosphino)-2-(diphenylphosphinomethyl)-N-methylaminocarbonyl pyrrolidine.[1] This method provides good yields and high optical purity.[1]
Purification of this compound
Purification is a critical step to ensure the quality and purity of the final product, particularly for pharmaceutical applications. Crystallization is the most widely employed method for the purification of this compound.
Crystallization from a Mixed Solvent System
A patented method describes a technique for the preparation and purification of this compound with improved yield and purity through crystallization from a mixed solvent system.
Experimental Protocol: Crystallization of this compound [2][3]
-
Materials: Levo-lobeline, anhydrous ethanol (B145695), methyl tert-butyl ether, hydrogen chloride-ethanol solution (10-25 wt%).
-
Procedure:
-
In a reactor, dissolve levo-lobeline in a mixture of anhydrous ethanol and methyl tert-butyl ether at room temperature under stirring.
-
Add the hydrogen chloride-ethanol solution to the mixture.
-
Slowly heat the mixture at a rate of 2-4 °C per minute until reflux is observed.
-
Maintain the reflux temperature for 0.5-2 hours.
-
Stop stirring and cool the solution to 0-5 °C to induce crystallization.
-
Allow the crystallization to proceed for 4-6 hours.
-
Filter the mixture to collect the crystalline this compound.
-
Wash the filter cake sequentially with methyl tert-butyl ether and anhydrous ethanol.
-
Dry the purified white crystalline powder under forced air at 45-60 °C.
-
Table 1: Quantitative Data for this compound Crystallization [2]
| Parameter | Value |
| Starting Material | Levo-lobeline |
| Solvent System | Anhydrous Ethanol & Methyl tert-butyl ether |
| Weight Ratio (Levo-lobeline:Ethanol:MTBE) | 1 : (2-4) : (6-12) |
| HCl-Ethanol Solution Concentration | 10-25 wt% |
| Heating Rate | 2-4 °C/min |
| Reaction Time at Reflux | 0.5-2 hours |
| Crystallization Temperature | 0-5 °C |
| Crystallization Time | 4-6 hours |
| Drying Temperature | 45-60 °C |
| Reported Yield | Up to 95.9% |
| Reported Purity (HPLC) | Total related substances as low as 0.27% |
Dynamic Crystallization for Isomer Separation
To selectively precipitate the desired cis-isomer of lobeline, a dynamic crystallization procedure can be employed.[1]
-
Procedure:
-
A mixture of cis/trans diastereomers of lobeline is first converted to their hydrochloride salts.
-
The mixture of hydrochloride salts is then heated in isopropanol (B130326).
-
Slow cooling of the isopropanol solution selectively precipitates the cis-isomer of this compound.[1]
-
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of this compound and for separating its isomers.
General HPLC Method Parameters
A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of lobeline can be utilized.[4]
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) is employed.
-
Detection: UV detection at a suitable wavelength is typically used.
Signaling Pathways and Experimental Workflows
Synthetic and Purification Workflow
The overall process from starting materials to purified this compound can be visualized as a sequential workflow.
Caption: Synthetic and Purification Workflow for this compound.
Signaling Pathway of Lobeline's Interaction with nAChRs
Lobeline is known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), acting as both an agonist and an antagonist. This interaction modulates neurotransmitter release.
Caption: Lobeline's Interaction with Nicotinic Acetylcholine Receptors.
Signaling Pathway of Lobeline's Interaction with VMAT2
Lobeline also interacts with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamine neurotransmitters into synaptic vesicles.
Caption: Lobeline's Interaction with Vesicular Monoamine Transporter 2.
References
An In-depth Technical Guide to the Synthesis and Purification of Lobeline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of lobeline hydrochloride, a piperidine alkaloid of significant interest for its potential therapeutic applications. This document details established synthetic pathways, purification protocols, and the underlying signaling mechanisms of lobeline's biological activity. Quantitative data is summarized for comparative analysis, and detailed experimental procedures are provided.
Synthesis of this compound
The most common and well-established route for the synthesis of lobeline proceeds through the formation of the key intermediate, lobelanine. This is achieved via a biomimetic Mannich reaction, followed by reduction and subsequent conversion to lobeline.
Synthesis of the Precursor: Lobelanine
Lobelanine serves as a crucial precursor in the synthesis of lobeline. It is typically synthesized through a one-pot reaction involving 3-oxo-3-phenylpropionic acid, glutaric dialdehyde, and methylamine hydrochloride.
Experimental Protocol: Synthesis of Lobelanine [1]
-
Materials: 3-oxo-3-phenylpropionic acid, glutaric dialdehyde (25% aqueous solution), methylamine hydrochloride, acetone, citrate buffer.
-
Procedure:
-
In a suitable reaction vessel, dissolve 3-oxo-3-phenylpropionic acid, methylamine hydrochloride, and glutaric dialdehyde in a mixture of acetone and citrate buffer.
-
Stir the reaction mixture at room temperature for a specified period to facilitate the Mannich condensation reaction.
-
Upon completion of the reaction, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), proceed with the workup.
-
The workup typically involves pH adjustment and extraction with an organic solvent to isolate the crude lobelanine.
-
The crude product can be further purified by recrystallization or chromatography.
-
Reduction of Lobelanine to Lobelanidine
The next step involves the reduction of the diketone, lobelanine, to the corresponding diol, lobelanidine. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.
Experimental Protocol: Reduction of Lobelanine to Lobelanidine [1]
-
Materials: Lobelanine, sodium borohydride (NaBH₄), suitable solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve lobelanine in the chosen alcoholic solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Gradually add sodium borohydride to the cooled solution while stirring.
-
Continue stirring the reaction mixture at a low temperature for a set duration.
-
After the reaction is complete, quench the excess NaBH₄ by the careful addition of a weak acid or water.
-
Remove the solvent under reduced pressure.
-
Extract the lobelanidine with an appropriate organic solvent.
-
The resulting product is a mixture of diastereomers, which can be purified by recrystallization to yield the desired isomer.[1]
-
Asymmetric Synthesis of (-)-Lobeline from Lobelanidine
An asymmetric synthesis of the biologically active (-)-lobeline can be achieved from the meso-diol lobelanidine through a desymmetrization strategy.[1] This involves selective acylation followed by oxidation.
Experimental Protocol: Asymmetric Synthesis of (-)-Lobeline [1]
-
Materials: Lobelanidine, acylating agent (e.g., vinyl acetate), lipase catalyst (e.g., Candida antarctica lipase B), oxidizing agent (e.g., Jones reagent), acidic solution for deacetylation.
-
Procedure:
-
Enzymatic Desymmetrization: React lobelanidine with vinyl acetate in the presence of Candida antarctica lipase B. This enzymatic acylation selectively monoacylates one of the hydroxyl groups, yielding a monoester with high enantiomeric excess.
-
Oxidation: The remaining free hydroxyl group of the monoester is then oxidized to a ketone using an oxidizing agent like Jones reagent.
-
Deacetylation: The acetyl protecting group is subsequently removed under acidic conditions to yield (-)-lobeline.
-
Industrial Scale Synthesis: Asymmetric Hydrogenation
For larger-scale production, an efficient asymmetric hydrogenation process has been developed for the preparation of (-)-lobeline from 2,6-cis-lobelanine.[1]
-
Catalyst System: This process utilizes a rhodium-based catalyst system, specifically [RhCl(COD)]₂ in conjunction with a chiral phosphine ligand, (2R,4R)-4-(dicyclohexyl-phosphino)-2-(diphenylphosphinomethyl)-N-methylaminocarbonyl pyrrolidine.[1] This method provides good yields and high optical purity.[1]
Purification of this compound
Purification is a critical step to ensure the quality and purity of the final product, particularly for pharmaceutical applications. Crystallization is the most widely employed method for the purification of this compound.
Crystallization from a Mixed Solvent System
A patented method describes a technique for the preparation and purification of this compound with improved yield and purity through crystallization from a mixed solvent system.
Experimental Protocol: Crystallization of this compound [2][3]
-
Materials: Levo-lobeline, anhydrous ethanol, methyl tert-butyl ether, hydrogen chloride-ethanol solution (10-25 wt%).
-
Procedure:
-
In a reactor, dissolve levo-lobeline in a mixture of anhydrous ethanol and methyl tert-butyl ether at room temperature under stirring.
-
Add the hydrogen chloride-ethanol solution to the mixture.
-
Slowly heat the mixture at a rate of 2-4 °C per minute until reflux is observed.
-
Maintain the reflux temperature for 0.5-2 hours.
-
Stop stirring and cool the solution to 0-5 °C to induce crystallization.
-
Allow the crystallization to proceed for 4-6 hours.
-
Filter the mixture to collect the crystalline this compound.
-
Wash the filter cake sequentially with methyl tert-butyl ether and anhydrous ethanol.
-
Dry the purified white crystalline powder under forced air at 45-60 °C.
-
Table 1: Quantitative Data for this compound Crystallization [2]
| Parameter | Value |
| Starting Material | Levo-lobeline |
| Solvent System | Anhydrous Ethanol & Methyl tert-butyl ether |
| Weight Ratio (Levo-lobeline:Ethanol:MTBE) | 1 : (2-4) : (6-12) |
| HCl-Ethanol Solution Concentration | 10-25 wt% |
| Heating Rate | 2-4 °C/min |
| Reaction Time at Reflux | 0.5-2 hours |
| Crystallization Temperature | 0-5 °C |
| Crystallization Time | 4-6 hours |
| Drying Temperature | 45-60 °C |
| Reported Yield | Up to 95.9% |
| Reported Purity (HPLC) | Total related substances as low as 0.27% |
Dynamic Crystallization for Isomer Separation
To selectively precipitate the desired cis-isomer of lobeline, a dynamic crystallization procedure can be employed.[1]
-
Procedure:
-
A mixture of cis/trans diastereomers of lobeline is first converted to their hydrochloride salts.
-
The mixture of hydrochloride salts is then heated in isopropanol.
-
Slow cooling of the isopropanol solution selectively precipitates the cis-isomer of this compound.[1]
-
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of this compound and for separating its isomers.
General HPLC Method Parameters
A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of lobeline can be utilized.[4]
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., phosphate or formate buffer) is employed.
-
Detection: UV detection at a suitable wavelength is typically used.
Signaling Pathways and Experimental Workflows
Synthetic and Purification Workflow
The overall process from starting materials to purified this compound can be visualized as a sequential workflow.
Caption: Synthetic and Purification Workflow for this compound.
Signaling Pathway of Lobeline's Interaction with nAChRs
Lobeline is known to interact with nicotinic acetylcholine receptors (nAChRs), acting as both an agonist and an antagonist. This interaction modulates neurotransmitter release.
Caption: Lobeline's Interaction with Nicotinic Acetylcholine Receptors.
Signaling Pathway of Lobeline's Interaction with VMAT2
Lobeline also interacts with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamine neurotransmitters into synaptic vesicles.
Caption: Lobeline's Interaction with Vesicular Monoamine Transporter 2.
References
Spectroscopic Analysis of Lobeline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of lobeline (B1674988) hydrochloride utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The following sections detail the spectral data, experimental protocols, and relevant biological pathways associated with this piperidine (B6355638) alkaloid.
Introduction
Lobeline, a natural alkaloid found in Lobelia inflata, has garnered significant interest for its potential therapeutic applications, particularly in the context of substance abuse disorders.[1][2] Its hydrochloride salt is a common form used in research and development. A thorough understanding of its structural and physicochemical properties is paramount for its application in drug development. Spectroscopic methods provide a powerful toolkit for the elucidation and confirmation of the molecular structure of lobeline hydrochloride.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the NMR and MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The ¹H NMR spectrum of alpha-lobeline hydrochloride was recorded on a 400 MHz instrument in DMSO-d6. The chemical shifts (δ) in parts per million (ppm) are presented in Table 1.[3]
Table 1: ¹H NMR Chemical Shift Data for alpha-Lobeline Hydrochloride in DMSO-d6.
| Assign. | Chemical Shift (ppm) |
| A | 8.08 |
| B | 7.689 |
| C | 7.570 |
| D | 7.39 |
| E | 7.349 |
| F | 7.265 |
Note: The specific proton assignments for the listed chemical shifts were not fully detailed in the source material.
¹³C NMR Data
Mass Spectrometry (MS)
Mass spectrometry of lobeline reveals a fragmentation pattern that is characteristic of its structure. The protonated molecule and its subsequent fragments provide valuable information for structural confirmation.
Table 2: Mass Spectrometry Data for Lobeline.
| m/z | Interpretation |
| 338.1 | [M+H]⁺ (Protonated lobeline) |
| 315.8 | Fragment ion |
Note: The fragmentation data is based on an LC-MS/MS analysis.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound, typically obtained using a KBr disc, exhibits characteristic absorption bands corresponding to its functional groups. A detailed peak table with assignments is not consistently reported across sources. However, the expected characteristic absorption bands are listed in Table 3.
Table 3: Expected Characteristic IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 (broad) | O-H | Stretching |
| ~3050-3000 | Aromatic C-H | Stretching |
| ~2950-2850 | Aliphatic C-H | Stretching |
| ~1680 | C=O (Ketone) | Stretching |
| ~1600, ~1450 | Aromatic C=C | Stretching |
| ~1200-1000 | C-N, C-O | Stretching |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃, or D₂O).
-
Vortex the vial until the sample is fully dissolved.
-
If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H and ¹³C NMR Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d6 (or other appropriate deuterated solvent).
-
Temperature: 298 K.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
KBr Pellet Preparation
-
Thoroughly grind 1-2 mg of this compound in an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
-
Gently mix the sample and KBr with the pestle until a homogenous mixture is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
FTIR Spectrum Acquisition
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the empty sample compartment before running the sample.
Mass Spectrometry (MS)
Sample Preparation
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture such as acetonitrile (B52724)/water with 0.1% formic acid.
LC-MS/MS Analysis
-
Instrument: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatographic Separation:
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.[2]
-
MRM Transition: For lobeline, m/z 338.1 → 315.8.[2]
-
Capillary Voltage, cone voltage, and collision energy should be optimized for the specific instrument and compound.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of lobeline and a general workflow for its spectroscopic analysis.
Signaling Pathways
Lobeline's pharmacological effects are primarily attributed to its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[1][2]
Experimental Workflow
The general workflow for the spectroscopic analysis of this compound is outlined below.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic analysis of this compound. The presented NMR, IR, and MS data, along with detailed experimental protocols, serve as a valuable resource for researchers and professionals in the field of drug development. The elucidation of its signaling pathways and a clear experimental workflow further contribute to a deeper understanding of this promising therapeutic agent. Further research to obtain a fully assigned ¹³C NMR spectrum and a detailed IR peak analysis would be beneficial for a more complete characterization of this molecule.
References
Spectroscopic Analysis of Lobeline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of lobeline hydrochloride utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The following sections detail the spectral data, experimental protocols, and relevant biological pathways associated with this piperidine alkaloid.
Introduction
Lobeline, a natural alkaloid found in Lobelia inflata, has garnered significant interest for its potential therapeutic applications, particularly in the context of substance abuse disorders.[1][2] Its hydrochloride salt is a common form used in research and development. A thorough understanding of its structural and physicochemical properties is paramount for its application in drug development. Spectroscopic methods provide a powerful toolkit for the elucidation and confirmation of the molecular structure of this compound.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the NMR and MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The ¹H NMR spectrum of alpha-lobeline hydrochloride was recorded on a 400 MHz instrument in DMSO-d6. The chemical shifts (δ) in parts per million (ppm) are presented in Table 1.[3]
Table 1: ¹H NMR Chemical Shift Data for alpha-Lobeline Hydrochloride in DMSO-d6.
| Assign. | Chemical Shift (ppm) |
| A | 8.08 |
| B | 7.689 |
| C | 7.570 |
| D | 7.39 |
| E | 7.349 |
| F | 7.265 |
Note: The specific proton assignments for the listed chemical shifts were not fully detailed in the source material.
¹³C NMR Data
Mass Spectrometry (MS)
Mass spectrometry of lobeline reveals a fragmentation pattern that is characteristic of its structure. The protonated molecule and its subsequent fragments provide valuable information for structural confirmation.
Table 2: Mass Spectrometry Data for Lobeline.
| m/z | Interpretation |
| 338.1 | [M+H]⁺ (Protonated lobeline) |
| 315.8 | Fragment ion |
Note: The fragmentation data is based on an LC-MS/MS analysis.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound, typically obtained using a KBr disc, exhibits characteristic absorption bands corresponding to its functional groups. A detailed peak table with assignments is not consistently reported across sources. However, the expected characteristic absorption bands are listed in Table 3.
Table 3: Expected Characteristic IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 (broad) | O-H | Stretching |
| ~3050-3000 | Aromatic C-H | Stretching |
| ~2950-2850 | Aliphatic C-H | Stretching |
| ~1680 | C=O (Ketone) | Stretching |
| ~1600, ~1450 | Aromatic C=C | Stretching |
| ~1200-1000 | C-N, C-O | Stretching |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃, or D₂O).
-
Vortex the vial until the sample is fully dissolved.
-
If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H and ¹³C NMR Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d6 (or other appropriate deuterated solvent).
-
Temperature: 298 K.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
KBr Pellet Preparation
-
Thoroughly grind 1-2 mg of this compound in an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
-
Gently mix the sample and KBr with the pestle until a homogenous mixture is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
FTIR Spectrum Acquisition
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Collect a background spectrum of the empty sample compartment before running the sample.
Mass Spectrometry (MS)
Sample Preparation
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture such as acetonitrile/water with 0.1% formic acid.
LC-MS/MS Analysis
-
Instrument: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatographic Separation:
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.[2]
-
MRM Transition: For lobeline, m/z 338.1 → 315.8.[2]
-
Capillary Voltage, cone voltage, and collision energy should be optimized for the specific instrument and compound.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of lobeline and a general workflow for its spectroscopic analysis.
Signaling Pathways
Lobeline's pharmacological effects are primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[1][2]
Experimental Workflow
The general workflow for the spectroscopic analysis of this compound is outlined below.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic analysis of this compound. The presented NMR, IR, and MS data, along with detailed experimental protocols, serve as a valuable resource for researchers and professionals in the field of drug development. The elucidation of its signaling pathways and a clear experimental workflow further contribute to a deeper understanding of this promising therapeutic agent. Further research to obtain a fully assigned ¹³C NMR spectrum and a detailed IR peak analysis would be beneficial for a more complete characterization of this molecule.
References
Lobeline Hydrochloride: A Comprehensive Technical Guide on its Mechanism of Action at Nicotinic Acetylcholine Receptors and Beyond
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Lobeline (B1674988), a piperidine (B6355638) alkaloid derived from the plant Lobelia inflata, has a long and complex history in pharmacology, initially explored as a smoking cessation aid and now investigated for its potential in treating psychostimulant abuse.[1][[“]] Its mechanism of action is multifaceted, extending beyond a simple interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth examination of lobeline hydrochloride's molecular interactions, focusing on its dual role as a modulator of nAChRs and an inhibitor of the vesicular monoamine transporter 2 (VMAT2). We present collated quantitative data, detailed experimental methodologies, and signaling pathway visualizations to offer a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction: The Complex Pharmacology of Lobeline
Lobeline is the primary active alkaloid in Lobelia inflata, commonly known as Indian tobacco.[[“]] Historically used as an emetic and respiratory stimulant, its structural dissimilarity to nicotine (B1678760), despite interacting with nAChRs, has made its pharmacology a subject of intense investigation.[1] While early interest centered on its potential as a nicotine substitute, clinical trials for smoking cessation have yielded mixed or inconclusive results.[3][4][5][6] More recent research has re-evaluated its mechanism, revealing a more complex profile that includes potent interactions with key neurotransmitter transporters, positioning it as a candidate for treating psychostimulant addiction.[1][7][8][9] This guide will dissect the intricate molecular mechanisms that underpin lobeline's diverse pharmacological effects.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Lobeline's interaction with nAChRs is characterized by a complex profile of both antagonism and partial agonism, depending on the receptor subtype and the experimental conditions. It binds with high affinity to several neuronal nAChR subtypes but often fails to elicit a strong agonist response, functioning primarily as an antagonist in key neural circuits.
Binding Affinity and Subtype Selectivity
Lobeline displaces radiolabeled nAChR ligands, such as [³H]-nicotine and [³H]-epibatidine, from their binding sites in brain tissue and expressed receptor systems, demonstrating high-affinity binding.[10][11] It shows a notable preference for neuronal subtypes, particularly α4β2* and α3β2*, which are critically involved in the reinforcing effects of nicotine.[1][12]
Functional Activity: A Predominant Antagonist Profile
Despite its high binding affinity, lobeline exhibits weak partial agonist or, more prominently, antagonist activity at neuronal nAChRs.
-
Antagonism of Nicotine-Evoked Responses: Lobeline potently inhibits dopamine (B1211576) release evoked by nicotine.[1][12] This action is central to its potential for treating nicotine addiction, as it blocks the primary reinforcing mechanism of nicotine in the mesolimbic dopamine system. In vitro studies show that lobeline inhibits nicotine-evoked [³H]dopamine overflow from rat striatal slices and nicotine-evoked ⁸⁶Rb⁺ efflux (a measure of ion channel activity) from thalamic synaptosomes.[13]
-
Lack of Intrinsic Agonist Activity: In many systems, lobeline fails to activate nAChRs on its own. For example, it does not activate α4β2 receptors expressed in frog oocytes or evoke ⁸⁶Rb⁺ efflux from thalamic synaptosomes, indicating a lack of significant agonist activity at these subtypes.[10][13] However, at high concentrations, it can evoke a small, mecamylamine-insensitive overflow of dopamine, suggesting a mechanism independent of nAChR stimulation for this particular effect.[13][14]
-
Subtype-Dependent Effects: The functional effects of lobeline can vary between nAChR subtypes. For instance, studies on expressed human receptors showed that lobeline competitively inhibits hα4β4 nAChRs with a higher potency than for hα4β2 nAChRs.[15] Furthermore, it inhibits human embryonic muscle nAChRs but can potentiate responses at low acetylcholine concentrations in rat neuronal α3β4 receptors.[16]
The Critical Role of the Vesicular Monoamine Transporter 2 (VMAT2)
A re-evaluation of lobeline's mechanism revealed that its primary means of altering dopamine function is not through direct nAChR agonism, but via a potent interaction with the vesicular monoamine transporter 2 (VMAT2).[1][8]
This interaction is considered a key mechanism underlying its ability to reduce the effects of psychostimulants like methamphetamine.[8][9]
-
Inhibition of Dopamine Uptake: Lobeline inhibits the transport of cytosolic dopamine into synaptic vesicles by binding to the tetrabenazine-binding site on VMAT2.[1][9] This action disrupts the storage of dopamine.
-
Promotion of Dopamine Release from Vesicles: By interacting with VMAT2, lobeline promotes the release of dopamine from storage vesicles into the cytosol.[1][17]
-
Increased Dopamine Metabolism: The resulting increase in cytosolic dopamine does not lead to synaptic release but rather to its metabolism by monoamine oxidase (MAO), increasing levels of the dopamine metabolite DOPAC.[1][14]
-
Functional Antagonism of Psychostimulants: This disruption of dopamine storage and release fundamentals allows lobeline to inhibit amphetamine-induced dopamine release, hyperactivity, and self-administration.[1][12]
The affinity of lobeline for VMAT2 is significantly higher than for the dopamine transporter (DAT), suggesting that VMAT2 is the primary target for its modulation of dopamine homeostasis.[9][14]
Quantitative Data on Lobeline Interactions
The following tables summarize the quantitative data for this compound's interaction with nAChRs and key neurotransmitter transporters.
Table 1: Lobeline Affinity and Potency at Nicotinic Acetylcholine Receptors (nAChRs)
| Receptor Subtype | Preparation | Radioligand | Parameter | Value | Reference |
| Neuronal nAChRs | Rat Brain | [³H]-Nicotine | Kᵢ | 4.4 nM | [10] |
| α4β2* nAChRs | Rat Thalamic Synaptosomes | - | IC₅₀ (vs. Nicotine) | 0.7 µM | [13] |
| α4β2 nAChRs | Expressed | [³H]-Epibatidine | pKᵢ | 8.3 | [18] |
| α3β2* nAChRs | Rat Striatum | - | Antagonist | Potent | [1] |
| α4β2* nAChRs | - | - | Antagonist | Potent | [1] |
| hα4β4 nAChRs | Expressed | [³H]-Cytisine | Kᵢ | 10 nM | [15] |
| hα4β2 nAChRs | Expressed | [³H]-Cytisine | Kᵢ | 100 nM | [15] |
Note: Asterisk () denotes the potential presence of other subunits in the receptor complex.*
Table 2: Lobeline Affinity and Potency at Monoamine Transporters
| Transporter | Preparation | Parameter | Value | Reference |
| VMAT2 | Rat Striatal Vesicles | IC₅₀ (DA Uptake) | 0.88 µM | [14] |
| VMAT2 | - | Kᵢ | 5.46 µM | [19] |
| DAT | Rat Striatal Synaptosomes | IC₅₀ (DA Uptake) | 80 µM | [14] |
Signaling Pathways and Integrated Mechanism of Action
Lobeline's pharmacological profile arises from a dual-pronged mechanism within the presynaptic dopaminergic terminal. It simultaneously acts as an antagonist at presynaptic nAChRs that modulate dopamine release and as an inhibitor of VMAT2, which controls dopamine packaging into vesicles.
// Explanatory Text { rank=sink; Result1 [label="Result 1:\nBlocked Nicotine-Evoked\nDopamine Release", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Result2 [label="Result 2:\nIncreased Cytosolic DA Metabolism\n(Reduced DA Storage)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; nAChR -> Result1 [style=invis]; VMAT2 -> Result2 [style=invis]; } } end_dot
This dual action leads to a net decrease in stimulus-evoked synaptic dopamine levels, which underlies its ability to attenuate the rewarding effects of nicotine and psychostimulants.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of lobeline's pharmacological properties. Below are protocols for key experiments.
Radioligand Competition Binding Assay (for nAChR Affinity)
This protocol outlines the determination of lobeline's inhibitory constant (Kᵢ) at nAChRs in rat brain membranes using [³H]-epibatidine.
Materials:
-
Receptor Source: P2 membrane homogenate from rat brain tissue.[20]
-
Radioligand: [³H]-epibatidine.
-
Test Compound: this compound.
-
Non-specific Control: A high concentration of a non-labeled ligand (e.g., 1 mM nicotine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Equipment: Cell harvester, glass fiber filters, liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Assay Buffer. Centrifuge at 1,000 x g for 10 minutes to remove debris. Pellet the membranes from the supernatant by centrifuging at 40,000 x g for 30 minutes. Wash and resuspend the pellet in fresh Assay Buffer to a final protein concentration of ~1 mg/mL.[21]
-
Assay Setup: In a 96-well plate, set up triplicates for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + varying concentrations of lobeline).[21]
-
Incubation: Add a final concentration of [³H]-epibatidine (near its Kₔ) to all wells. Add lobeline in a concentration range from 10⁻¹⁰ M to 10⁻⁴ M. Incubate at room temperature for 90 minutes to reach equilibrium.[20]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[22]
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of lobeline to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
In Vitro [³H]-Dopamine Overflow Assay
This protocol measures the effect of lobeline on nicotine-evoked dopamine release from superfused rat striatal slices.
Materials:
-
Tissue: Freshly prepared coronal slices of rat striatum.
-
Radiolabel: [³H]-Dopamine.
-
Superfusion Buffer: Krebs-Ringer bicarbonate buffer, continuously gassed with 95% O₂/5% CO₂.
-
Stimulation Agents: Nicotine, Lobeline.
-
Equipment: Superfusion apparatus, fraction collector, liquid scintillation counter.
Methodology:
-
Slice Preparation: Prepare 300-µm thick coronal slices from rat striatum using a vibratome in ice-cold buffer.
-
Radiolabeling: Preload slices by incubating them with [³H]-Dopamine (e.g., 0.1 µM) for 30 minutes at 37°C.
-
Superfusion: Transfer individual slices to chambers in a superfusion apparatus. Perfuse with buffer at a constant rate (e.g., 1 mL/min) for a 60-minute washout period.
-
Sample Collection: Collect superfusate fractions at regular intervals (e.g., 5 minutes).
-
Stimulation: After establishing a stable baseline of [³H] overflow, introduce nicotine into the superfusion buffer for a short period (S1). Following a washout period, introduce lobeline alone or in combination with nicotine (S2).
-
Quantification: Determine the radioactivity in each collected fraction and in the tissue slice at the end of the experiment using a liquid scintillation counter.
-
Data Analysis: Express the radioactivity in each fraction as a percentage of the total tritium (B154650) in the tissue at the time of collection. Calculate the fractional release. The effect of lobeline is determined by comparing the ratio of tritium overflow during the second stimulation (S2) to the first (S1). A decrease in the S2/S1 ratio in the presence of lobeline indicates antagonism of nicotine-evoked release.[13]
Conclusion and Future Directions
The mechanism of action of this compound is far more intricate than that of a simple nAChR ligand. It functions as a potent antagonist at key neuronal nAChR subtypes (α4β2, α3β2) involved in addiction, effectively blocking nicotine-evoked dopamine release.[1][12] Critically, its concurrent inhibition of VMAT2 provides a distinct and primary mechanism for disrupting dopamine homeostasis, which not only contributes to its effects on the nicotine pathway but also underlies its ability to counteract the effects of psychostimulants.[1][8][9]
This dual-target engagement presents a unique pharmacological profile. Future research and drug development efforts may focus on creating lobeline analogs that optimize this polypharmacology. Systematic structural modifications have already been explored to improve selectivity and affinity for VMAT2 over nAChRs, leading to the discovery of more potent and selective VMAT2 ligands.[7][9] Such compounds could represent a novel class of therapeutics for treating methamphetamine abuse and potentially other substance use disorders.[1] Understanding the nuanced interplay between lobeline's actions at nAChRs and VMAT2 is essential for harnessing its full therapeutic potential.
References
- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Lobeline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Can lobeline help people to quit smoking | Cochrane [cochrane.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and interaction at the vesicular monoamine transporter-2 of lobeline analogs: potential pharmacotherapies for the treatment of psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Lobeline inhibits nicotine-evoked [(3)H]dopamine overflow from rat striatal slices and nicotine-evoked (86)Rb(+) efflux from thalamic synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. Different effects of lobeline on neuronal and muscle nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lobeline effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lobeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Lobeline esters as novel ligands for neuronal nicotinic acetylcholine receptors and neurotransmitter transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. AChBP‐targeted α‐conotoxin correlates distinct binding orientations with nAChR subtype selectivity | The EMBO Journal [link.springer.com]
- 21. benchchem.com [benchchem.com]
- 22. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Lobeline Hydrochloride: A Comprehensive Technical Guide on its Mechanism of Action at Nicotinic Acetylcholine Receptors and Beyond
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Lobeline, a piperidine alkaloid derived from the plant Lobelia inflata, has a long and complex history in pharmacology, initially explored as a smoking cessation aid and now investigated for its potential in treating psychostimulant abuse.[1][[“]] Its mechanism of action is multifaceted, extending beyond a simple interaction with nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth examination of lobeline hydrochloride's molecular interactions, focusing on its dual role as a modulator of nAChRs and an inhibitor of the vesicular monoamine transporter 2 (VMAT2). We present collated quantitative data, detailed experimental methodologies, and signaling pathway visualizations to offer a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction: The Complex Pharmacology of Lobeline
Lobeline is the primary active alkaloid in Lobelia inflata, commonly known as Indian tobacco.[[“]] Historically used as an emetic and respiratory stimulant, its structural dissimilarity to nicotine, despite interacting with nAChRs, has made its pharmacology a subject of intense investigation.[1] While early interest centered on its potential as a nicotine substitute, clinical trials for smoking cessation have yielded mixed or inconclusive results.[3][4][5][6] More recent research has re-evaluated its mechanism, revealing a more complex profile that includes potent interactions with key neurotransmitter transporters, positioning it as a candidate for treating psychostimulant addiction.[1][7][8][9] This guide will dissect the intricate molecular mechanisms that underpin lobeline's diverse pharmacological effects.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Lobeline's interaction with nAChRs is characterized by a complex profile of both antagonism and partial agonism, depending on the receptor subtype and the experimental conditions. It binds with high affinity to several neuronal nAChR subtypes but often fails to elicit a strong agonist response, functioning primarily as an antagonist in key neural circuits.
Binding Affinity and Subtype Selectivity
Lobeline displaces radiolabeled nAChR ligands, such as [³H]-nicotine and [³H]-epibatidine, from their binding sites in brain tissue and expressed receptor systems, demonstrating high-affinity binding.[10][11] It shows a notable preference for neuronal subtypes, particularly α4β2* and α3β2*, which are critically involved in the reinforcing effects of nicotine.[1][12]
Functional Activity: A Predominant Antagonist Profile
Despite its high binding affinity, lobeline exhibits weak partial agonist or, more prominently, antagonist activity at neuronal nAChRs.
-
Antagonism of Nicotine-Evoked Responses: Lobeline potently inhibits dopamine release evoked by nicotine.[1][12] This action is central to its potential for treating nicotine addiction, as it blocks the primary reinforcing mechanism of nicotine in the mesolimbic dopamine system. In vitro studies show that lobeline inhibits nicotine-evoked [³H]dopamine overflow from rat striatal slices and nicotine-evoked ⁸⁶Rb⁺ efflux (a measure of ion channel activity) from thalamic synaptosomes.[13]
-
Lack of Intrinsic Agonist Activity: In many systems, lobeline fails to activate nAChRs on its own. For example, it does not activate α4β2 receptors expressed in frog oocytes or evoke ⁸⁶Rb⁺ efflux from thalamic synaptosomes, indicating a lack of significant agonist activity at these subtypes.[10][13] However, at high concentrations, it can evoke a small, mecamylamine-insensitive overflow of dopamine, suggesting a mechanism independent of nAChR stimulation for this particular effect.[13][14]
-
Subtype-Dependent Effects: The functional effects of lobeline can vary between nAChR subtypes. For instance, studies on expressed human receptors showed that lobeline competitively inhibits hα4β4 nAChRs with a higher potency than for hα4β2 nAChRs.[15] Furthermore, it inhibits human embryonic muscle nAChRs but can potentiate responses at low acetylcholine concentrations in rat neuronal α3β4 receptors.[16]
The Critical Role of the Vesicular Monoamine Transporter 2 (VMAT2)
A re-evaluation of lobeline's mechanism revealed that its primary means of altering dopamine function is not through direct nAChR agonism, but via a potent interaction with the vesicular monoamine transporter 2 (VMAT2).[1][8]
This interaction is considered a key mechanism underlying its ability to reduce the effects of psychostimulants like methamphetamine.[8][9]
-
Inhibition of Dopamine Uptake: Lobeline inhibits the transport of cytosolic dopamine into synaptic vesicles by binding to the tetrabenazine-binding site on VMAT2.[1][9] This action disrupts the storage of dopamine.
-
Promotion of Dopamine Release from Vesicles: By interacting with VMAT2, lobeline promotes the release of dopamine from storage vesicles into the cytosol.[1][17]
-
Increased Dopamine Metabolism: The resulting increase in cytosolic dopamine does not lead to synaptic release but rather to its metabolism by monoamine oxidase (MAO), increasing levels of the dopamine metabolite DOPAC.[1][14]
-
Functional Antagonism of Psychostimulants: This disruption of dopamine storage and release fundamentals allows lobeline to inhibit amphetamine-induced dopamine release, hyperactivity, and self-administration.[1][12]
The affinity of lobeline for VMAT2 is significantly higher than for the dopamine transporter (DAT), suggesting that VMAT2 is the primary target for its modulation of dopamine homeostasis.[9][14]
Quantitative Data on Lobeline Interactions
The following tables summarize the quantitative data for this compound's interaction with nAChRs and key neurotransmitter transporters.
Table 1: Lobeline Affinity and Potency at Nicotinic Acetylcholine Receptors (nAChRs)
| Receptor Subtype | Preparation | Radioligand | Parameter | Value | Reference |
| Neuronal nAChRs | Rat Brain | [³H]-Nicotine | Kᵢ | 4.4 nM | [10] |
| α4β2* nAChRs | Rat Thalamic Synaptosomes | - | IC₅₀ (vs. Nicotine) | 0.7 µM | [13] |
| α4β2 nAChRs | Expressed | [³H]-Epibatidine | pKᵢ | 8.3 | [18] |
| α3β2* nAChRs | Rat Striatum | - | Antagonist | Potent | [1] |
| α4β2* nAChRs | - | - | Antagonist | Potent | [1] |
| hα4β4 nAChRs | Expressed | [³H]-Cytisine | Kᵢ | 10 nM | [15] |
| hα4β2 nAChRs | Expressed | [³H]-Cytisine | Kᵢ | 100 nM | [15] |
Note: Asterisk () denotes the potential presence of other subunits in the receptor complex.*
Table 2: Lobeline Affinity and Potency at Monoamine Transporters
| Transporter | Preparation | Parameter | Value | Reference |
| VMAT2 | Rat Striatal Vesicles | IC₅₀ (DA Uptake) | 0.88 µM | [14] |
| VMAT2 | - | Kᵢ | 5.46 µM | [19] |
| DAT | Rat Striatal Synaptosomes | IC₅₀ (DA Uptake) | 80 µM | [14] |
Signaling Pathways and Integrated Mechanism of Action
Lobeline's pharmacological profile arises from a dual-pronged mechanism within the presynaptic dopaminergic terminal. It simultaneously acts as an antagonist at presynaptic nAChRs that modulate dopamine release and as an inhibitor of VMAT2, which controls dopamine packaging into vesicles.
// Explanatory Text { rank=sink; Result1 [label="Result 1:\nBlocked Nicotine-Evoked\nDopamine Release", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Result2 [label="Result 2:\nIncreased Cytosolic DA Metabolism\n(Reduced DA Storage)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; nAChR -> Result1 [style=invis]; VMAT2 -> Result2 [style=invis]; } } end_dot
This dual action leads to a net decrease in stimulus-evoked synaptic dopamine levels, which underlies its ability to attenuate the rewarding effects of nicotine and psychostimulants.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of lobeline's pharmacological properties. Below are protocols for key experiments.
Radioligand Competition Binding Assay (for nAChR Affinity)
This protocol outlines the determination of lobeline's inhibitory constant (Kᵢ) at nAChRs in rat brain membranes using [³H]-epibatidine.
Materials:
-
Receptor Source: P2 membrane homogenate from rat brain tissue.[20]
-
Radioligand: [³H]-epibatidine.
-
Test Compound: this compound.
-
Non-specific Control: A high concentration of a non-labeled ligand (e.g., 1 mM nicotine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Equipment: Cell harvester, glass fiber filters, liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Assay Buffer. Centrifuge at 1,000 x g for 10 minutes to remove debris. Pellet the membranes from the supernatant by centrifuging at 40,000 x g for 30 minutes. Wash and resuspend the pellet in fresh Assay Buffer to a final protein concentration of ~1 mg/mL.[21]
-
Assay Setup: In a 96-well plate, set up triplicates for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competition binding (membranes + radioligand + varying concentrations of lobeline).[21]
-
Incubation: Add a final concentration of [³H]-epibatidine (near its Kₔ) to all wells. Add lobeline in a concentration range from 10⁻¹⁰ M to 10⁻⁴ M. Incubate at room temperature for 90 minutes to reach equilibrium.[20]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[22]
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of lobeline to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
In Vitro [³H]-Dopamine Overflow Assay
This protocol measures the effect of lobeline on nicotine-evoked dopamine release from superfused rat striatal slices.
Materials:
-
Tissue: Freshly prepared coronal slices of rat striatum.
-
Radiolabel: [³H]-Dopamine.
-
Superfusion Buffer: Krebs-Ringer bicarbonate buffer, continuously gassed with 95% O₂/5% CO₂.
-
Stimulation Agents: Nicotine, Lobeline.
-
Equipment: Superfusion apparatus, fraction collector, liquid scintillation counter.
Methodology:
-
Slice Preparation: Prepare 300-µm thick coronal slices from rat striatum using a vibratome in ice-cold buffer.
-
Radiolabeling: Preload slices by incubating them with [³H]-Dopamine (e.g., 0.1 µM) for 30 minutes at 37°C.
-
Superfusion: Transfer individual slices to chambers in a superfusion apparatus. Perfuse with buffer at a constant rate (e.g., 1 mL/min) for a 60-minute washout period.
-
Sample Collection: Collect superfusate fractions at regular intervals (e.g., 5 minutes).
-
Stimulation: After establishing a stable baseline of [³H] overflow, introduce nicotine into the superfusion buffer for a short period (S1). Following a washout period, introduce lobeline alone or in combination with nicotine (S2).
-
Quantification: Determine the radioactivity in each collected fraction and in the tissue slice at the end of the experiment using a liquid scintillation counter.
-
Data Analysis: Express the radioactivity in each fraction as a percentage of the total tritium in the tissue at the time of collection. Calculate the fractional release. The effect of lobeline is determined by comparing the ratio of tritium overflow during the second stimulation (S2) to the first (S1). A decrease in the S2/S1 ratio in the presence of lobeline indicates antagonism of nicotine-evoked release.[13]
Conclusion and Future Directions
The mechanism of action of this compound is far more intricate than that of a simple nAChR ligand. It functions as a potent antagonist at key neuronal nAChR subtypes (α4β2, α3β2) involved in addiction, effectively blocking nicotine-evoked dopamine release.[1][12] Critically, its concurrent inhibition of VMAT2 provides a distinct and primary mechanism for disrupting dopamine homeostasis, which not only contributes to its effects on the nicotine pathway but also underlies its ability to counteract the effects of psychostimulants.[1][8][9]
This dual-target engagement presents a unique pharmacological profile. Future research and drug development efforts may focus on creating lobeline analogs that optimize this polypharmacology. Systematic structural modifications have already been explored to improve selectivity and affinity for VMAT2 over nAChRs, leading to the discovery of more potent and selective VMAT2 ligands.[7][9] Such compounds could represent a novel class of therapeutics for treating methamphetamine abuse and potentially other substance use disorders.[1] Understanding the nuanced interplay between lobeline's actions at nAChRs and VMAT2 is essential for harnessing its full therapeutic potential.
References
- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Lobeline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Can lobeline help people to quit smoking | Cochrane [cochrane.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and interaction at the vesicular monoamine transporter-2 of lobeline analogs: potential pharmacotherapies for the treatment of psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Lobeline inhibits nicotine-evoked [(3)H]dopamine overflow from rat striatal slices and nicotine-evoked (86)Rb(+) efflux from thalamic synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. Different effects of lobeline on neuronal and muscle nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lobeline effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lobeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Lobeline esters as novel ligands for neuronal nicotinic acetylcholine receptors and neurotransmitter transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. AChBP‐targeted α‐conotoxin correlates distinct binding orientations with nAChR subtype selectivity | The EMBO Journal [link.springer.com]
- 21. benchchem.com [benchchem.com]
- 22. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Lobeline Hydrochloride with Vesicular Monoamine Transporter 2 (VMAT2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeline (B1674988), a natural alkaloid derived from Lobelia inflata, has garnered significant attention as a potential pharmacotherapy for substance use disorders, particularly for psychostimulant abuse. Its therapeutic potential is largely attributed to its interaction with the vesicular monoamine transporter 2 (VMAT2). VMAT2 is an integral membrane protein responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), norepinephrine, and serotonin, from the neuronal cytoplasm into synaptic vesicles for subsequent release. By modulating VMAT2 function, lobeline can alter dopamine homeostasis, a key factor in the rewarding effects of psychostimulants. This technical guide provides a comprehensive overview of the molecular interaction between lobeline hydrochloride and VMAT2, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Core Interaction: Lobeline and VMAT2
Lobeline interacts with VMAT2 as a competitive inhibitor at the tetrabenazine (B1681281) (TBZ) binding site. This interaction inhibits the uptake of dopamine into synaptic vesicles and can also promote the release of vesicular dopamine into the cytoplasm.[1][2] The affinity of lobeline for VMAT2 is significantly higher than its affinity for the dopamine transporter (DAT), suggesting that its primary mechanism of action in attenuating the effects of psychostimulants is through its action on VMAT2.[1][3]
Quantitative Data Summary
The following tables summarize the binding affinities and functional inhibitory concentrations of lobeline and its key analog, lobelane, for VMAT2. This data highlights the potency of these compounds and their selectivity for VMAT2 over the dopamine transporter (DAT).
Table 1: Binding Affinity and Functional Inhibition of Lobeline at VMAT2 and DAT
| Ligand | Assay | Target | Value (µM) | Reference |
| Lobeline | [³H]DTBZ Binding Inhibition | VMAT2 | IC₅₀ = 0.90 | [1] |
| Lobeline | [³H]DTBZ Binding Inhibition | VMAT2 | Kᵢ = 2.04 | [4] |
| Lobeline | [³H]Dopamine Uptake Inhibition | VMAT2 | IC₅₀ = 0.88 | [1] |
| Lobeline | [³H]Dopamine Uptake Inhibition | VMAT2 | Kᵢ = 0.47 | [4] |
| Lobeline | [³H]Dopamine Uptake Inhibition | DAT | IC₅₀ = 80 | [1] |
Table 2: Comparative Binding Affinities and Functional Inhibition of Lobeline and Lobelane
| Ligand | Assay | Target | Value (µM) | Reference |
| Lobeline | [³H]DTBZ Binding Inhibition | VMAT2 | Kᵢ = 2.04 | [4] |
| Lobelane | [³H]DTBZ Binding Inhibition | VMAT2 | Kᵢ = 0.97 | [4] |
| Lobeline | [³H]Dopamine Uptake Inhibition | VMAT2 | Kᵢ = 0.47 | [4] |
| Lobelane | [³H]Dopamine Uptake Inhibition | VMAT2 | Kᵢ = 0.045 | [4] |
Signaling Pathways and Mechanisms of Action
The interaction of lobeline with VMAT2 leads to a competitive inhibition of dopamine transport into synaptic vesicles. This mechanism is crucial for its potential therapeutic effects against psychostimulant abuse.
Caption: Competitive inhibition of VMAT2 by lobeline.
By blocking VMAT2, lobeline disrupts the sequestration of cytoplasmic dopamine. This has significant implications for the effects of psychostimulants like methamphetamine, which rely on VMAT2 to increase cytosolic dopamine concentrations, leading to reverse transport through DAT and the subsequent euphoric rush.
Caption: Lobeline's modulation of methamphetamine's effects at VMAT2.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of research findings. The following are composite protocols for key experiments used to characterize the lobeline-VMAT2 interaction, based on commonly cited methodologies.
[³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay
This assay quantifies the binding of lobeline to the VMAT2 transporter by measuring the displacement of a radiolabeled ligand, [³H]DTBZ.
Caption: Workflow for a [³H]DTBZ VMAT2 binding assay.
1. Preparation of Rat Striatal Synaptic Vesicles:
-
Euthanize adult male Sprague-Dawley rats and rapidly dissect the striata on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (crude synaptosomes) in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4) and homogenize again to lyse the synaptosomes.
-
Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet the synaptic vesicles.
-
Resuspend the vesicle pellet in a suitable assay buffer (e.g., 100 mM potassium tartrate, 25 mM HEPES, pH 7.4).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, add 50 µL of synaptic vesicle preparation (final protein concentration ~20-50 µ g/well ).
-
Add 50 µL of varying concentrations of this compound or vehicle.
-
Add 50 µL of [³H]DTBZ (final concentration ~1-2 nM).
-
For non-specific binding determination, add a high concentration of unlabeled tetrabenazine (e.g., 10 µM) to a set of wells.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the lobeline concentration.
-
Determine the IC₅₀ value (the concentration of lobeline that inhibits 50% of specific [³H]DTBZ binding) using non-linear regression analysis.
-
Convert the IC₅₀ to a Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
[³H]Dopamine Uptake Assay
This functional assay measures the ability of lobeline to inhibit the transport of dopamine into synaptic vesicles.
1. Vesicle Preparation:
-
Prepare rat striatal synaptic vesicles as described in the binding assay protocol.
2. Uptake Assay:
-
Pre-incubate aliquots of the synaptic vesicle preparation (~50 µg of protein) with varying concentrations of this compound or vehicle for 10 minutes at 37°C in an assay buffer (e.g., 100 mM potassium tartrate, 25 mM HEPES, 5 mM MgSO₄, 2 mM ATP, 2 mM ascorbic acid, pH 7.4).
-
Initiate the uptake by adding [³H]dopamine (final concentration ~50-100 nM).
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by adding 3 mL of ice-cold stop buffer (e.g., assay buffer without ATP) and rapid filtration through glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold stop buffer.
-
Determine the amount of radioactivity trapped on the filters using liquid scintillation counting.
-
Non-specific uptake is determined in parallel incubations performed at 4°C or in the presence of a known VMAT2 inhibitor like reserpine (B192253) (1 µM).
3. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC₅₀ value for lobeline's inhibition of [³H]dopamine uptake by plotting the percentage of inhibition against the log of the lobeline concentration and fitting the data with a sigmoidal dose-response curve.
Conclusion
This compound's interaction with VMAT2 is a key mechanism underlying its potential as a treatment for psychostimulant addiction. It acts as a competitive inhibitor, potently blocking the uptake of dopamine into synaptic vesicles. This action disrupts the dopamine-releasing effects of drugs like methamphetamine. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic applications of lobeline and to design novel, more selective VMAT2 inhibitors. The continued investigation of this interaction holds promise for the development of effective pharmacotherapies for substance use disorders.
References
- 1. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 2. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The vesicular monoamine transporter-2: an important pharmacological target for the discovery of novel therapeutics to treat methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Lobeline Hydrochloride with Vesicular Monoamine Transporter 2 (VMAT2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeline, a natural alkaloid derived from Lobelia inflata, has garnered significant attention as a potential pharmacotherapy for substance use disorders, particularly for psychostimulant abuse. Its therapeutic potential is largely attributed to its interaction with the vesicular monoamine transporter 2 (VMAT2). VMAT2 is an integral membrane protein responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, from the neuronal cytoplasm into synaptic vesicles for subsequent release. By modulating VMAT2 function, lobeline can alter dopamine homeostasis, a key factor in the rewarding effects of psychostimulants. This technical guide provides a comprehensive overview of the molecular interaction between lobeline hydrochloride and VMAT2, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Core Interaction: Lobeline and VMAT2
Lobeline interacts with VMAT2 as a competitive inhibitor at the tetrabenazine (TBZ) binding site. This interaction inhibits the uptake of dopamine into synaptic vesicles and can also promote the release of vesicular dopamine into the cytoplasm.[1][2] The affinity of lobeline for VMAT2 is significantly higher than its affinity for the dopamine transporter (DAT), suggesting that its primary mechanism of action in attenuating the effects of psychostimulants is through its action on VMAT2.[1][3]
Quantitative Data Summary
The following tables summarize the binding affinities and functional inhibitory concentrations of lobeline and its key analog, lobelane, for VMAT2. This data highlights the potency of these compounds and their selectivity for VMAT2 over the dopamine transporter (DAT).
Table 1: Binding Affinity and Functional Inhibition of Lobeline at VMAT2 and DAT
| Ligand | Assay | Target | Value (µM) | Reference |
| Lobeline | [³H]DTBZ Binding Inhibition | VMAT2 | IC₅₀ = 0.90 | [1] |
| Lobeline | [³H]DTBZ Binding Inhibition | VMAT2 | Kᵢ = 2.04 | [4] |
| Lobeline | [³H]Dopamine Uptake Inhibition | VMAT2 | IC₅₀ = 0.88 | [1] |
| Lobeline | [³H]Dopamine Uptake Inhibition | VMAT2 | Kᵢ = 0.47 | [4] |
| Lobeline | [³H]Dopamine Uptake Inhibition | DAT | IC₅₀ = 80 | [1] |
Table 2: Comparative Binding Affinities and Functional Inhibition of Lobeline and Lobelane
| Ligand | Assay | Target | Value (µM) | Reference |
| Lobeline | [³H]DTBZ Binding Inhibition | VMAT2 | Kᵢ = 2.04 | [4] |
| Lobelane | [³H]DTBZ Binding Inhibition | VMAT2 | Kᵢ = 0.97 | [4] |
| Lobeline | [³H]Dopamine Uptake Inhibition | VMAT2 | Kᵢ = 0.47 | [4] |
| Lobelane | [³H]Dopamine Uptake Inhibition | VMAT2 | Kᵢ = 0.045 | [4] |
Signaling Pathways and Mechanisms of Action
The interaction of lobeline with VMAT2 leads to a competitive inhibition of dopamine transport into synaptic vesicles. This mechanism is crucial for its potential therapeutic effects against psychostimulant abuse.
Caption: Competitive inhibition of VMAT2 by lobeline.
By blocking VMAT2, lobeline disrupts the sequestration of cytoplasmic dopamine. This has significant implications for the effects of psychostimulants like methamphetamine, which rely on VMAT2 to increase cytosolic dopamine concentrations, leading to reverse transport through DAT and the subsequent euphoric rush.
Caption: Lobeline's modulation of methamphetamine's effects at VMAT2.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of research findings. The following are composite protocols for key experiments used to characterize the lobeline-VMAT2 interaction, based on commonly cited methodologies.
[³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay
This assay quantifies the binding of lobeline to the VMAT2 transporter by measuring the displacement of a radiolabeled ligand, [³H]DTBZ.
Caption: Workflow for a [³H]DTBZ VMAT2 binding assay.
1. Preparation of Rat Striatal Synaptic Vesicles:
-
Euthanize adult male Sprague-Dawley rats and rapidly dissect the striata on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (crude synaptosomes) in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4) and homogenize again to lyse the synaptosomes.
-
Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet the synaptic vesicles.
-
Resuspend the vesicle pellet in a suitable assay buffer (e.g., 100 mM potassium tartrate, 25 mM HEPES, pH 7.4).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, add 50 µL of synaptic vesicle preparation (final protein concentration ~20-50 µ g/well ).
-
Add 50 µL of varying concentrations of this compound or vehicle.
-
Add 50 µL of [³H]DTBZ (final concentration ~1-2 nM).
-
For non-specific binding determination, add a high concentration of unlabeled tetrabenazine (e.g., 10 µM) to a set of wells.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the lobeline concentration.
-
Determine the IC₅₀ value (the concentration of lobeline that inhibits 50% of specific [³H]DTBZ binding) using non-linear regression analysis.
-
Convert the IC₅₀ to a Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
[³H]Dopamine Uptake Assay
This functional assay measures the ability of lobeline to inhibit the transport of dopamine into synaptic vesicles.
1. Vesicle Preparation:
-
Prepare rat striatal synaptic vesicles as described in the binding assay protocol.
2. Uptake Assay:
-
Pre-incubate aliquots of the synaptic vesicle preparation (~50 µg of protein) with varying concentrations of this compound or vehicle for 10 minutes at 37°C in an assay buffer (e.g., 100 mM potassium tartrate, 25 mM HEPES, 5 mM MgSO₄, 2 mM ATP, 2 mM ascorbic acid, pH 7.4).
-
Initiate the uptake by adding [³H]dopamine (final concentration ~50-100 nM).
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by adding 3 mL of ice-cold stop buffer (e.g., assay buffer without ATP) and rapid filtration through glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold stop buffer.
-
Determine the amount of radioactivity trapped on the filters using liquid scintillation counting.
-
Non-specific uptake is determined in parallel incubations performed at 4°C or in the presence of a known VMAT2 inhibitor like reserpine (1 µM).
3. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC₅₀ value for lobeline's inhibition of [³H]dopamine uptake by plotting the percentage of inhibition against the log of the lobeline concentration and fitting the data with a sigmoidal dose-response curve.
Conclusion
This compound's interaction with VMAT2 is a key mechanism underlying its potential as a treatment for psychostimulant addiction. It acts as a competitive inhibitor, potently blocking the uptake of dopamine into synaptic vesicles. This action disrupts the dopamine-releasing effects of drugs like methamphetamine. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic applications of lobeline and to design novel, more selective VMAT2 inhibitors. The continued investigation of this interaction holds promise for the development of effective pharmacotherapies for substance use disorders.
References
- 1. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 2. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The vesicular monoamine transporter-2: an important pharmacological target for the discovery of novel therapeutics to treat methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Lobeline Hydrochloride in Rodents
Disclaimer: Despite a comprehensive search of available scientific literature, specific quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) for lobeline (B1674988) hydrochloride in rodents were not found to be publicly documented. Therefore, a summary table of these quantitative data cannot be provided. This guide will focus on the qualitative aspects of lobeline pharmacokinetics, its metabolism, and the detailed experimental protocols used in its study in rodent models, based on the available information.
Pharmacokinetics of Lobeline Hydrochloride in Rodents
This compound's pharmacokinetic profile in rodents is characterized by its distribution into the brain and its analysis via chromatographic methods.
Absorption and Distribution
While specific absorption kinetics are not detailed in the available literature, studies in rats have shown that lobeline is distributed into the brain after administration. The concentration of lobeline in the brain has been found to be higher than in the plasma, which is consistent with its lipophilic nature. The rank order of brain to plasma concentration ratios for lobeline, nicotine, and cytisine (B100878) was found to be directly proportional to their lipophilicity.
Metabolism and Elimination
The metabolism of lobeline in rodents has been investigated, with studies identifying several metabolites. The primary route of elimination appears to be through metabolism followed by urinary excretion. In rats, lobeline is known to be extensively metabolized, with both phase I and phase II metabolites being identified in urine.
Metabolism of this compound in Rodents
Studies in rats have identified a number of metabolites of lobeline, indicating that it undergoes significant biotransformation. The primary site of metabolism is presumed to be the liver.
Identified Metabolites
In a study analyzing the urine of rats administered lobeline, ten metabolites were identified. These included six phase I metabolites and four phase II metabolites. The metabolites are designated as M1 through M10, with the parent drug, lobeline, being M0. The proposed metabolic transformations include hydroxylation and glucuronidation. The relative abundance of these metabolites in urine suggests that hydroxylation is a major metabolic pathway.
The proposed metabolic pathway of lobeline in rats involves a series of hydroxylations at different positions on the lobeline molecule, followed by glucuronide conjugation of the parent drug and its hydroxylated metabolites.
Caption: Proposed metabolic pathway of lobeline in rats.
Experimental Protocols
The following sections detail the methodologies typically employed in the pharmacokinetic and metabolism studies of this compound in rodents.
Animal Models
-
Species: Rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6J) are commonly used.
-
Sex: Male rodents are frequently used to avoid the hormonal fluctuations of the female estrous cycle that can affect drug metabolism.
-
Age and Weight: Adult animals are typically used, with weights ranging from 200-250 g for rats and 20-30 g for mice.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment, with controlled temperature, humidity, and light-dark cycles. They are usually provided with standard chow and water ad libitum.
Drug Administration
-
Formulation: this compound is typically dissolved in a sterile vehicle such as saline (0.9% NaCl) for injection.
-
Routes of Administration:
-
Intravenous (IV): For determining absolute bioavailability and intrinsic pharmacokinetic parameters. Administration is often via the tail vein or a surgically implanted catheter in the jugular or femoral vein.
-
Oral (PO): By gavage to assess oral absorption and bioavailability.
-
Intraperitoneal (IP): A common route for systemic administration in preclinical studies.
-
Subcutaneous (SC): Another common route for systemic delivery.
-
-
Dosing: Doses used in rodent studies have varied, with ranges reported from 0.3 to 10 mg/kg.
Sample Collection
-
Blood:
-
Serial Sampling: Blood samples are collected at multiple time points from the same animal to construct a pharmacokinetic profile. Common sites for serial blood collection in rats include the tail vein, saphenous vein, or via a catheter. In mice, the saphenous vein is often used.
-
Terminal Sampling: In some study designs, groups of animals are euthanized at each time point, and a single blood sample is collected via cardiac puncture.
-
Time Points: A typical sampling schedule might include pre-dose (0), and 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
Processing: Blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
-
Brain Tissue:
-
Animals are euthanized at predetermined time points, and the brain is rapidly excised, rinsed with cold saline, and dissected into specific regions if required.
-
Tissue samples are weighed and stored at -80°C until homogenization and analysis.
-
-
Urine:
-
Animals are housed in metabolic cages for the collection of urine over specified time intervals (e.g., 0-24 hours).
-
Caption: Typical experimental workflow for a rodent pharmacokinetic study.
Quantitative Analysis Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the standard analytical methods for the quantification of lobeline in biological matrices.
Sample Preparation
-
Plasma: Protein precipitation is a common method for extracting lobeline from plasma. This typically involves adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the lobeline, is then collected for analysis.
-
Brain Tissue: Brain tissue is first homogenized in a suitable buffer. The homogenate is then subjected to protein precipitation or solid-phase extraction to isolate the analyte from the complex matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography:
-
Column: A reversed-phase C18 column is typically used for the separation of lobeline from endogenous components.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (often containing a modifier like formic acid) and an organic phase (such as acetonitrile or methanol) is employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for lobeline.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for lobeline and an internal standard. For this compound, a potential transition could be m/z 338.1 → 315.8.
-
Conclusion
The study of this compound pharmacokinetics and metabolism in rodents is essential for its development as a potential therapeutic agent. While qualitative data on brain distribution and metabolic pathways in rats are available, a significant gap exists in the literature regarding detailed quantitative pharmacokinetic parameters. The experimental protocols outlined in this guide, particularly those employing LC-MS/MS for quantification, provide a robust framework for future studies aimed at filling this knowledge gap. Such studies are crucial for understanding the dose-exposure-response relationship and for translating preclinical findings to clinical applications.
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Lobeline Hydrochloride in Rodents
Disclaimer: Despite a comprehensive search of available scientific literature, specific quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) for lobeline hydrochloride in rodents were not found to be publicly documented. Therefore, a summary table of these quantitative data cannot be provided. This guide will focus on the qualitative aspects of lobeline pharmacokinetics, its metabolism, and the detailed experimental protocols used in its study in rodent models, based on the available information.
Pharmacokinetics of this compound in Rodents
This compound's pharmacokinetic profile in rodents is characterized by its distribution into the brain and its analysis via chromatographic methods.
Absorption and Distribution
While specific absorption kinetics are not detailed in the available literature, studies in rats have shown that lobeline is distributed into the brain after administration. The concentration of lobeline in the brain has been found to be higher than in the plasma, which is consistent with its lipophilic nature. The rank order of brain to plasma concentration ratios for lobeline, nicotine, and cytisine was found to be directly proportional to their lipophilicity.
Metabolism and Elimination
The metabolism of lobeline in rodents has been investigated, with studies identifying several metabolites. The primary route of elimination appears to be through metabolism followed by urinary excretion. In rats, lobeline is known to be extensively metabolized, with both phase I and phase II metabolites being identified in urine.
Metabolism of this compound in Rodents
Studies in rats have identified a number of metabolites of lobeline, indicating that it undergoes significant biotransformation. The primary site of metabolism is presumed to be the liver.
Identified Metabolites
In a study analyzing the urine of rats administered lobeline, ten metabolites were identified. These included six phase I metabolites and four phase II metabolites. The metabolites are designated as M1 through M10, with the parent drug, lobeline, being M0. The proposed metabolic transformations include hydroxylation and glucuronidation. The relative abundance of these metabolites in urine suggests that hydroxylation is a major metabolic pathway.
The proposed metabolic pathway of lobeline in rats involves a series of hydroxylations at different positions on the lobeline molecule, followed by glucuronide conjugation of the parent drug and its hydroxylated metabolites.
Caption: Proposed metabolic pathway of lobeline in rats.
Experimental Protocols
The following sections detail the methodologies typically employed in the pharmacokinetic and metabolism studies of this compound in rodents.
Animal Models
-
Species: Rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6J) are commonly used.
-
Sex: Male rodents are frequently used to avoid the hormonal fluctuations of the female estrous cycle that can affect drug metabolism.
-
Age and Weight: Adult animals are typically used, with weights ranging from 200-250 g for rats and 20-30 g for mice.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment, with controlled temperature, humidity, and light-dark cycles. They are usually provided with standard chow and water ad libitum.
Drug Administration
-
Formulation: this compound is typically dissolved in a sterile vehicle such as saline (0.9% NaCl) for injection.
-
Routes of Administration:
-
Intravenous (IV): For determining absolute bioavailability and intrinsic pharmacokinetic parameters. Administration is often via the tail vein or a surgically implanted catheter in the jugular or femoral vein.
-
Oral (PO): By gavage to assess oral absorption and bioavailability.
-
Intraperitoneal (IP): A common route for systemic administration in preclinical studies.
-
Subcutaneous (SC): Another common route for systemic delivery.
-
-
Dosing: Doses used in rodent studies have varied, with ranges reported from 0.3 to 10 mg/kg.
Sample Collection
-
Blood:
-
Serial Sampling: Blood samples are collected at multiple time points from the same animal to construct a pharmacokinetic profile. Common sites for serial blood collection in rats include the tail vein, saphenous vein, or via a catheter. In mice, the saphenous vein is often used.
-
Terminal Sampling: In some study designs, groups of animals are euthanized at each time point, and a single blood sample is collected via cardiac puncture.
-
Time Points: A typical sampling schedule might include pre-dose (0), and 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
Processing: Blood is collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
-
Brain Tissue:
-
Animals are euthanized at predetermined time points, and the brain is rapidly excised, rinsed with cold saline, and dissected into specific regions if required.
-
Tissue samples are weighed and stored at -80°C until homogenization and analysis.
-
-
Urine:
-
Animals are housed in metabolic cages for the collection of urine over specified time intervals (e.g., 0-24 hours).
-
Caption: Typical experimental workflow for a rodent pharmacokinetic study.
Quantitative Analysis Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the standard analytical methods for the quantification of lobeline in biological matrices.
Sample Preparation
-
Plasma: Protein precipitation is a common method for extracting lobeline from plasma. This typically involves adding a cold organic solvent like acetonitrile or methanol to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the lobeline, is then collected for analysis.
-
Brain Tissue: Brain tissue is first homogenized in a suitable buffer. The homogenate is then subjected to protein precipitation or solid-phase extraction to isolate the analyte from the complex matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography:
-
Column: A reversed-phase C18 column is typically used for the separation of lobeline from endogenous components.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (often containing a modifier like formic acid) and an organic phase (such as acetonitrile or methanol) is employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for lobeline.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for lobeline and an internal standard. For this compound, a potential transition could be m/z 338.1 → 315.8.
-
Conclusion
The study of this compound pharmacokinetics and metabolism in rodents is essential for its development as a potential therapeutic agent. While qualitative data on brain distribution and metabolic pathways in rats are available, a significant gap exists in the literature regarding detailed quantitative pharmacokinetic parameters. The experimental protocols outlined in this guide, particularly those employing LC-MS/MS for quantification, provide a robust framework for future studies aimed at filling this knowledge gap. Such studies are crucial for understanding the dose-exposure-response relationship and for translating preclinical findings to clinical applications.
Preclinical Toxicological Profile of Lobeline Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lobeline (B1674988) hydrochloride, a natural alkaloid derived from Lobelia inflata, has been investigated for various therapeutic applications, notably in smoking cessation and addiction treatment. Understanding its preclinical toxicological profile is paramount for advancing its development and ensuring clinical safety. This technical guide provides a comprehensive overview of the available preclinical toxicity data for lobeline hydrochloride, covering acute and genetic toxicity, as well as safety pharmacology. It is important to note a significant lack of publicly available data on repeated-dose (subchronic and chronic) toxicity, which represents a critical data gap in the comprehensive safety assessment of this compound. This document summarizes key quantitative data in structured tables, details experimental methodologies for pivotal studies, and provides visual representations of experimental workflows and relevant biological pathways.
Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose administration. For this compound, these studies have primarily focused on determining the median lethal dose (LD50) in rodent models.
Quantitative Acute Toxicity Data
The following table summarizes the available LD50 values for this compound in mice across different routes of administration.
| Test Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Intraperitoneal (IPR) | 39.9 | [1] |
| Mouse | Subcutaneous (SCU) | 87.5 | [1] |
| Mouse | Intravenous (IVN) | 7.8 | [1] |
Observations in Acute Toxicity Studies:
-
General Symptoms: Ingestion of lobeline may lead to a range of adverse effects including nausea, vomiting, diarrhea, coughing, dizziness, and disturbances in vision and hearing[2].
-
Central Nervous System (CNS): Effects on the CNS can manifest as mental confusion, weakness, tremors, and in severe cases, seizures[2]. Central nervous stimulation is often followed by severe depression[3].
-
Cardiovascular System: Cardiovascular responses can include a slowed heart rate (bradycardia) and an increase in blood pressure[2].
-
Respiratory System: Increased breathing rate has been observed[2]. In cases of severe poisoning, death can occur due to respiratory paralysis[3].
-
Gastrointestinal Effects: Subcutaneous administration of 10 mg/kg regularly induced vomiting in dogs[3].
Experimental Protocol: Acute Oral Toxicity (Representative OECD 423 Method)
The following protocol is a representative example based on the OECD Guideline for the Testing of Chemicals, Test No. 423 (Acute Toxic Class Method). Specific details for this compound studies are not fully available.
Objective: To determine the acute oral toxicity of a substance.
Animals: Typically, young adult rats of a single sex (usually females) are used.
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
Dose Administration:
-
Animals are fasted overnight prior to administration.
-
The test substance is administered orally via gavage in a single dose.
-
A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity.
-
Subsequent dosing steps are determined by the survival or death of the animals in the previous step.
Observations:
-
Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at regular intervals for at least 14 days.
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
Diagram: Experimental Workflow for Acute Oral Toxicity Testing
Repeated-Dose Toxicity (Subchronic and Chronic)
A thorough search of publicly available scientific literature and regulatory documents did not yield any specific subchronic or chronic repeated-dose toxicity studies for this compound. This represents a significant gap in the preclinical safety profile of this compound. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) after prolonged exposure and for identifying potential target organs for toxicity.
Genetic Toxicity
Genetic toxicity studies are conducted to assess the potential of a substance to cause DNA damage or mutations. Available data from preclinical studies suggest that this compound is not genotoxic.
Summary of Genetic Toxicity Findings
| Assay Type | Test System | Doses Tested | Results | Reference |
| Comet Assay | Male CF-1 Mice (blood, liver, brain) | 5 and 10 mg/kg (i.p.) | No increase in DNA damage | [1] |
| Micronucleus Test | Male CF-1 Mice (bone marrow) | 5 and 10 mg/kg (i.p.) | No increase in micronucleus frequency | [1] |
These findings indicate that acute treatment with this compound did not induce DNA damage in the tested tissues and did not cause chromosomal damage in the bone marrow of mice[1].
Experimental Protocols
Objective: To detect damage to chromosomes or the mitotic apparatus.
Animals: Typically, young adult mice or rats are used.
Dose Administration:
-
Animals are treated with the test substance, usually on one or more occasions.
-
A vehicle control and a positive control group are included.
Sample Collection and Preparation:
-
Bone marrow is collected from the femur at appropriate time points after the last administration.
-
Bone marrow cells are flushed, and smears are prepared on microscope slides.
-
Slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
Analysis:
-
At least 2000 PCEs per animal are scored for the presence of micronuclei.
-
The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
Diagram: Workflow of the In Vivo Micronucleus Test
Objective: To detect DNA strand breaks in individual cells.
Animals and Dosing: Similar to the micronucleus test, animals are treated with the test substance, a vehicle, and a positive control.
Sample Collection and Preparation:
-
Tissues of interest (e.g., liver, brain, blood) are collected.
-
Single-cell suspensions are prepared from the tissues.
-
Cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
Lysis, Unwinding, and Electrophoresis:
-
Slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind nucleoids.
-
DNA is unwound under alkaline conditions.
-
Electrophoresis is performed, allowing fragmented DNA to migrate from the nucleoid, forming a "comet tail."
Analysis:
-
Slides are stained with a fluorescent DNA dye.
-
Comets are visualized and analyzed using image analysis software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
Diagram: Workflow of the In Vivo Comet Assay
Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.
Central Nervous System (CNS)
Acute administration of lobeline in mice at doses of 5 or 10 mg/kg (i.p.) did not impair memory acquisition in habituation and inhibitory avoidance tests[1]. Furthermore, it did not show anxiolytic or anxiogenic effects in the hole board test[1]. A study in mice showed that lobeline can dose-dependently produce motor impairment and decrease locomotor activity[4].
Representative Experimental Protocol: Irwin Test/Functional Observational Battery (FOB)
Objective: To assess the general effects of a test substance on CNS activity and physiological functions.
Animals: Typically rats or mice.
Procedure:
-
Animals are administered the test substance at various dose levels.
-
A comprehensive set of behavioral and physiological parameters are observed and scored at specified time points.
-
Observations include, but are not limited to, changes in posture, gait, activity level, reflexes, and autonomic functions (e.g., salivation, pupil size).
Cardiovascular System
Lobeline has been shown to have effects on the cardiovascular system.
| Test System | Dose/Concentration | Effect | Reference |
| Dogs | Not specified | Bradycardia and increased blood pressure | |
| CHO and HEK293 cells | IC50 = 0.34 μM | Inhibition of hERG potassium channels | [5] |
The inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a significant finding, as it is associated with the potential to cause QT interval prolongation and cardiac arrhythmias.
Representative Experimental Protocol: In Vitro hERG Assay (Patch Clamp)
Objective: To assess the potential of a compound to inhibit the hERG potassium channel.
Test System: A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
Procedure:
-
Whole-cell patch-clamp recordings are performed on the cells.
-
A specific voltage protocol is applied to elicit hERG currents.
-
The test compound is applied at various concentrations, and the effect on the hERG current is measured.
-
The concentration-response relationship is determined to calculate the IC50 value.
Diagram: Logical Relationship in Cardiovascular Safety Assessment
References
- 1. Cardiovascular effects of lobeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 3. (-)-Lobeline hydrochloride | C22H28ClNO2 | CID 101615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
Preclinical Toxicological Profile of Lobeline Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lobeline hydrochloride, a natural alkaloid derived from Lobelia inflata, has been investigated for various therapeutic applications, notably in smoking cessation and addiction treatment. Understanding its preclinical toxicological profile is paramount for advancing its development and ensuring clinical safety. This technical guide provides a comprehensive overview of the available preclinical toxicity data for this compound, covering acute and genetic toxicity, as well as safety pharmacology. It is important to note a significant lack of publicly available data on repeated-dose (subchronic and chronic) toxicity, which represents a critical data gap in the comprehensive safety assessment of this compound. This document summarizes key quantitative data in structured tables, details experimental methodologies for pivotal studies, and provides visual representations of experimental workflows and relevant biological pathways.
Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose administration. For this compound, these studies have primarily focused on determining the median lethal dose (LD50) in rodent models.
Quantitative Acute Toxicity Data
The following table summarizes the available LD50 values for this compound in mice across different routes of administration.
| Test Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Intraperitoneal (IPR) | 39.9 | [1] |
| Mouse | Subcutaneous (SCU) | 87.5 | [1] |
| Mouse | Intravenous (IVN) | 7.8 | [1] |
Observations in Acute Toxicity Studies:
-
General Symptoms: Ingestion of lobeline may lead to a range of adverse effects including nausea, vomiting, diarrhea, coughing, dizziness, and disturbances in vision and hearing[2].
-
Central Nervous System (CNS): Effects on the CNS can manifest as mental confusion, weakness, tremors, and in severe cases, seizures[2]. Central nervous stimulation is often followed by severe depression[3].
-
Cardiovascular System: Cardiovascular responses can include a slowed heart rate (bradycardia) and an increase in blood pressure[2].
-
Respiratory System: Increased breathing rate has been observed[2]. In cases of severe poisoning, death can occur due to respiratory paralysis[3].
-
Gastrointestinal Effects: Subcutaneous administration of 10 mg/kg regularly induced vomiting in dogs[3].
Experimental Protocol: Acute Oral Toxicity (Representative OECD 423 Method)
The following protocol is a representative example based on the OECD Guideline for the Testing of Chemicals, Test No. 423 (Acute Toxic Class Method). Specific details for this compound studies are not fully available.
Objective: To determine the acute oral toxicity of a substance.
Animals: Typically, young adult rats of a single sex (usually females) are used.
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
Dose Administration:
-
Animals are fasted overnight prior to administration.
-
The test substance is administered orally via gavage in a single dose.
-
A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity.
-
Subsequent dosing steps are determined by the survival or death of the animals in the previous step.
Observations:
-
Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at regular intervals for at least 14 days.
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
Diagram: Experimental Workflow for Acute Oral Toxicity Testing
Repeated-Dose Toxicity (Subchronic and Chronic)
A thorough search of publicly available scientific literature and regulatory documents did not yield any specific subchronic or chronic repeated-dose toxicity studies for this compound. This represents a significant gap in the preclinical safety profile of this compound. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) after prolonged exposure and for identifying potential target organs for toxicity.
Genetic Toxicity
Genetic toxicity studies are conducted to assess the potential of a substance to cause DNA damage or mutations. Available data from preclinical studies suggest that this compound is not genotoxic.
Summary of Genetic Toxicity Findings
| Assay Type | Test System | Doses Tested | Results | Reference |
| Comet Assay | Male CF-1 Mice (blood, liver, brain) | 5 and 10 mg/kg (i.p.) | No increase in DNA damage | [1] |
| Micronucleus Test | Male CF-1 Mice (bone marrow) | 5 and 10 mg/kg (i.p.) | No increase in micronucleus frequency | [1] |
These findings indicate that acute treatment with this compound did not induce DNA damage in the tested tissues and did not cause chromosomal damage in the bone marrow of mice[1].
Experimental Protocols
Objective: To detect damage to chromosomes or the mitotic apparatus.
Animals: Typically, young adult mice or rats are used.
Dose Administration:
-
Animals are treated with the test substance, usually on one or more occasions.
-
A vehicle control and a positive control group are included.
Sample Collection and Preparation:
-
Bone marrow is collected from the femur at appropriate time points after the last administration.
-
Bone marrow cells are flushed, and smears are prepared on microscope slides.
-
Slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
Analysis:
-
At least 2000 PCEs per animal are scored for the presence of micronuclei.
-
The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
Diagram: Workflow of the In Vivo Micronucleus Test
Objective: To detect DNA strand breaks in individual cells.
Animals and Dosing: Similar to the micronucleus test, animals are treated with the test substance, a vehicle, and a positive control.
Sample Collection and Preparation:
-
Tissues of interest (e.g., liver, brain, blood) are collected.
-
Single-cell suspensions are prepared from the tissues.
-
Cells are embedded in a low-melting-point agarose gel on a microscope slide.
Lysis, Unwinding, and Electrophoresis:
-
Slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind nucleoids.
-
DNA is unwound under alkaline conditions.
-
Electrophoresis is performed, allowing fragmented DNA to migrate from the nucleoid, forming a "comet tail."
Analysis:
-
Slides are stained with a fluorescent DNA dye.
-
Comets are visualized and analyzed using image analysis software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
Diagram: Workflow of the In Vivo Comet Assay
Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.
Central Nervous System (CNS)
Acute administration of lobeline in mice at doses of 5 or 10 mg/kg (i.p.) did not impair memory acquisition in habituation and inhibitory avoidance tests[1]. Furthermore, it did not show anxiolytic or anxiogenic effects in the hole board test[1]. A study in mice showed that lobeline can dose-dependently produce motor impairment and decrease locomotor activity[4].
Representative Experimental Protocol: Irwin Test/Functional Observational Battery (FOB)
Objective: To assess the general effects of a test substance on CNS activity and physiological functions.
Animals: Typically rats or mice.
Procedure:
-
Animals are administered the test substance at various dose levels.
-
A comprehensive set of behavioral and physiological parameters are observed and scored at specified time points.
-
Observations include, but are not limited to, changes in posture, gait, activity level, reflexes, and autonomic functions (e.g., salivation, pupil size).
Cardiovascular System
Lobeline has been shown to have effects on the cardiovascular system.
| Test System | Dose/Concentration | Effect | Reference |
| Dogs | Not specified | Bradycardia and increased blood pressure | |
| CHO and HEK293 cells | IC50 = 0.34 μM | Inhibition of hERG potassium channels | [5] |
The inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a significant finding, as it is associated with the potential to cause QT interval prolongation and cardiac arrhythmias.
Representative Experimental Protocol: In Vitro hERG Assay (Patch Clamp)
Objective: To assess the potential of a compound to inhibit the hERG potassium channel.
Test System: A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
Procedure:
-
Whole-cell patch-clamp recordings are performed on the cells.
-
A specific voltage protocol is applied to elicit hERG currents.
-
The test compound is applied at various concentrations, and the effect on the hERG current is measured.
-
The concentration-response relationship is determined to calculate the IC50 value.
Diagram: Logical Relationship in Cardiovascular Safety Assessment
References
- 1. Cardiovascular effects of lobeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 3. (-)-Lobeline hydrochloride | C22H28ClNO2 | CID 101615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Challenges of Lobeline Hydrochloride: A Technical Guide to Solubility and Stability
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of lobeline (B1674988) hydrochloride in common laboratory solvents. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with this potent nicotinic acetylcholine (B1216132) receptor agonist. Understanding the physicochemical properties of lobeline hydrochloride is paramount for ensuring the accuracy, reproducibility, and validity of preclinical and clinical research findings.
Executive Summary
This compound, a plant-derived alkaloid, continues to be a subject of significant scientific interest for its potential therapeutic applications, including smoking cessation and the treatment of substance abuse disorders. However, its utility in a laboratory setting is intrinsically linked to its solubility and stability in various solvent systems. This guide synthesizes available data on these critical parameters, offering clear, actionable insights for handling and experimental design. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided. Furthermore, this guide introduces mandatory visualizations using Graphviz to illustrate key experimental workflows, ensuring clarity and reproducibility.
Solubility Profile of this compound
The solubility of this compound is a crucial factor in the preparation of stock solutions and experimental media. The compound exhibits varied solubility across common laboratory solvents.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in several organic solvents and aqueous solutions.
| Solvent | Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Ethanol | ~2 mg/mL | [1] |
| Water | 1 g in 40 mL (~25 mg/mL) | [2] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [1] |
| Alcohol | 1 g in 12 mL (~83.3 mg/mL) | [2] |
Note: While this compound is stated to be soluble in alcohol, a specific quantitative value for methanol (B129727) has not been definitively established in the reviewed literature. Researchers should determine the solubility in methanol empirically if this solvent is critical for their experimental design.
Qualitative Solubility Information
-
Aqueous Buffers: this compound is sparingly soluble in aqueous buffers.[1]
-
Chloroform: It is reported to be very soluble in chloroform.[2]
For applications requiring aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice to achieve the desired concentration.[1]
Stability of this compound
The stability of this compound is influenced by several factors, including temperature, pH, and light exposure. Understanding these factors is essential to prevent degradation and ensure the integrity of experimental results.
Solid-State Stability
As a solid, this compound is stable for at least four years when stored at -20°C.[1]
Solution Stability and Degradation Pathways
This compound in solution is susceptible to degradation, primarily through isomerization and other pathways.
-
Isomerization: The primary degradation pathway in solution is the isomerization of the active cis-lobeline to the less active trans-lobeline. This process is significantly influenced by temperature and pH.[3]
-
Temperature: Elevated temperatures accelerate the rate of isomerization. At 40°C, a significant increase in the formation of trans-lobeline is observed.[3] Conversely, storage at low temperatures (2–8 °C) has been shown to maintain the stability of cis-lobeline for up to 60 days.[3]
-
pH: pH is a critical factor in the stability of this compound in solution. The stability of cis-lobeline decreases as the pH increases. To minimize isomerization, the pH of the solution should not exceed 3.0.[3]
-
Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
-
Incompatibilities: this compound is incompatible with strong acids and alkalis, oxidizing agents, iodides, and tannic acid.
While it is known that this compound is susceptible to hydrolytic, oxidative, and photolytic degradation, the specific chemical structures of the resulting degradation products are not well-documented in publicly available literature.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol is adapted from established shake-flask methodologies.[4][5][6]
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, ethanol, methanol, DMSO, DMF)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the solvent to the vial.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method or another suitable analytical technique.
-
Calculate the solubility of this compound in the solvent.
Logical Flow for Stability Testing
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound in common laboratory solvents. The data and protocols presented herein are intended to facilitate the design and execution of robust and reliable experiments. Researchers are encouraged to perform their own validation of solubility and stability under their specific experimental conditions. Future research should aim to quantify the solubility of this compound in a broader range of solvents, including methanol, and to fully characterize the structures of its degradation products under various stress conditions. Such information will further enhance the scientific community's ability to effectively utilize this promising therapeutic agent in research and development.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. (-)-Lobeline hydrochloride | C22H28ClNO2 | CID 101615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. bioassaysys.com [bioassaysys.com]
- 6. enamine.net [enamine.net]
Navigating the Challenges of Lobeline Hydrochloride: A Technical Guide to Solubility and Stability
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of lobeline hydrochloride in common laboratory solvents. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with this potent nicotinic acetylcholine receptor agonist. Understanding the physicochemical properties of this compound is paramount for ensuring the accuracy, reproducibility, and validity of preclinical and clinical research findings.
Executive Summary
This compound, a plant-derived alkaloid, continues to be a subject of significant scientific interest for its potential therapeutic applications, including smoking cessation and the treatment of substance abuse disorders. However, its utility in a laboratory setting is intrinsically linked to its solubility and stability in various solvent systems. This guide synthesizes available data on these critical parameters, offering clear, actionable insights for handling and experimental design. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided. Furthermore, this guide introduces mandatory visualizations using Graphviz to illustrate key experimental workflows, ensuring clarity and reproducibility.
Solubility Profile of this compound
The solubility of this compound is a crucial factor in the preparation of stock solutions and experimental media. The compound exhibits varied solubility across common laboratory solvents.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in several organic solvents and aqueous solutions.
| Solvent | Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Ethanol | ~2 mg/mL | [1] |
| Water | 1 g in 40 mL (~25 mg/mL) | [2] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [1] |
| Alcohol | 1 g in 12 mL (~83.3 mg/mL) | [2] |
Note: While this compound is stated to be soluble in alcohol, a specific quantitative value for methanol has not been definitively established in the reviewed literature. Researchers should determine the solubility in methanol empirically if this solvent is critical for their experimental design.
Qualitative Solubility Information
-
Aqueous Buffers: this compound is sparingly soluble in aqueous buffers.[1]
-
Chloroform: It is reported to be very soluble in chloroform.[2]
For applications requiring aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice to achieve the desired concentration.[1]
Stability of this compound
The stability of this compound is influenced by several factors, including temperature, pH, and light exposure. Understanding these factors is essential to prevent degradation and ensure the integrity of experimental results.
Solid-State Stability
As a solid, this compound is stable for at least four years when stored at -20°C.[1]
Solution Stability and Degradation Pathways
This compound in solution is susceptible to degradation, primarily through isomerization and other pathways.
-
Isomerization: The primary degradation pathway in solution is the isomerization of the active cis-lobeline to the less active trans-lobeline. This process is significantly influenced by temperature and pH.[3]
-
Temperature: Elevated temperatures accelerate the rate of isomerization. At 40°C, a significant increase in the formation of trans-lobeline is observed.[3] Conversely, storage at low temperatures (2–8 °C) has been shown to maintain the stability of cis-lobeline for up to 60 days.[3]
-
pH: pH is a critical factor in the stability of this compound in solution. The stability of cis-lobeline decreases as the pH increases. To minimize isomerization, the pH of the solution should not exceed 3.0.[3]
-
Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
-
Incompatibilities: this compound is incompatible with strong acids and alkalis, oxidizing agents, iodides, and tannic acid.
While it is known that this compound is susceptible to hydrolytic, oxidative, and photolytic degradation, the specific chemical structures of the resulting degradation products are not well-documented in publicly available literature.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol is adapted from established shake-flask methodologies.[4][5][6]
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, ethanol, methanol, DMSO, DMF)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the solvent to the vial.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method or another suitable analytical technique.
-
Calculate the solubility of this compound in the solvent.
Logical Flow for Stability Testing
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound in common laboratory solvents. The data and protocols presented herein are intended to facilitate the design and execution of robust and reliable experiments. Researchers are encouraged to perform their own validation of solubility and stability under their specific experimental conditions. Future research should aim to quantify the solubility of this compound in a broader range of solvents, including methanol, and to fully characterize the structures of its degradation products under various stress conditions. Such information will further enhance the scientific community's ability to effectively utilize this promising therapeutic agent in research and development.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. (-)-Lobeline hydrochloride | C22H28ClNO2 | CID 101615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. bioassaysys.com [bioassaysys.com]
- 6. enamine.net [enamine.net]
Methodological & Application
Application Notes and Protocols for Using Lobeline Hydrochloride in Cultured Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of lobeline (B1674988) hydrochloride in cultured neuronal cells. This document includes summaries of its mechanisms of action, quantitative data on its efficacy, and detailed protocols for key experimental applications.
Introduction to Lobeline Hydrochloride
Lobeline is a natural alkaloid derived from the plant Lobelia inflata. It is a complex molecule known to interact with various targets within the central nervous system. Its multifaceted pharmacological profile has led to its investigation as a potential therapeutic agent for a range of neurological and psychiatric conditions, including drug addiction and neurodegenerative diseases. In neuronal cell culture models, this compound serves as a valuable tool to dissect specific signaling pathways and to evaluate its neuroprotective and neuromodulatory effects.
Mechanisms of Action
This compound exerts its effects on neuronal cells through multiple mechanisms, primarily by interacting with key proteins involved in neurotransmission.
1. Nicotinic Acetylcholine Receptors (nAChRs): Lobeline acts as an antagonist at various nAChR subtypes, particularly the α4β2 and α3β4 subtypes, which are widely expressed in the brain.[1][2] This interaction is crucial for its ability to modulate neurotransmitter release and neuronal excitability.
2. Vesicular Monoamine Transporter 2 (VMAT2): Lobeline is a potent inhibitor of VMAT2, a transporter responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles.[1][3][4] By inhibiting VMAT2, lobeline disrupts the storage of dopamine, leading to increased cytosolic dopamine levels and subsequent metabolism.[4] This mechanism is central to its effects on the dopaminergic system and its potential for treating psychostimulant abuse.[4][5]
3. Dopamine Transporter (DAT): Lobeline also inhibits the dopamine transporter (DAT), albeit with a lower affinity compared to its action on VMAT2.[1] This inhibition can contribute to an increase in extracellular dopamine concentrations.
4. Voltage-Gated Calcium Channels (VGCCs): Studies have shown that lobeline can directly block voltage-activated Ca2+ channels in a dose-dependent manner, which can modulate neurotransmitter release.[6]
Key Signaling Pathways
The interaction of lobeline with its primary targets initiates a cascade of downstream signaling events. The following diagram illustrates the principal signaling pathways affected by this compound in a dopaminergic neuron.
Figure 1: Simplified signaling pathway of this compound in a presynaptic dopaminergic neuron.
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in cultured neuronal cells.
Table 1: Binding Affinities and Inhibitory Concentrations
| Target | Cell/Tissue Type | Assay | Parameter | Value | Reference(s) |
| α4β2* nAChR | Rat Brain Membranes | [³H]nicotine binding | Ki | 4.4 nM | [4] |
| α3β2* nAChR | - | [³H]nicotine binding | - | Potent Antagonist | [4] |
| VMAT2 | Rat Striatal Vesicles | [³H]dihydrotetrabenazine binding | IC₅₀ | 0.90 µM | [1] |
| VMAT2 | Rat Striatal Vesicles | [³H]dopamine uptake | IC₅₀ | 0.88 µM | [1] |
| DAT | Rat Striatal Synaptosomes | [³H]dopamine uptake | IC₅₀ | 80 µM | [1] |
| Voltage-gated Ca²⁺ channels | Rat Sympathetic Ganglion Neurons | Patch-clamp | Inhibition | 10-300 µM | [6] |
Table 2: Effective Concentrations in Functional Assays
| Assay | Cell Type | Lobeline HCl Concentration | Effect | Reference(s) |
| Inhibition of Amphetamine-Evoked Dopamine Release | Rat Striatal Slices | 0.1 - 0.3 µM | Inhibition | [3] |
| Inhibition of Nicotine-Evoked [³H]Dopamine Overflow | Rat Striatal Slices | IC₅₀ ≈ 0.7 µM | Inhibition | [3] |
| Inhibition of Ca²⁺ Current | Rat Sympathetic Ganglion Neurons | 100 µM | Significant Inhibition | [6] |
Experimental Protocols
The following section provides detailed protocols for key experiments using this compound in cultured neuronal cells.
Experimental Workflow: General Procedure
Figure 2: General experimental workflow for studying the effects of this compound in cultured neuronal cells.
Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity
This protocol details the use of the MTT assay to measure the neuroprotective effects of this compound against glutamate-induced cell death in primary cortical neurons.
Materials:
-
Primary cortical neuron culture (rat or mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound stock solution (in sterile water or PBS)
-
L-Glutamic acid solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed primary cortical neurons onto poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well. Culture the cells for 7-10 days to allow for maturation.
-
Lobeline Pre-treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 10 µM. Remove the existing medium from the cells and replace it with the lobeline-containing medium. Incubate for 1 to 2 hours.
-
Glutamate (B1630785) Insult: Prepare a high concentration of L-glutamic acid (e.g., 100 µM final concentration) in the culture medium. Add the glutamate solution to the wells (except for the control wells) and incubate for 24 hours.
-
MTT Assay:
-
After the 24-hour incubation, remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of solubilization solution to each well.
-
Incubate for 2-4 hours at room temperature in the dark, or until the formazan (B1609692) crystals are fully dissolved.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 2: Measurement of Dopamine Release from SH-SY5Y Cells
This protocol describes a method to assess the effect of this compound on dopamine release from differentiated SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Differentiation medium (e.g., medium with 1% FBS and 10 µM retinoic acid)
-
This compound stock solution
-
High potassium stimulation buffer (e.g., Krebs-Ringer-HEPES buffer with 56 mM KCl)
-
Dopamine ELISA kit or HPLC with electrochemical detection
-
96-well plates
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in standard medium. For differentiation, plate the cells and treat with differentiation medium for 5-7 days.
-
Lobeline Treatment: Wash the differentiated cells with a physiological buffer (e.g., Krebs-Ringer-HEPES). Incubate the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for 30 minutes.
-
Stimulation of Dopamine Release: To evoke dopamine release, replace the lobeline-containing buffer with high potassium stimulation buffer. Incubate for 10-15 minutes.
-
Sample Collection: Collect the supernatant from each well.
-
Dopamine Quantification: Measure the concentration of dopamine in the supernatant using a dopamine ELISA kit or by HPLC with electrochemical detection.
-
Data Analysis: Normalize the amount of dopamine released to the total protein content in each well.
Protocol 3: Calcium Imaging using Fluo-4 AM
This protocol outlines the use of the fluorescent calcium indicator Fluo-4 AM to visualize and quantify changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cultured neuronal cells (e.g., primary neurons or SH-SY5Y cells) on glass-bottom dishes
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution
-
Fluorescence microscope with appropriate filters for Fluo-4 (excitation ~494 nm, emission ~516 nm)
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire baseline fluorescence images for a few minutes.
-
Add this compound to the dish at the desired final concentration (e.g., 10 µM to 100 µM).
-
Continuously record fluorescence images to capture the change in intracellular calcium levels.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Protocol 4: Cytotoxicity Assessment using LDH Assay
This protocol uses the lactate (B86563) dehydrogenase (LDH) assay to determine the potential cytotoxicity of this compound on neuronal cells.
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y) in a 96-well plate
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and allow them to adhere and grow. Treat the cells with a range of this compound concentrations (e.g., 1 µM to 200 µM) for 24, 48, or 72 hours. Include positive (lysis buffer) and negative (vehicle) controls.
-
LDH Assay:
-
After the incubation period, centrifuge the plate (if cells are in suspension) or directly collect the supernatant.
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at the specified wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
Conclusion
These application notes and protocols provide a framework for investigating the effects of this compound in cultured neuronal cells. By utilizing these methodologies, researchers can further elucidate the intricate mechanisms of lobeline's action and evaluate its therapeutic potential for various neurological disorders. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.
References
- 1. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different effects of lobeline on neuronal and muscle nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lobeline inhibits Ca2+ current in cultured neurones from rat sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Lobeline Hydrochloride in Cultured Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of lobeline hydrochloride in cultured neuronal cells. This document includes summaries of its mechanisms of action, quantitative data on its efficacy, and detailed protocols for key experimental applications.
Introduction to this compound
Lobeline is a natural alkaloid derived from the plant Lobelia inflata. It is a complex molecule known to interact with various targets within the central nervous system. Its multifaceted pharmacological profile has led to its investigation as a potential therapeutic agent for a range of neurological and psychiatric conditions, including drug addiction and neurodegenerative diseases. In neuronal cell culture models, this compound serves as a valuable tool to dissect specific signaling pathways and to evaluate its neuroprotective and neuromodulatory effects.
Mechanisms of Action
This compound exerts its effects on neuronal cells through multiple mechanisms, primarily by interacting with key proteins involved in neurotransmission.
1. Nicotinic Acetylcholine Receptors (nAChRs): Lobeline acts as an antagonist at various nAChR subtypes, particularly the α4β2 and α3β4 subtypes, which are widely expressed in the brain.[1][2] This interaction is crucial for its ability to modulate neurotransmitter release and neuronal excitability.
2. Vesicular Monoamine Transporter 2 (VMAT2): Lobeline is a potent inhibitor of VMAT2, a transporter responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles.[1][3][4] By inhibiting VMAT2, lobeline disrupts the storage of dopamine, leading to increased cytosolic dopamine levels and subsequent metabolism.[4] This mechanism is central to its effects on the dopaminergic system and its potential for treating psychostimulant abuse.[4][5]
3. Dopamine Transporter (DAT): Lobeline also inhibits the dopamine transporter (DAT), albeit with a lower affinity compared to its action on VMAT2.[1] This inhibition can contribute to an increase in extracellular dopamine concentrations.
4. Voltage-Gated Calcium Channels (VGCCs): Studies have shown that lobeline can directly block voltage-activated Ca2+ channels in a dose-dependent manner, which can modulate neurotransmitter release.[6]
Key Signaling Pathways
The interaction of lobeline with its primary targets initiates a cascade of downstream signaling events. The following diagram illustrates the principal signaling pathways affected by this compound in a dopaminergic neuron.
Figure 1: Simplified signaling pathway of this compound in a presynaptic dopaminergic neuron.
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in cultured neuronal cells.
Table 1: Binding Affinities and Inhibitory Concentrations
| Target | Cell/Tissue Type | Assay | Parameter | Value | Reference(s) |
| α4β2* nAChR | Rat Brain Membranes | [³H]nicotine binding | Ki | 4.4 nM | [4] |
| α3β2* nAChR | - | [³H]nicotine binding | - | Potent Antagonist | [4] |
| VMAT2 | Rat Striatal Vesicles | [³H]dihydrotetrabenazine binding | IC₅₀ | 0.90 µM | [1] |
| VMAT2 | Rat Striatal Vesicles | [³H]dopamine uptake | IC₅₀ | 0.88 µM | [1] |
| DAT | Rat Striatal Synaptosomes | [³H]dopamine uptake | IC₅₀ | 80 µM | [1] |
| Voltage-gated Ca²⁺ channels | Rat Sympathetic Ganglion Neurons | Patch-clamp | Inhibition | 10-300 µM | [6] |
Table 2: Effective Concentrations in Functional Assays
| Assay | Cell Type | Lobeline HCl Concentration | Effect | Reference(s) |
| Inhibition of Amphetamine-Evoked Dopamine Release | Rat Striatal Slices | 0.1 - 0.3 µM | Inhibition | [3] |
| Inhibition of Nicotine-Evoked [³H]Dopamine Overflow | Rat Striatal Slices | IC₅₀ ≈ 0.7 µM | Inhibition | [3] |
| Inhibition of Ca²⁺ Current | Rat Sympathetic Ganglion Neurons | 100 µM | Significant Inhibition | [6] |
Experimental Protocols
The following section provides detailed protocols for key experiments using this compound in cultured neuronal cells.
Experimental Workflow: General Procedure
Figure 2: General experimental workflow for studying the effects of this compound in cultured neuronal cells.
Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity
This protocol details the use of the MTT assay to measure the neuroprotective effects of this compound against glutamate-induced cell death in primary cortical neurons.
Materials:
-
Primary cortical neuron culture (rat or mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound stock solution (in sterile water or PBS)
-
L-Glutamic acid solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed primary cortical neurons onto poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well. Culture the cells for 7-10 days to allow for maturation.
-
Lobeline Pre-treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 10 µM. Remove the existing medium from the cells and replace it with the lobeline-containing medium. Incubate for 1 to 2 hours.
-
Glutamate Insult: Prepare a high concentration of L-glutamic acid (e.g., 100 µM final concentration) in the culture medium. Add the glutamate solution to the wells (except for the control wells) and incubate for 24 hours.
-
MTT Assay:
-
After the 24-hour incubation, remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of solubilization solution to each well.
-
Incubate for 2-4 hours at room temperature in the dark, or until the formazan crystals are fully dissolved.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 2: Measurement of Dopamine Release from SH-SY5Y Cells
This protocol describes a method to assess the effect of this compound on dopamine release from differentiated SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Differentiation medium (e.g., medium with 1% FBS and 10 µM retinoic acid)
-
This compound stock solution
-
High potassium stimulation buffer (e.g., Krebs-Ringer-HEPES buffer with 56 mM KCl)
-
Dopamine ELISA kit or HPLC with electrochemical detection
-
96-well plates
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in standard medium. For differentiation, plate the cells and treat with differentiation medium for 5-7 days.
-
Lobeline Treatment: Wash the differentiated cells with a physiological buffer (e.g., Krebs-Ringer-HEPES). Incubate the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for 30 minutes.
-
Stimulation of Dopamine Release: To evoke dopamine release, replace the lobeline-containing buffer with high potassium stimulation buffer. Incubate for 10-15 minutes.
-
Sample Collection: Collect the supernatant from each well.
-
Dopamine Quantification: Measure the concentration of dopamine in the supernatant using a dopamine ELISA kit or by HPLC with electrochemical detection.
-
Data Analysis: Normalize the amount of dopamine released to the total protein content in each well.
Protocol 3: Calcium Imaging using Fluo-4 AM
This protocol outlines the use of the fluorescent calcium indicator Fluo-4 AM to visualize and quantify changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cultured neuronal cells (e.g., primary neurons or SH-SY5Y cells) on glass-bottom dishes
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution
-
Fluorescence microscope with appropriate filters for Fluo-4 (excitation ~494 nm, emission ~516 nm)
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire baseline fluorescence images for a few minutes.
-
Add this compound to the dish at the desired final concentration (e.g., 10 µM to 100 µM).
-
Continuously record fluorescence images to capture the change in intracellular calcium levels.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Protocol 4: Cytotoxicity Assessment using LDH Assay
This protocol uses the lactate dehydrogenase (LDH) assay to determine the potential cytotoxicity of this compound on neuronal cells.
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y) in a 96-well plate
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and allow them to adhere and grow. Treat the cells with a range of this compound concentrations (e.g., 1 µM to 200 µM) for 24, 48, or 72 hours. Include positive (lysis buffer) and negative (vehicle) controls.
-
LDH Assay:
-
After the incubation period, centrifuge the plate (if cells are in suspension) or directly collect the supernatant.
-
Transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at the specified wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
Conclusion
These application notes and protocols provide a framework for investigating the effects of this compound in cultured neuronal cells. By utilizing these methodologies, researchers can further elucidate the intricate mechanisms of lobeline's action and evaluate its therapeutic potential for various neurological disorders. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.
References
- 1. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different effects of lobeline on neuronal and muscle nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lobeline inhibits Ca2+ current in cultured neurones from rat sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Receptor Binding Assays of Lobeline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lobeline (B1674988), a natural alkaloid derived from Lobelia inflata, is a psychoactive compound with a complex pharmacological profile. It has been investigated for its potential therapeutic applications, particularly in the context of substance abuse and neurological disorders. Lobeline's primary mechanism of action involves its interaction with several key receptors in the central nervous system, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2). Understanding the binding characteristics of lobeline to these targets is crucial for elucidating its pharmacological effects and for the development of novel therapeutics.
These application notes provide detailed protocols for in vitro radioligand displacement binding assays to determine the binding affinity of lobeline hydrochloride for nAChRs and VMAT2.
Key Targets and Binding Affinities of Lobeline
Lobeline exhibits high affinity for neuronal nAChRs, particularly the α4β2 subtype, and also interacts with VMAT2. The binding affinities, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are summarized below.
| Target | Radioligand | Tissue/System | Ki (nM) | IC50 (nM) | Reference |
| Neuronal nAChRs | [³H]-Nicotine | Rat Brain | 4.4 | - | [1][2] |
| α4β2 nAChR | [³H]-Nicotine | - | 4 | - | [3][4] |
| VMAT2 | [³H]-Dihydrotetrabenazine ([³H]DTBZ) | Rat Striatal Vesicles | - | 900 | [5][6] |
| VMAT2 (DA uptake) | [³H]-Dopamine | Rat Striatal Vesicles | - | 880 | [5][6] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for nAChRs using [³H]-Nicotine
This protocol details the procedure to determine the binding affinity of this compound for nAChRs in rat brain membranes using [³H]-Nicotine as the radioligand.
1. Materials and Reagents
-
Receptor Source: Whole rat brain membranes.
-
Radioligand: [³H]-Nicotine (specific activity ~60-87 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist, such as (-)-Nicotine (e.g., 10 µM) or cytisine (B100878) (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
2. Membrane Preparation
-
Homogenize whole rat brains in 10-20 volumes of ice-cold Assay Buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold Assay Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
3. Assay Procedure
-
Perform the assay in triplicate in a 96-well microplate.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-Nicotine (at a final concentration near its Kd, typically 1-5 nM), and 150 µL of the membrane preparation (50-100 µg protein).
-
Non-specific Binding: Add 50 µL of the non-specific control (e.g., 10 µM (-)-Nicotine), 50 µL of [³H]-Nicotine, and 150 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M), 50 µL of [³H]-Nicotine, and 150 µL of the membrane preparation.
-
Incubate the plate at 4°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled nicotine) from the total binding (CPM in the absence of a competitor).
-
For the competition assay, express the binding at each concentration of this compound as a percentage of the specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Competitive Radioligand Binding Assay for VMAT2 using [³H]-Dihydrotetrabenazine
This protocol describes the determination of the binding affinity of this compound for VMAT2 in rat striatal vesicles using [³H]-Dihydrotetrabenazine ([³H]DTBZ) as the radioligand.
1. Materials and Reagents
-
Receptor Source: Rat striatal synaptic vesicles.
-
Radioligand: [³H]-Dihydrotetrabenazine ([³H]DTBZ) (specific activity ~50-80 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known VMAT2 inhibitor, such as tetrabenazine (B1681281) (e.g., 10 µM) or reserpine (B192253) (e.g., 10 µM).
-
Assay Buffer: 25 mM HEPES, pH 7.4, containing 100 mM potassium tartrate and 0.1 mM EDTA.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
2. Synaptic Vesicle Preparation
-
Dissect and homogenize rat striata in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 12,000 x g for 20 minutes at 4°C to obtain the synaptosomal pellet.
-
Resuspend the synaptosomal pellet in ice-cold distilled water to induce osmotic lysis.
-
Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet the synaptic vesicles.
-
Resuspend the vesicle pellet in Assay Buffer to a protein concentration of approximately 0.5-1 mg/mL.
-
Determine the protein concentration.
-
Store vesicle aliquots at -80°C.
3. Assay Procedure
-
Perform the assay in triplicate in a 96-well microplate.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]DTBZ (at a final concentration near its Kd, typically 2-5 nM), and 150 µL of the vesicle preparation (20-50 µg protein).
-
Non-specific Binding: Add 50 µL of the non-specific control (e.g., 10 µM tetrabenazine), 50 µL of [³H]DTBZ, and 150 µL of the vesicle preparation.
-
Competition Binding: Add 50 µL of varying concentrations of this compound (e.g., from 10⁻⁸ M to 10⁻³ M), 50 µL of [³H]DTBZ, and 150 µL of the vesicle preparation.
-
Incubate the plate at room temperature (25°C) for 60-90 minutes.
-
Terminate the incubation by rapid filtration through pre-soaked glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
4. Data Analysis
-
Follow the same data analysis steps as outlined in Protocol 1 to determine the IC50 and Ki values for this compound at VMAT2.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 4. AID 1344887 - Radioligand Binding Assay: The composition of the binding assay buffer is determined in a course of detailed optimization procedure. This resulted in a binding assay buffer constituted by the following components: 25 mM Hepes (pH=7.4), 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl, supplemented with 0.1% of protease free BSA (as a final concentration). Competition binding assay is performed using 125I-CXCL10 (PerkinElmer, NEX348, specific activity 2200 Ci/mmol) radioligand in a final concentration of 50-70 pM. The nonspecific binding is defined by 150 pM of hr-CXCL10 (R&D Systems, Cat No 266-IP). The total assay volume is equal to 150 ul and contained 1% of DMSO (final concentration). Binding reaction is initiated by adding of membranes (10-20 ug proteins, approximately 5x105 cell equivalents) to the reaction mixture. After 60 minutes of incubation at 25° C. the reaction is terminated by rapid filtration over GF/B glass fibre filters that are pre-soaked with 0.5% polyethyleneimine (Fluka Analytical, P3143) for 1 hour, using a Skatron cell harvester device. Filters then are washed with 8 ml of ice-cold wash buffer (modified binding buffer in which BSA is omitted and the concentration of NaCl is adjusted to 500 mM concentration). The radioactivity retained on the filters is measured by a Wizard 1470 Automatic Gamma counter. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Receptor Binding Assays of Lobeline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lobeline, a natural alkaloid derived from Lobelia inflata, is a psychoactive compound with a complex pharmacological profile. It has been investigated for its potential therapeutic applications, particularly in the context of substance abuse and neurological disorders. Lobeline's primary mechanism of action involves its interaction with several key receptors in the central nervous system, most notably nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2). Understanding the binding characteristics of lobeline to these targets is crucial for elucidating its pharmacological effects and for the development of novel therapeutics.
These application notes provide detailed protocols for in vitro radioligand displacement binding assays to determine the binding affinity of lobeline hydrochloride for nAChRs and VMAT2.
Key Targets and Binding Affinities of Lobeline
Lobeline exhibits high affinity for neuronal nAChRs, particularly the α4β2 subtype, and also interacts with VMAT2. The binding affinities, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are summarized below.
| Target | Radioligand | Tissue/System | Ki (nM) | IC50 (nM) | Reference |
| Neuronal nAChRs | [³H]-Nicotine | Rat Brain | 4.4 | - | [1][2] |
| α4β2 nAChR | [³H]-Nicotine | - | 4 | - | [3][4] |
| VMAT2 | [³H]-Dihydrotetrabenazine ([³H]DTBZ) | Rat Striatal Vesicles | - | 900 | [5][6] |
| VMAT2 (DA uptake) | [³H]-Dopamine | Rat Striatal Vesicles | - | 880 | [5][6] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for nAChRs using [³H]-Nicotine
This protocol details the procedure to determine the binding affinity of this compound for nAChRs in rat brain membranes using [³H]-Nicotine as the radioligand.
1. Materials and Reagents
-
Receptor Source: Whole rat brain membranes.
-
Radioligand: [³H]-Nicotine (specific activity ~60-87 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist, such as (-)-Nicotine (e.g., 10 µM) or cytisine (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
2. Membrane Preparation
-
Homogenize whole rat brains in 10-20 volumes of ice-cold Assay Buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold Assay Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
3. Assay Procedure
-
Perform the assay in triplicate in a 96-well microplate.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-Nicotine (at a final concentration near its Kd, typically 1-5 nM), and 150 µL of the membrane preparation (50-100 µg protein).
-
Non-specific Binding: Add 50 µL of the non-specific control (e.g., 10 µM (-)-Nicotine), 50 µL of [³H]-Nicotine, and 150 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M), 50 µL of [³H]-Nicotine, and 150 µL of the membrane preparation.
-
Incubate the plate at 4°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled nicotine) from the total binding (CPM in the absence of a competitor).
-
For the competition assay, express the binding at each concentration of this compound as a percentage of the specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Competitive Radioligand Binding Assay for VMAT2 using [³H]-Dihydrotetrabenazine
This protocol describes the determination of the binding affinity of this compound for VMAT2 in rat striatal vesicles using [³H]-Dihydrotetrabenazine ([³H]DTBZ) as the radioligand.
1. Materials and Reagents
-
Receptor Source: Rat striatal synaptic vesicles.
-
Radioligand: [³H]-Dihydrotetrabenazine ([³H]DTBZ) (specific activity ~50-80 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known VMAT2 inhibitor, such as tetrabenazine (e.g., 10 µM) or reserpine (e.g., 10 µM).
-
Assay Buffer: 25 mM HEPES, pH 7.4, containing 100 mM potassium tartrate and 0.1 mM EDTA.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
2. Synaptic Vesicle Preparation
-
Dissect and homogenize rat striata in 10 volumes of ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 12,000 x g for 20 minutes at 4°C to obtain the synaptosomal pellet.
-
Resuspend the synaptosomal pellet in ice-cold distilled water to induce osmotic lysis.
-
Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet the synaptic vesicles.
-
Resuspend the vesicle pellet in Assay Buffer to a protein concentration of approximately 0.5-1 mg/mL.
-
Determine the protein concentration.
-
Store vesicle aliquots at -80°C.
3. Assay Procedure
-
Perform the assay in triplicate in a 96-well microplate.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]DTBZ (at a final concentration near its Kd, typically 2-5 nM), and 150 µL of the vesicle preparation (20-50 µg protein).
-
Non-specific Binding: Add 50 µL of the non-specific control (e.g., 10 µM tetrabenazine), 50 µL of [³H]DTBZ, and 150 µL of the vesicle preparation.
-
Competition Binding: Add 50 µL of varying concentrations of this compound (e.g., from 10⁻⁸ M to 10⁻³ M), 50 µL of [³H]DTBZ, and 150 µL of the vesicle preparation.
-
Incubate the plate at room temperature (25°C) for 60-90 minutes.
-
Terminate the incubation by rapid filtration through pre-soaked glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
4. Data Analysis
-
Follow the same data analysis steps as outlined in Protocol 1 to determine the IC50 and Ki values for this compound at VMAT2.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 4. AID 1344887 - Radioligand Binding Assay: The composition of the binding assay buffer is determined in a course of detailed optimization procedure. This resulted in a binding assay buffer constituted by the following components: 25 mM Hepes (pH=7.4), 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl, supplemented with 0.1% of protease free BSA (as a final concentration). Competition binding assay is performed using 125I-CXCL10 (PerkinElmer, NEX348, specific activity 2200 Ci/mmol) radioligand in a final concentration of 50-70 pM. The nonspecific binding is defined by 150 pM of hr-CXCL10 (R&D Systems, Cat No 266-IP). The total assay volume is equal to 150 ul and contained 1% of DMSO (final concentration). Binding reaction is initiated by adding of membranes (10-20 ug proteins, approximately 5x105 cell equivalents) to the reaction mixture. After 60 minutes of incubation at 25° C. the reaction is terminated by rapid filtration over GF/B glass fibre filters that are pre-soaked with 0.5% polyethyleneimine (Fluka Analytical, P3143) for 1 hour, using a Skatron cell harvester device. Filters then are washed with 8 ml of ice-cold wash buffer (modified binding buffer in which BSA is omitted and the concentration of NaCl is adjusted to 500 mM concentration). The radioactivity retained on the filters is measured by a Wizard 1470 Automatic Gamma counter. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Nicotine Addiction Using Lobeline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lobeline (B1674988) hydrochloride in preclinical animal models of nicotine (B1678760) addiction. The information is curated for researchers in pharmacology, neuroscience, and drug development seeking to investigate potential therapeutic interventions for smoking cessation.
Introduction to Lobeline Hydrochloride
Lobeline, an alkaloid derived from the plant Lobelia inflata, has been investigated for its potential as a treatment for drug addiction, including nicotine dependence.[1] Its mechanism of action is complex, involving interactions with several key neurotransmitter systems implicated in the reinforcing effects of nicotine.[1][2]
Lobeline acts as a partial agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary targets of nicotine in the brain.[3] It functions as a potent antagonist at both α3β2() and α4β2() neuronal nicotinic receptor subtypes, thereby inhibiting nicotine-evoked dopamine (B1211576) release.[1][2] Furthermore, lobeline interacts with the vesicular monoamine transporter 2 (VMAT2), inhibiting the uptake of dopamine into synaptic vesicles and promoting its release from storage.[1][2][4] This dual action on both nAChRs and VMAT2 makes lobeline a compelling candidate for attenuating the rewarding effects of nicotine and reducing withdrawal symptoms.[1][2]
Key Signaling Pathways
The reinforcing effects of nicotine are primarily mediated by the mesolimbic dopamine system. Nicotine binds to nAChRs on dopamine neurons in the ventral tegmental area (VTA), leading to an influx of cations and depolarization of the neuron. This increases the firing rate of VTA dopamine neurons and enhances dopamine release in the nucleus accumbens (NAc), a key brain region associated with reward and motivation.
Lobeline interferes with this pathway at two critical points:
-
nAChR Antagonism: By acting as an antagonist at α4β2* nAChRs, lobeline blocks the initial action of nicotine, preventing the stimulation of dopamine neurons.[5]
-
VMAT2 Inhibition: Lobeline's interaction with VMAT2 disrupts the storage and release of dopamine, further modulating dopaminergic transmission.[1][6]
Below are diagrams illustrating the mechanism of action of nicotine and the proposed mechanism of this compound.
References
- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (-)-Lobeline hydrochloride | CAS:134-63-4 | Nicotinic partial agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. "Use of Lobeline Compounds in the Treatment of Central Nervous System D" by Peter A. Crooks and Linda P. Dwoskin [uknowledge.uky.edu]
- 5. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Nicotine Addiction Using Lobeline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lobeline hydrochloride in preclinical animal models of nicotine addiction. The information is curated for researchers in pharmacology, neuroscience, and drug development seeking to investigate potential therapeutic interventions for smoking cessation.
Introduction to this compound
Lobeline, an alkaloid derived from the plant Lobelia inflata, has been investigated for its potential as a treatment for drug addiction, including nicotine dependence.[1] Its mechanism of action is complex, involving interactions with several key neurotransmitter systems implicated in the reinforcing effects of nicotine.[1][2]
Lobeline acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), the primary targets of nicotine in the brain.[3] It functions as a potent antagonist at both α3β2() and α4β2() neuronal nicotinic receptor subtypes, thereby inhibiting nicotine-evoked dopamine release.[1][2] Furthermore, lobeline interacts with the vesicular monoamine transporter 2 (VMAT2), inhibiting the uptake of dopamine into synaptic vesicles and promoting its release from storage.[1][2][4] This dual action on both nAChRs and VMAT2 makes lobeline a compelling candidate for attenuating the rewarding effects of nicotine and reducing withdrawal symptoms.[1][2]
Key Signaling Pathways
The reinforcing effects of nicotine are primarily mediated by the mesolimbic dopamine system. Nicotine binds to nAChRs on dopamine neurons in the ventral tegmental area (VTA), leading to an influx of cations and depolarization of the neuron. This increases the firing rate of VTA dopamine neurons and enhances dopamine release in the nucleus accumbens (NAc), a key brain region associated with reward and motivation.
Lobeline interferes with this pathway at two critical points:
-
nAChR Antagonism: By acting as an antagonist at α4β2* nAChRs, lobeline blocks the initial action of nicotine, preventing the stimulation of dopamine neurons.[5]
-
VMAT2 Inhibition: Lobeline's interaction with VMAT2 disrupts the storage and release of dopamine, further modulating dopaminergic transmission.[1][6]
Below are diagrams illustrating the mechanism of action of nicotine and the proposed mechanism of this compound.
References
- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (-)-Lobeline hydrochloride | CAS:134-63-4 | Nicotinic partial agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. "Use of Lobeline Compounds in the Treatment of Central Nervous System D" by Peter A. Crooks and Linda P. Dwoskin [uknowledge.uky.edu]
- 5. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis Measuring Neurotransmitter Levels with Lobeline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeline (B1674988), a natural alkaloid derived from the plant Lobelia inflata, has garnered significant interest in neuropharmacology for its complex interactions with various neurotransmitter systems. Primarily recognized for its effects on nicotinic acetylcholine (B1216132) receptors (nAChRs), lobeline also demonstrates a significant affinity for the vesicular monoamine transporter 2 (VMAT2). This dual action makes it a compelling compound for studying the modulation of neurotransmitter release, particularly dopamine (B1211576) and acetylcholine. In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing real-time insights into the neurochemical effects of pharmacological agents like lobeline hydrochloride.
These application notes provide a comprehensive overview of the use of in vivo microdialysis to measure neurotransmitter levels following the administration of this compound. Detailed protocols for animal surgery, microdialysis procedures, and sample analysis are outlined to facilitate the design and execution of robust preclinical studies.
Data Presentation
The following tables summarize the quantitative effects of this compound on extracellular dopamine (DA) and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the nucleus accumbens shell of rats, as measured by in vivo microdialysis.
Table 1: Effect of this compound on Basal Extracellular Dopamine Levels
| Treatment Group | Dose (mg/kg, i.p.) | Brain Region | Basal Dopamine Levels (% of Baseline) | Reference |
| Saline (Control) | N/A | Nucleus Accumbens Shell | 100 ± 10 | [1] |
| Lobeline HCl | 1 | Nucleus Accumbens Shell | No significant change | [1] |
| Lobeline HCl | 3 | Nucleus Accumbens Shell | No significant change | [1] |
Note: Basal dopamine levels were not significantly altered by the administration of this compound at the tested doses.[1]
Table 2: Effect of this compound on Basal Extracellular DOPAC Levels
| Treatment Group | Dose (mg/kg, i.p.) | Brain Region | Basal DOPAC Levels (% of Baseline) | Reference |
| Saline (Control) | N/A | Nucleus Accumbens Shell | 100 ± 8 | [1] |
| Lobeline HCl | 1 | Nucleus Accumbens Shell | Significant increase | [1] |
| Lobeline HCl | 3 | Nucleus Accumbens Shell | Significant increase | [1] |
Note: this compound administration resulted in a significant increase in extracellular DOPAC levels, suggesting an increase in intracellular dopamine metabolism.[1]
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the primary mechanism of action of this compound at the presynaptic dopamine terminal.
References
Application Notes and Protocols for In Vivo Microdialysis Measuring Neurotransmitter Levels with Lobeline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeline, a natural alkaloid derived from the plant Lobelia inflata, has garnered significant interest in neuropharmacology for its complex interactions with various neurotransmitter systems. Primarily recognized for its effects on nicotinic acetylcholine receptors (nAChRs), lobeline also demonstrates a significant affinity for the vesicular monoamine transporter 2 (VMAT2). This dual action makes it a compelling compound for studying the modulation of neurotransmitter release, particularly dopamine and acetylcholine. In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing real-time insights into the neurochemical effects of pharmacological agents like lobeline hydrochloride.
These application notes provide a comprehensive overview of the use of in vivo microdialysis to measure neurotransmitter levels following the administration of this compound. Detailed protocols for animal surgery, microdialysis procedures, and sample analysis are outlined to facilitate the design and execution of robust preclinical studies.
Data Presentation
The following tables summarize the quantitative effects of this compound on extracellular dopamine (DA) and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the nucleus accumbens shell of rats, as measured by in vivo microdialysis.
Table 1: Effect of this compound on Basal Extracellular Dopamine Levels
| Treatment Group | Dose (mg/kg, i.p.) | Brain Region | Basal Dopamine Levels (% of Baseline) | Reference |
| Saline (Control) | N/A | Nucleus Accumbens Shell | 100 ± 10 | [1] |
| Lobeline HCl | 1 | Nucleus Accumbens Shell | No significant change | [1] |
| Lobeline HCl | 3 | Nucleus Accumbens Shell | No significant change | [1] |
Note: Basal dopamine levels were not significantly altered by the administration of this compound at the tested doses.[1]
Table 2: Effect of this compound on Basal Extracellular DOPAC Levels
| Treatment Group | Dose (mg/kg, i.p.) | Brain Region | Basal DOPAC Levels (% of Baseline) | Reference |
| Saline (Control) | N/A | Nucleus Accumbens Shell | 100 ± 8 | [1] |
| Lobeline HCl | 1 | Nucleus Accumbens Shell | Significant increase | [1] |
| Lobeline HCl | 3 | Nucleus Accumbens Shell | Significant increase | [1] |
Note: this compound administration resulted in a significant increase in extracellular DOPAC levels, suggesting an increase in intracellular dopamine metabolism.[1]
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the primary mechanism of action of this compound at the presynaptic dopamine terminal.
References
Application Notes and Protocols: Behavioral Assays to Assess Lobeline Hydrochloride Effects on Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeline (B1674988), an alkaloid derived from the plant Lobelia inflata, has a complex pharmacological profile, primarily known for its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) and its effects on monoamine systems.[1][2] While historically investigated for smoking cessation, its neurochemical properties suggest a potential role in modulating anxiety. Lobeline acts as a VMAT2 ligand, influencing the storage and release of dopamine (B1211576), and also inhibits the reuptake of dopamine and serotonin (B10506).[1][2] These mechanisms are implicated in the regulation of mood and anxiety.
These application notes provide detailed protocols for a battery of behavioral assays commonly used in preclinical rodent models to assess anxiety-like behavior. While direct and extensive studies quantifying the effects of lobeline hydrochloride in these specific anxiety paradigms are limited in the currently available literature, this document serves as a comprehensive guide for researchers designing such investigations. The protocols for the Elevated Plus Maze (EPM), Open Field Test (OFT), Light-Dark Box (LDB) Test, and Marble Burying Test are detailed below, along with example data tables to guide data presentation.
Potential Signaling Pathway of Lobeline in Anxiety Modulation
Lobeline's mechanism of action involves multiple neurotransmitter systems implicated in anxiety. It is known to be a potent antagonist at α3β2 and α4β2 neuronal nicotinic receptor subtypes.[1][2] Furthermore, it interacts with the vesicular monoamine transporter 2 (VMAT2), which is crucial for the packaging of monoamines like dopamine and serotonin into synaptic vesicles.[1][2] By modulating these systems, lobeline can influence synaptic transmission in brain regions critical for anxiety, such as the amygdala, prefrontal cortex, and hippocampus.
Caption: Plausible signaling pathway for lobeline's effects on anxiety.
I. Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.[3][4] Anxiolytic compounds are expected to increase the proportion of time spent and entries into the open arms.
Experimental Protocol
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are enclosed by high walls (closed arms), while the other two are exposed (open arms).
-
The maze is typically made of a non-reflective material to reduce glare.
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle control at the desired dose and route, allowing for an appropriate pretreatment time.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
After the session, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol (B145695) between trials to remove olfactory cues.
-
Analyze the video recording for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | % Open Arm Entries | Total Arm Entries |
| Vehicle Control | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Lobeline HCl | X | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Lobeline HCl | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Diazepam) | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Note: This table presents a template for data. Specific values will be dependent on experimental outcomes.
Caption: Experimental workflow for the Elevated Plus Maze test.
II. Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[5][6] Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. Anxiolytic compounds may increase the time spent in the center of the open field.
Experimental Protocol
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
The floor is typically divided into a grid of squares, with the central squares defined as the "center zone".
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes.
-
Administer this compound or vehicle control.
-
Gently place the animal in a corner of the open field arena.
-
Allow the animal to explore the arena for a predetermined duration (typically 5-10 minutes).
-
Record the session with an overhead video camera.
-
After the session, return the animal to its home cage.
-
Clean the arena with 70% ethanol between animals.
-
Analyze the video recording for:
-
Time spent in the center zone.
-
Latency to enter the center zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Time in Center (s) | Center Entries | Total Distance (cm) | Rearing Frequency |
| Vehicle Control | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Lobeline HCl | X | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Lobeline HCl | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Diazepam) | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Note: This table is a template. Data will vary based on experimental results.
Caption: Experimental workflow for the Open Field Test.
III. Light-Dark Box (LDB) Test
The LDB test is another popular assay for assessing anxiety-like behavior, based on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment.[7][8] Anxiolytic drugs typically increase the time spent in the light compartment.[8]
Experimental Protocol
Apparatus:
-
A box divided into two compartments: a small, dark compartment and a larger, brightly lit compartment.
-
An opening connects the two compartments, allowing free passage.
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer this compound or vehicle control.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for 5-10 minutes.
-
Record the session with a video camera.
-
After the session, return the animal to its home cage.
-
Clean the apparatus thoroughly between trials.
-
Analyze the video for:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.
-
Locomotor activity in each compartment.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) | Latency to Dark (s) | Transitions |
| Vehicle Control | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Lobeline HCl | X | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Lobeline HCl | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Diazepam) | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Note: This is an example table. Actual data will be generated from the experiment.
Caption: Experimental workflow for the Light-Dark Box Test.
IV. Marble Burying Test
The marble burying test is used to assess anxiety-like and obsessive-compulsive-like behaviors in rodents.[3][9] The burying of novel objects is considered a defensive behavior. Anxiolytic and anti-compulsive drugs tend to reduce the number of marbles buried.[9]
Experimental Protocol
Apparatus:
-
A standard rodent cage with a deep layer of bedding (e.g., 5 cm).
-
A set number of glass marbles (e.g., 20), arranged in a grid pattern on the surface of the bedding.
Procedure:
-
Prepare the cages with bedding and marbles.
-
Acclimatize the animals to the testing room.
-
Administer this compound or vehicle control.
-
Place a single animal in the prepared cage.
-
Allow the animal to explore and interact with the marbles for 30 minutes.
-
After the session, carefully remove the animal.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
Replace the bedding and clean the marbles between animals.
Data Presentation
| Treatment Group | Dose (mg/kg) | Number of Marbles Buried |
| Vehicle Control | 0 | Mean ± SEM |
| Lobeline HCl | X | Mean ± SEM |
| Lobeline HCl | Y | Mean ± SEM |
| Positive Control (e.g., Fluoxetine) | Z | Mean ± SEM |
Note: This table serves as a template for presenting experimental data.
Caption: Experimental workflow for the Marble Burying Test.
Conclusion
The behavioral assays described provide a robust framework for investigating the potential anxiolytic or anxiogenic effects of this compound. Given its mechanism of action on nAChRs and monoamine transporters, it is plausible that lobeline could modulate anxiety-related behaviors. However, a thorough investigation using these standardized tests is necessary to elucidate its specific effects and therapeutic potential. Researchers are encouraged to use the provided protocols and data presentation formats to ensure consistency and facilitate the comparison of results across studies. Future research in this area will be crucial to understanding the complete pharmacological profile of lobeline and its potential applications in the treatment of anxiety disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 9. cpn.or.kr [cpn.or.kr]
Application Notes and Protocols: Behavioral Assays to Assess Lobeline Hydrochloride Effects on Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeline, an alkaloid derived from the plant Lobelia inflata, has a complex pharmacological profile, primarily known for its interaction with nicotinic acetylcholine receptors (nAChRs) and its effects on monoamine systems.[1][2] While historically investigated for smoking cessation, its neurochemical properties suggest a potential role in modulating anxiety. Lobeline acts as a VMAT2 ligand, influencing the storage and release of dopamine, and also inhibits the reuptake of dopamine and serotonin.[1][2] These mechanisms are implicated in the regulation of mood and anxiety.
These application notes provide detailed protocols for a battery of behavioral assays commonly used in preclinical rodent models to assess anxiety-like behavior. While direct and extensive studies quantifying the effects of lobeline hydrochloride in these specific anxiety paradigms are limited in the currently available literature, this document serves as a comprehensive guide for researchers designing such investigations. The protocols for the Elevated Plus Maze (EPM), Open Field Test (OFT), Light-Dark Box (LDB) Test, and Marble Burying Test are detailed below, along with example data tables to guide data presentation.
Potential Signaling Pathway of Lobeline in Anxiety Modulation
Lobeline's mechanism of action involves multiple neurotransmitter systems implicated in anxiety. It is known to be a potent antagonist at α3β2 and α4β2 neuronal nicotinic receptor subtypes.[1][2] Furthermore, it interacts with the vesicular monoamine transporter 2 (VMAT2), which is crucial for the packaging of monoamines like dopamine and serotonin into synaptic vesicles.[1][2] By modulating these systems, lobeline can influence synaptic transmission in brain regions critical for anxiety, such as the amygdala, prefrontal cortex, and hippocampus.
Caption: Plausible signaling pathway for lobeline's effects on anxiety.
I. Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.[3][4] Anxiolytic compounds are expected to increase the proportion of time spent and entries into the open arms.
Experimental Protocol
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are enclosed by high walls (closed arms), while the other two are exposed (open arms).
-
The maze is typically made of a non-reflective material to reduce glare.
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle control at the desired dose and route, allowing for an appropriate pretreatment time.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
After the session, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol between trials to remove olfactory cues.
-
Analyze the video recording for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | % Open Arm Entries | Total Arm Entries |
| Vehicle Control | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Lobeline HCl | X | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Lobeline HCl | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Diazepam) | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Note: This table presents a template for data. Specific values will be dependent on experimental outcomes.
Caption: Experimental workflow for the Elevated Plus Maze test.
II. Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[5][6] Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. Anxiolytic compounds may increase the time spent in the center of the open field.
Experimental Protocol
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
The floor is typically divided into a grid of squares, with the central squares defined as the "center zone".
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes.
-
Administer this compound or vehicle control.
-
Gently place the animal in a corner of the open field arena.
-
Allow the animal to explore the arena for a predetermined duration (typically 5-10 minutes).
-
Record the session with an overhead video camera.
-
After the session, return the animal to its home cage.
-
Clean the arena with 70% ethanol between animals.
-
Analyze the video recording for:
-
Time spent in the center zone.
-
Latency to enter the center zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Time in Center (s) | Center Entries | Total Distance (cm) | Rearing Frequency |
| Vehicle Control | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Lobeline HCl | X | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Lobeline HCl | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Diazepam) | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Note: This table is a template. Data will vary based on experimental results.
Caption: Experimental workflow for the Open Field Test.
III. Light-Dark Box (LDB) Test
The LDB test is another popular assay for assessing anxiety-like behavior, based on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment.[7][8] Anxiolytic drugs typically increase the time spent in the light compartment.[8]
Experimental Protocol
Apparatus:
-
A box divided into two compartments: a small, dark compartment and a larger, brightly lit compartment.
-
An opening connects the two compartments, allowing free passage.
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer this compound or vehicle control.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for 5-10 minutes.
-
Record the session with a video camera.
-
After the session, return the animal to its home cage.
-
Clean the apparatus thoroughly between trials.
-
Analyze the video for:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.
-
Locomotor activity in each compartment.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) | Latency to Dark (s) | Transitions |
| Vehicle Control | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Lobeline HCl | X | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Lobeline HCl | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Diazepam) | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Note: This is an example table. Actual data will be generated from the experiment.
Caption: Experimental workflow for the Light-Dark Box Test.
IV. Marble Burying Test
The marble burying test is used to assess anxiety-like and obsessive-compulsive-like behaviors in rodents.[3][9] The burying of novel objects is considered a defensive behavior. Anxiolytic and anti-compulsive drugs tend to reduce the number of marbles buried.[9]
Experimental Protocol
Apparatus:
-
A standard rodent cage with a deep layer of bedding (e.g., 5 cm).
-
A set number of glass marbles (e.g., 20), arranged in a grid pattern on the surface of the bedding.
Procedure:
-
Prepare the cages with bedding and marbles.
-
Acclimatize the animals to the testing room.
-
Administer this compound or vehicle control.
-
Place a single animal in the prepared cage.
-
Allow the animal to explore and interact with the marbles for 30 minutes.
-
After the session, carefully remove the animal.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
Replace the bedding and clean the marbles between animals.
Data Presentation
| Treatment Group | Dose (mg/kg) | Number of Marbles Buried |
| Vehicle Control | 0 | Mean ± SEM |
| Lobeline HCl | X | Mean ± SEM |
| Lobeline HCl | Y | Mean ± SEM |
| Positive Control (e.g., Fluoxetine) | Z | Mean ± SEM |
Note: This table serves as a template for presenting experimental data.
Caption: Experimental workflow for the Marble Burying Test.
Conclusion
The behavioral assays described provide a robust framework for investigating the potential anxiolytic or anxiogenic effects of this compound. Given its mechanism of action on nAChRs and monoamine transporters, it is plausible that lobeline could modulate anxiety-related behaviors. However, a thorough investigation using these standardized tests is necessary to elucidate its specific effects and therapeutic potential. Researchers are encouraged to use the provided protocols and data presentation formats to ensure consistency and facilitate the comparison of results across studies. Future research in this area will be crucial to understanding the complete pharmacological profile of lobeline and its potential applications in the treatment of anxiety disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 9. cpn.or.kr [cpn.or.kr]
Application Notes and Protocols: Investigating Lobeline Hydrochloride for Neuroprotection in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapies primarily manage symptoms, highlighting the urgent need for neuroprotective strategies to slow or halt disease progression. Lobeline (B1674988) hydrochloride, a natural alkaloid, has emerged as a promising candidate for neuroprotection in PD models. These application notes provide a comprehensive overview of the experimental investigation of lobeline hydrochloride, including its neuroprotective effects, underlying mechanisms, and detailed protocols for in vivo studies.
Neuroprotective Effects of this compound
Studies in murine models of Parkinson's disease, induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), have demonstrated the neuroprotective potential of this compound. Administration of lobeline has been shown to mitigate motor deficits and protect dopaminergic neurons from degeneration.
Data Presentation
The following tables summarize the quantitative data from key experiments assessing the efficacy of this compound in an MPTP-induced mouse model of Parkinson's disease.
Table 1: Effect of this compound on Motor Coordination in the Rotarod Test
| Treatment Group | Latency to Fall (seconds) |
| Control (Saline) | 185.3 ± 12.5 |
| MPTP | 85.2 ± 9.8 |
| MPTP + Lobeline (1 mg/kg) | 110.5 ± 10.3 |
| MPTP + Lobeline (3 mg/kg) | 155.7 ± 11.2* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the MPTP group. Data extracted from graphical representations in Li et al., 2014.
Table 2: Effect of this compound on Immobility Time in the Swim Test
| Treatment Group | Immobility Time (seconds) |
| Control (Saline) | 75.4 ± 8.1 |
| MPTP | 140.1 ± 11.3 |
| MPTP + Lobeline (1 mg/kg) | 115.6 ± 9.5 |
| MPTP + Lobeline (3 mg/kg) | 90.3 ± 8.9* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the MPTP group. Data extracted from graphical representations in Li et al., 2014.
Table 3: Neuroprotective Effect of this compound on Dopaminergic Neurons
| Treatment Group | TH-Positive Cells in Substantia Nigra (% of Control) |
| Control (Saline) | 100% |
| MPTP | 45.2 ± 5.1% |
| MPTP + Lobeline (1 mg/kg) | 60.8 ± 6.3% |
| MPTP + Lobeline (3 mg/kg) | 85.4 ± 7.2%* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the MPTP group. TH: Tyrosine Hydroxylase. Data extracted from graphical representations in Li et al., 2014.[1]
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-target mechanism, primarily involving the modulation of key neurotransmitter systems.
Caption: Proposed neuroprotective signaling pathways of this compound.
Experimental Workflow
A typical experimental workflow for investigating the neuroprotective effects of this compound in an MPTP-induced mouse model of Parkinson's disease is outlined below.
Caption: Experimental workflow for in vivo studies.
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
Objective: To induce a consistent and reliable Parkinson's disease-like pathology in mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Animal handling and injection equipment
Protocol:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
MPTP Solution Preparation: Dissolve MPTP-HCl in sterile 0.9% saline to a final concentration of 2 mg/mL immediately before use. Handle MPTP with extreme caution in a certified chemical fume hood, following all institutional safety guidelines.
-
Administration: Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals. The total dose of MPTP is 80 mg/kg. A control group should receive saline injections following the same schedule.
-
Post-Injection Monitoring: Closely monitor the animals for any adverse reactions. The full development of the dopaminergic lesion typically occurs within 7 days.
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in mice.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile)
-
Experimental mice
Protocol:
-
Training: Acclimate the mice to the rotarod apparatus for two consecutive days before the test. Place each mouse on the rotating rod at a constant speed (e.g., 5 rpm) for 5 minutes.
-
Testing: On the test day, place each mouse on the rotarod, which is set to accelerate from 4 to 40 rpm over a 5-minute period.
-
Data Recording: Record the latency to fall from the rod for each mouse. If a mouse remains on the rod for the entire 5-minute duration, a maximum latency of 300 seconds is recorded.
-
Replicates: Perform three trials for each mouse with a 15-20 minute inter-trial interval. The average latency to fall across the three trials is used for data analysis.
Tyrosine Hydroxylase (TH) Immunohistochemistry
Objective: To quantify the extent of dopaminergic neuron loss in the substantia nigra.
Materials:
-
Mouse brain tissue sections (fixed and cryoprotected)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Tyrosine Hydroxylase (e.g., Millipore, AB152)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains overnight. Cryoprotect the brains in 30% sucrose (B13894) solution before sectioning (e.g., 30 µm coronal sections) on a cryostat.
-
Blocking: Wash the sections three times in PBS and then incubate in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody (e.g., 1:500 dilution in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections three times in PBS and then incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution in PBS) for 2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash the sections three times in PBS and then counterstain with DAPI for 10 minutes. Mount the sections onto glass slides with an appropriate mounting medium.
-
Imaging and Quantification: Capture images of the substantia nigra using a fluorescence microscope. Count the number of TH-positive cells in a defined area of the substantia nigra pars compacta using image analysis software (e.g., ImageJ). Express the data as the number of TH-positive cells per section or as a percentage of the control group.
Conclusion
This compound demonstrates significant neuroprotective effects in preclinical models of Parkinson's disease by mitigating motor deficits and protecting dopaminergic neurons. Its multifaceted mechanism of action, targeting VMAT2, nAChRs, and NMDARs, makes it a compelling candidate for further investigation as a disease-modifying therapy for Parkinson's disease. The protocols outlined in these application notes provide a robust framework for researchers to further explore the therapeutic potential of this compound and other novel neuroprotective agents.
References
Application Notes and Protocols: Investigating Lobeline Hydrochloride for Neuroprotection in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapies primarily manage symptoms, highlighting the urgent need for neuroprotective strategies to slow or halt disease progression. Lobeline hydrochloride, a natural alkaloid, has emerged as a promising candidate for neuroprotection in PD models. These application notes provide a comprehensive overview of the experimental investigation of this compound, including its neuroprotective effects, underlying mechanisms, and detailed protocols for in vivo studies.
Neuroprotective Effects of this compound
Studies in murine models of Parkinson's disease, induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), have demonstrated the neuroprotective potential of this compound. Administration of lobeline has been shown to mitigate motor deficits and protect dopaminergic neurons from degeneration.
Data Presentation
The following tables summarize the quantitative data from key experiments assessing the efficacy of this compound in an MPTP-induced mouse model of Parkinson's disease.
Table 1: Effect of this compound on Motor Coordination in the Rotarod Test
| Treatment Group | Latency to Fall (seconds) |
| Control (Saline) | 185.3 ± 12.5 |
| MPTP | 85.2 ± 9.8 |
| MPTP + Lobeline (1 mg/kg) | 110.5 ± 10.3 |
| MPTP + Lobeline (3 mg/kg) | 155.7 ± 11.2* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the MPTP group. Data extracted from graphical representations in Li et al., 2014.
Table 2: Effect of this compound on Immobility Time in the Swim Test
| Treatment Group | Immobility Time (seconds) |
| Control (Saline) | 75.4 ± 8.1 |
| MPTP | 140.1 ± 11.3 |
| MPTP + Lobeline (1 mg/kg) | 115.6 ± 9.5 |
| MPTP + Lobeline (3 mg/kg) | 90.3 ± 8.9* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the MPTP group. Data extracted from graphical representations in Li et al., 2014.
Table 3: Neuroprotective Effect of this compound on Dopaminergic Neurons
| Treatment Group | TH-Positive Cells in Substantia Nigra (% of Control) |
| Control (Saline) | 100% |
| MPTP | 45.2 ± 5.1% |
| MPTP + Lobeline (1 mg/kg) | 60.8 ± 6.3% |
| MPTP + Lobeline (3 mg/kg) | 85.4 ± 7.2%* |
*Data are presented as mean ± SEM. *p < 0.05 compared to the MPTP group. TH: Tyrosine Hydroxylase. Data extracted from graphical representations in Li et al., 2014.[1]
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-target mechanism, primarily involving the modulation of key neurotransmitter systems.
Caption: Proposed neuroprotective signaling pathways of this compound.
Experimental Workflow
A typical experimental workflow for investigating the neuroprotective effects of this compound in an MPTP-induced mouse model of Parkinson's disease is outlined below.
Caption: Experimental workflow for in vivo studies.
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
Objective: To induce a consistent and reliable Parkinson's disease-like pathology in mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Animal handling and injection equipment
Protocol:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
MPTP Solution Preparation: Dissolve MPTP-HCl in sterile 0.9% saline to a final concentration of 2 mg/mL immediately before use. Handle MPTP with extreme caution in a certified chemical fume hood, following all institutional safety guidelines.
-
Administration: Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals. The total dose of MPTP is 80 mg/kg. A control group should receive saline injections following the same schedule.
-
Post-Injection Monitoring: Closely monitor the animals for any adverse reactions. The full development of the dopaminergic lesion typically occurs within 7 days.
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in mice.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile)
-
Experimental mice
Protocol:
-
Training: Acclimate the mice to the rotarod apparatus for two consecutive days before the test. Place each mouse on the rotating rod at a constant speed (e.g., 5 rpm) for 5 minutes.
-
Testing: On the test day, place each mouse on the rotarod, which is set to accelerate from 4 to 40 rpm over a 5-minute period.
-
Data Recording: Record the latency to fall from the rod for each mouse. If a mouse remains on the rod for the entire 5-minute duration, a maximum latency of 300 seconds is recorded.
-
Replicates: Perform three trials for each mouse with a 15-20 minute inter-trial interval. The average latency to fall across the three trials is used for data analysis.
Tyrosine Hydroxylase (TH) Immunohistochemistry
Objective: To quantify the extent of dopaminergic neuron loss in the substantia nigra.
Materials:
-
Mouse brain tissue sections (fixed and cryoprotected)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Tyrosine Hydroxylase (e.g., Millipore, AB152)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains overnight. Cryoprotect the brains in 30% sucrose solution before sectioning (e.g., 30 µm coronal sections) on a cryostat.
-
Blocking: Wash the sections three times in PBS and then incubate in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody (e.g., 1:500 dilution in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections three times in PBS and then incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution in PBS) for 2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash the sections three times in PBS and then counterstain with DAPI for 10 minutes. Mount the sections onto glass slides with an appropriate mounting medium.
-
Imaging and Quantification: Capture images of the substantia nigra using a fluorescence microscope. Count the number of TH-positive cells in a defined area of the substantia nigra pars compacta using image analysis software (e.g., ImageJ). Express the data as the number of TH-positive cells per section or as a percentage of the control group.
Conclusion
This compound demonstrates significant neuroprotective effects in preclinical models of Parkinson's disease by mitigating motor deficits and protecting dopaminergic neurons. Its multifaceted mechanism of action, targeting VMAT2, nAChRs, and NMDARs, makes it a compelling candidate for further investigation as a disease-modifying therapy for Parkinson's disease. The protocols outlined in these application notes provide a robust framework for researchers to further explore the therapeutic potential of this compound and other novel neuroprotective agents.
References
Application Note: High-Throughput Quantification of Lobeline Hydrochloride in Plasma by LC-MS/MS
References
Application Note: High-Throughput Quantification of Lobeline Hydrochloride in Plasma by LC-MS/MS
References
Troubleshooting & Optimization
Technical Support Center: Lobeline Hydrochloride in In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of lobeline (B1674988) hydrochloride in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of lobeline hydrochloride?
A1: this compound is a solid that is freely soluble in water.[1][2] It is also soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] However, it is only sparingly soluble in aqueous buffers.[3] The pH of aqueous solutions can be slightly acidic, in the range of 4-6 for a 1% solution.[1]
Q2: Which solvent is recommended for preparing a stock solution?
A2: For in vitro experiments, DMSO is the highly recommended solvent for preparing a primary stock solution due to its high solubilizing capacity (approximately 10 mg/mL).[3] A stock solution in an organic solvent should be purged with an inert gas.[3]
Q3: How should I prepare an aqueous working solution for my cell culture experiments?
A3: To achieve maximum solubility in aqueous buffers like PBS or cell culture media, it is recommended to first dissolve the this compound in DMSO and then dilute this stock solution with the aqueous buffer of your choice.[3] This two-step process helps prevent the compound from precipitating.
Q4: What are the recommended storage conditions and stability for this compound solutions?
A4: this compound as a solid is stable for at least four years when stored at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[3] Always protect solutions from light.[1]
Q5: What are the key factors that can affect the solubility and stability of this compound in my experiments?
A5: The key factors are pH and temperature. The stability of lobeline decreases as the pH increases.[5] High temperatures can accelerate the conversion of the active cis-lobeline isomer to the less active trans-lobeline, or cause degradation.[5] It is advisable to keep the pH of solutions below 3.0 and the temperature below 40°C for maximum stability.[5]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Approximate Solubility | Reference |
| DMSO | ~10 mg/mL | [3] |
| Dimethylformamide (DMF) | ~10 mg/mL | [3] |
| Ethanol | ~2 mg/mL | [3] |
| Water | 25 mg/mL (1g in 40 mL) | [1][6] |
| DMSO:PBS (1:2, pH 7.2) | ~0.3 mg/mL | [3] |
Troubleshooting Guide
Issue 1: Immediate precipitation occurs when I add my this compound stock solution to the cell culture medium.
-
Question: I prepared a stock solution in DMSO and diluted it into my 37°C cell culture medium, but a precipitate formed instantly. What is happening?
-
Answer: This issue, often called "crashing out," typically occurs when a concentrated organic stock solution is rapidly diluted into an aqueous medium where the compound is less soluble.[7]
-
Cause 1: Final concentration is too high. The final concentration of this compound in your medium may exceed its aqueous solubility limit.
-
Solution: Lower the final working concentration. It's essential to first determine the maximum soluble concentration of the compound in your specific cell culture medium by performing a solubility test (see protocol below).[7]
-
-
Cause 2: Rapid solvent exchange. Adding the DMSO stock too quickly into the medium causes a rapid change in solvent polarity, leading to precipitation.
-
Solution: Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) medium. Then, add this intermediate solution to the final volume of medium slowly, ideally dropwise, while gently vortexing or swirling.[7]
-
-
Issue 2: The medium appears clear initially, but a precipitate forms after incubation.
-
Question: My this compound-containing medium was clear after preparation, but after several hours in the incubator, I noticed cloudiness or crystals. Why did this happen?
-
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture medium over time.[7][8]
-
Cause 1: pH Shift. Cell metabolism can alter the pH of the culture medium over time. Lobeline's stability is pH-dependent, and an increase in pH can decrease its solubility and lead to isomerization.[5]
-
Solution: Monitor the pH of your culture. Use a buffered medium and ensure it is not exhausted. Consider replacing the medium at regular intervals for long-term experiments.
-
-
Cause 2: Interaction with Media Components. this compound may slowly interact with salts, proteins (from serum), or other components in the medium, forming insoluble complexes.[7]
-
Solution: Test solubility in a simpler buffer like PBS to determine if media components are the cause. If serum is the issue, consider reducing the serum percentage or using a serum-free medium formulation if your experiment allows.
-
-
Cause 3: Evaporation. In long-term experiments, evaporation can concentrate all components in the medium, including the drug, pushing its concentration beyond the solubility limit.[8]
-
Solution: Ensure proper humidification in your incubator and use appropriate culture plates with low-evaporation lids.[8]
-
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound (FW: 373.9 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and weighing paper
-
Vortex mixer
Procedure:
-
Weigh out 3.74 mg of this compound.
-
Transfer the powder to a sterile vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[4]
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
This protocol helps determine the practical working solubility limit of your this compound stock in your specific experimental medium.[7]
Materials:
-
10 mM this compound stock in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, create a serial dilution of your 10 mM this compound DMSO stock to test a range of final concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM). Also, include a DMSO-only control (same final DMSO percentage as the highest drug concentration).
-
Add to Media: To each well containing the DMSO dilutions, add 200 µL of your pre-warmed cell culture medium. The final DMSO concentration should ideally be kept below 0.5%.
-
Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Observe: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., immediately, 2 hours, 6 hours, and 24 hours).
-
Determine Limit: The highest concentration that remains clear throughout the observation period is the maximum soluble concentration you should use for your experiments under these conditions.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for preparing this compound solutions and its primary mechanism of action.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Key signaling pathways affected by this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Lobeline - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-Lobeline hydrochloride | C22H28ClNO2 | CID 101615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Academy [procellsystem.com]
Technical Support Center: Lobeline Hydrochloride in In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of lobeline hydrochloride in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a solid that is freely soluble in water.[1][2] It is also soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] However, it is only sparingly soluble in aqueous buffers.[3] The pH of aqueous solutions can be slightly acidic, in the range of 4-6 for a 1% solution.[1]
Q2: Which solvent is recommended for preparing a stock solution?
A2: For in vitro experiments, DMSO is the highly recommended solvent for preparing a primary stock solution due to its high solubilizing capacity (approximately 10 mg/mL).[3] A stock solution in an organic solvent should be purged with an inert gas.[3]
Q3: How should I prepare an aqueous working solution for my cell culture experiments?
A3: To achieve maximum solubility in aqueous buffers like PBS or cell culture media, it is recommended to first dissolve the this compound in DMSO and then dilute this stock solution with the aqueous buffer of your choice.[3] This two-step process helps prevent the compound from precipitating.
Q4: What are the recommended storage conditions and stability for this compound solutions?
A4: this compound as a solid is stable for at least four years when stored at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[3] Always protect solutions from light.[1]
Q5: What are the key factors that can affect the solubility and stability of this compound in my experiments?
A5: The key factors are pH and temperature. The stability of lobeline decreases as the pH increases.[5] High temperatures can accelerate the conversion of the active cis-lobeline isomer to the less active trans-lobeline, or cause degradation.[5] It is advisable to keep the pH of solutions below 3.0 and the temperature below 40°C for maximum stability.[5]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Approximate Solubility | Reference |
| DMSO | ~10 mg/mL | [3] |
| Dimethylformamide (DMF) | ~10 mg/mL | [3] |
| Ethanol | ~2 mg/mL | [3] |
| Water | 25 mg/mL (1g in 40 mL) | [1][6] |
| DMSO:PBS (1:2, pH 7.2) | ~0.3 mg/mL | [3] |
Troubleshooting Guide
Issue 1: Immediate precipitation occurs when I add my this compound stock solution to the cell culture medium.
-
Question: I prepared a stock solution in DMSO and diluted it into my 37°C cell culture medium, but a precipitate formed instantly. What is happening?
-
Answer: This issue, often called "crashing out," typically occurs when a concentrated organic stock solution is rapidly diluted into an aqueous medium where the compound is less soluble.[7]
-
Cause 1: Final concentration is too high. The final concentration of this compound in your medium may exceed its aqueous solubility limit.
-
Solution: Lower the final working concentration. It's essential to first determine the maximum soluble concentration of the compound in your specific cell culture medium by performing a solubility test (see protocol below).[7]
-
-
Cause 2: Rapid solvent exchange. Adding the DMSO stock too quickly into the medium causes a rapid change in solvent polarity, leading to precipitation.
-
Solution: Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) medium. Then, add this intermediate solution to the final volume of medium slowly, ideally dropwise, while gently vortexing or swirling.[7]
-
-
Issue 2: The medium appears clear initially, but a precipitate forms after incubation.
-
Question: My this compound-containing medium was clear after preparation, but after several hours in the incubator, I noticed cloudiness or crystals. Why did this happen?
-
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture medium over time.[7][8]
-
Cause 1: pH Shift. Cell metabolism can alter the pH of the culture medium over time. Lobeline's stability is pH-dependent, and an increase in pH can decrease its solubility and lead to isomerization.[5]
-
Solution: Monitor the pH of your culture. Use a buffered medium and ensure it is not exhausted. Consider replacing the medium at regular intervals for long-term experiments.
-
-
Cause 2: Interaction with Media Components. this compound may slowly interact with salts, proteins (from serum), or other components in the medium, forming insoluble complexes.[7]
-
Solution: Test solubility in a simpler buffer like PBS to determine if media components are the cause. If serum is the issue, consider reducing the serum percentage or using a serum-free medium formulation if your experiment allows.
-
-
Cause 3: Evaporation. In long-term experiments, evaporation can concentrate all components in the medium, including the drug, pushing its concentration beyond the solubility limit.[8]
-
Solution: Ensure proper humidification in your incubator and use appropriate culture plates with low-evaporation lids.[8]
-
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound (FW: 373.9 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and weighing paper
-
Vortex mixer
Procedure:
-
Weigh out 3.74 mg of this compound.
-
Transfer the powder to a sterile vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[4]
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
This protocol helps determine the practical working solubility limit of your this compound stock in your specific experimental medium.[7]
Materials:
-
10 mM this compound stock in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, create a serial dilution of your 10 mM this compound DMSO stock to test a range of final concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM). Also, include a DMSO-only control (same final DMSO percentage as the highest drug concentration).
-
Add to Media: To each well containing the DMSO dilutions, add 200 µL of your pre-warmed cell culture medium. The final DMSO concentration should ideally be kept below 0.5%.
-
Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Observe: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., immediately, 2 hours, 6 hours, and 24 hours).
-
Determine Limit: The highest concentration that remains clear throughout the observation period is the maximum soluble concentration you should use for your experiments under these conditions.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for preparing this compound solutions and its primary mechanism of action.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Key signaling pathways affected by this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Lobeline - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-Lobeline hydrochloride | C22H28ClNO2 | CID 101615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Academy [procellsystem.com]
Technical Support Center: Lobeline Hydrochloride Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of lobeline (B1674988) hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of lobeline hydrochloride in aqueous solutions?
A1: this compound is susceptible to degradation from several factors, including:
-
pH: The pH of the aqueous solution is a critical factor. Lobeline is more stable in acidic conditions and degrades as the pH increases.
-
Temperature: Elevated temperatures accelerate the degradation process.
-
Light: Exposure to light can contribute to the degradation of lobeline.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the chemical breakdown of the molecule.
Q2: What is the optimal pH range for maintaining the stability of a this compound aqueous solution?
A2: To ensure stability, it is recommended to maintain the pH of the aqueous solution at or below 3.0. Studies have shown that at a pH not exceeding 2.6, the stability of lobeline is significantly improved, with this pH being an inflection point for its isomerization.
Q3: What is the recommended storage temperature for aqueous solutions of this compound?
A3: It is recommended to store aqueous solutions of this compound at low temperatures, specifically between 2°C and 8°C. This temperature range has been shown to maintain the stability of cis-lobeline for at least 60 days. Storage at higher temperatures, such as 40°C, can lead to a significant increase in impurities.
Q4: What is the main degradation pathway for this compound in aqueous solutions?
A4: The primary degradation pathway for this compound in aqueous solutions is the isomerization of the active cis-lobeline isomer to the less active trans-lobeline isomer. This conversion is significantly influenced by pH and temperature.
Q5: Are there any specific materials to avoid when preparing or storing this compound solutions?
A5: Yes, you should avoid contact with incompatible materials such as strong alkalis, iodides, tannic acid, and oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).
Troubleshooting Guides
Issue: I am observing a loss of potency in my this compound solution over a short period.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of your solution. If it is above 3.0, adjust it to a range of 2.0-2.6 using a suitable acidic buffer. |
| High Storage Temperature | Ensure the solution is stored in a refrigerator at 2°C to 8°C and protected from freezing. |
| Light Exposure | Store the solution in an amber or opaque container to protect it from light. |
| Presence of Oxidizing Agents | Review the composition of your solution and ensure no oxidizing agents are present. Use high-purity water and reagents. |
Issue: I am seeing unexpected peaks in my HPLC analysis of a this compound solution.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The unexpected peaks are likely degradation products, such as trans-lobeline. This indicates instability in your solution. |
| 1. Confirm Degradation: Analyze a freshly prepared standard solution to confirm the retention time of pure this compound. | |
| 2. Investigate Cause: Refer to the troubleshooting guide above ("Loss of potency") to identify and rectify the cause of degradation. | |
| 3. Optimize Storage: Implement the recommended storage conditions (pH ≤ 3.0, 2-8°C, protection from light). |
Data Presentation
Table 1: Effect of pH on the Isomerization of cis-Lobeline to trans-Lobeline
| pH of Solution | Stability of cis-Lobeline |
| ≤ 2.6 | Stable |
| > 2.6 | Decreased stability with increasing pH, leading to conversion to trans-lobeline. |
Table 2: Effect of Temperature on the Stability of cis-Lobeline Hydrochloride Solution (at pH 3.0)
| Storage Temperature | Observation after 60 days |
| 2°C - 8°C | No significant impurities generated; content remained stable. |
| 40°C | Significant increase in impurities due to the conversion of cis-lobeline to trans-lobeline. |
| 121°C (120 min) | Most of the cis-lobeline was destroyed, with some conversion to trans-lobeline and other unknown impurities. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
-
Solvent Preparation: Use high-purity, deionized water. If necessary, prepare an acidic buffer (e.g., citrate (B86180) or phosphate (B84403) buffer) and adjust the pH to a range of 2.0-2.6 using hydrochloric acid.
-
Dissolution: Accurately weigh the required amount of this compound powder. Dissolve it in the prepared acidic buffer or pH-adjusted water. Gentle sonication can be used to aid dissolution.
-
Final pH Check: After dissolution, verify that the final pH of the solution is within the desired range (≤ 3.0).
-
Sterile Filtration (if required): If a sterile solution is needed, filter it through a 0.22 µm syringe filter compatible with acidic solutions.
-
Storage: Immediately transfer the solution to an amber glass vial or another light-protected container. Store at 2°C to 8°C.
Protocol 2: General Procedure for a Stability-Indicating HPLC Method
This protocol provides a general framework. Method optimization and validation are essential for specific applications.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase could be a mixture of an acidic buffer (e.g., phosphate buffer, pH adjusted to ~2.5) and an organic solvent like acetonitrile (B52724) or methanol. The exact ratio should be optimized to achieve good separation between lobeline and its degradation products.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a suitable concentration for HPLC analysis.
-
Injection and Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Data Analysis: Compare the peak areas of lobeline and any degradation products to a freshly prepared standard solution to quantify the amount of degradation.
Mandatory Visualizations
Caption: Factors influencing the isomerization of cis-Lobeline to trans-Lobeline.
Caption: Experimental workflow for assessing the stability of this compound.
Technical Support Center: Lobeline Hydrochloride Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of lobeline hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?
A1: this compound is susceptible to degradation from several factors, including:
-
pH: The pH of the aqueous solution is a critical factor. Lobeline is more stable in acidic conditions and degrades as the pH increases.
-
Temperature: Elevated temperatures accelerate the degradation process.
-
Light: Exposure to light can contribute to the degradation of lobeline.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the chemical breakdown of the molecule.
Q2: What is the optimal pH range for maintaining the stability of a this compound aqueous solution?
A2: To ensure stability, it is recommended to maintain the pH of the aqueous solution at or below 3.0. Studies have shown that at a pH not exceeding 2.6, the stability of lobeline is significantly improved, with this pH being an inflection point for its isomerization.
Q3: What is the recommended storage temperature for aqueous solutions of this compound?
A3: It is recommended to store aqueous solutions of this compound at low temperatures, specifically between 2°C and 8°C. This temperature range has been shown to maintain the stability of cis-lobeline for at least 60 days. Storage at higher temperatures, such as 40°C, can lead to a significant increase in impurities.
Q4: What is the main degradation pathway for this compound in aqueous solutions?
A4: The primary degradation pathway for this compound in aqueous solutions is the isomerization of the active cis-lobeline isomer to the less active trans-lobeline isomer. This conversion is significantly influenced by pH and temperature.
Q5: Are there any specific materials to avoid when preparing or storing this compound solutions?
A5: Yes, you should avoid contact with incompatible materials such as strong alkalis, iodides, tannic acid, and oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).
Troubleshooting Guides
Issue: I am observing a loss of potency in my this compound solution over a short period.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of your solution. If it is above 3.0, adjust it to a range of 2.0-2.6 using a suitable acidic buffer. |
| High Storage Temperature | Ensure the solution is stored in a refrigerator at 2°C to 8°C and protected from freezing. |
| Light Exposure | Store the solution in an amber or opaque container to protect it from light. |
| Presence of Oxidizing Agents | Review the composition of your solution and ensure no oxidizing agents are present. Use high-purity water and reagents. |
Issue: I am seeing unexpected peaks in my HPLC analysis of a this compound solution.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The unexpected peaks are likely degradation products, such as trans-lobeline. This indicates instability in your solution. |
| 1. Confirm Degradation: Analyze a freshly prepared standard solution to confirm the retention time of pure this compound. | |
| 2. Investigate Cause: Refer to the troubleshooting guide above ("Loss of potency") to identify and rectify the cause of degradation. | |
| 3. Optimize Storage: Implement the recommended storage conditions (pH ≤ 3.0, 2-8°C, protection from light). |
Data Presentation
Table 1: Effect of pH on the Isomerization of cis-Lobeline to trans-Lobeline
| pH of Solution | Stability of cis-Lobeline |
| ≤ 2.6 | Stable |
| > 2.6 | Decreased stability with increasing pH, leading to conversion to trans-lobeline. |
Table 2: Effect of Temperature on the Stability of cis-Lobeline Hydrochloride Solution (at pH 3.0)
| Storage Temperature | Observation after 60 days |
| 2°C - 8°C | No significant impurities generated; content remained stable. |
| 40°C | Significant increase in impurities due to the conversion of cis-lobeline to trans-lobeline. |
| 121°C (120 min) | Most of the cis-lobeline was destroyed, with some conversion to trans-lobeline and other unknown impurities. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
-
Solvent Preparation: Use high-purity, deionized water. If necessary, prepare an acidic buffer (e.g., citrate or phosphate buffer) and adjust the pH to a range of 2.0-2.6 using hydrochloric acid.
-
Dissolution: Accurately weigh the required amount of this compound powder. Dissolve it in the prepared acidic buffer or pH-adjusted water. Gentle sonication can be used to aid dissolution.
-
Final pH Check: After dissolution, verify that the final pH of the solution is within the desired range (≤ 3.0).
-
Sterile Filtration (if required): If a sterile solution is needed, filter it through a 0.22 µm syringe filter compatible with acidic solutions.
-
Storage: Immediately transfer the solution to an amber glass vial or another light-protected container. Store at 2°C to 8°C.
Protocol 2: General Procedure for a Stability-Indicating HPLC Method
This protocol provides a general framework. Method optimization and validation are essential for specific applications.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase could be a mixture of an acidic buffer (e.g., phosphate buffer, pH adjusted to ~2.5) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized to achieve good separation between lobeline and its degradation products.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a suitable concentration for HPLC analysis.
-
Injection and Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Data Analysis: Compare the peak areas of lobeline and any degradation products to a freshly prepared standard solution to quantify the amount of degradation.
Mandatory Visualizations
Caption: Factors influencing the isomerization of cis-Lobeline to trans-Lobeline.
Caption: Experimental workflow for assessing the stability of this compound.
identifying and minimizing off-target effects of lobeline hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of lobeline (B1674988) hydrochloride.
Frequently Asked Questions (FAQs)
General Concepts
-
Q1: What are the primary on-target and known off-target effects of lobeline hydrochloride?
-
A1: this compound's primary on-targets are nicotinic acetylcholine (B1216132) receptors (nAChRs), where it acts as a mixed agonist-antagonist, and the vesicular monoamine transporter 2 (VMAT2), which it inhibits.[1][2] Known off-target interactions include the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and µ-opioid receptors.[3][4][5]
-
-
Q2: Why is it crucial to identify and minimize the off-target effects of this compound?
-
A2: Identifying off-target effects is critical for accurately interpreting experimental data and understanding the complete pharmacological profile of lobeline. Minimizing these effects is essential for developing more selective analogs with improved therapeutic potential and reduced side effects.
-
Experimental Design & Troubleshooting
-
Q3: How can I predict potential off-target effects of lobeline analogs in silico before starting my experiment?
-
A3: Several computational approaches can be used to predict off-target interactions. These methods typically involve screening the compound against a database of known protein structures or pharmacophores to identify potential binding partners.[6] This in silico profiling can help prioritize experimental validation.
-
-
Q4: I am observing unexpected results in my cell-based assay with lobeline. How do I determine if this is due to an off-target effect?
-
A4: To investigate if an unexpected phenotype is due to an off-target effect, consider the following:
-
Use a structurally different compound with the same on-target activity. If the phenotype persists, it is more likely to be an on-target effect.
-
Employ a negative control. Use a structurally similar but inactive analog of lobeline.
-
Knockdown or knockout potential off-target proteins using techniques like RNAi or CRISPR to see if the phenotype is abolished.
-
-
-
Q5: My radioligand binding assay for nAChRs shows high non-specific binding. What are the common causes and solutions?
-
A5: High non-specific binding can be caused by several factors:
-
Suboptimal radioligand concentration: Use a concentration at or below the Kd for your radioligand.
-
Insufficient blocking of filters/plates: Pre-treat glass fiber filters with a blocking agent like polyethyleneimine (PEI).
-
Inadequate washing: Ensure sufficient and rapid washing with ice-cold buffer to remove unbound radioligand.
-
High protein concentration: Titrate the amount of membrane preparation to find an optimal concentration that provides a good signal-to-noise ratio.[7]
-
-
Data Presentation
Table 1: Binding Affinities (Ki) and Functional Inhibition (IC50) of this compound at On-Target and Off-Target Sites.
| Target | Assay Type | Species | Tissue/Cell Line | Radioligand/Substrate | Ki (nM) | IC50 (nM) | Reference |
| On-Targets | |||||||
| α4β2* nAChR | Radioligand Binding | Rat | Brain | [³H]Nicotine | 4 | [4][8] | |
| VMAT2 | Radioligand Binding | Rat | Brain | [³H]Dihydrotetrabenazine | 900 | [3] | |
| VMAT2 | Functional Uptake | Rat | Striatal Vesicles | [³H]Dopamine | 880 | [2] | |
| Off-Targets | |||||||
| Dopamine Transporter (DAT) | Functional Uptake | Rat | Striatal Synaptosomes | [³H]Dopamine | 31,600 | 80,000 | [1][2] |
| Serotonin Transporter (SERT) | Functional Uptake | Rat | Hippocampal Synaptosomes | [³H]5-HT | 46,800 | [4] | |
| µ-Opioid Receptor | Radioligand Binding | Guinea Pig | Brain | [³H]DAMGO | 740 | [5] | |
| µ-Opioid Receptor | Functional Assay | Xenopus Oocytes | MOR-1 & GIRK2 | Morphine/DAMGO | 1,100 | [5] | |
| α7* nAChR | Radioligand Binding | Rat | Brain | [³H]MLA | 6,260 | [4] |
Experimental Protocols & Troubleshooting Guides
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)
Objective: To determine the binding affinity of this compound for nAChRs.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing nAChRs.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]Nicotine for α4β2* nAChRs) and varying concentrations of this compound.
-
Incubation: Incubate at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters pre-soaked in a blocking agent to separate bound from free radioligand.
-
Detection: Wash the filters with ice-cold buffer, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of lobeline and calculate the Ki using the Cheng-Prusoff equation.
Troubleshooting Guide:
| Issue | Potential Cause | Solution |
| High non-specific binding | Radioligand sticking to filters or excessive membrane protein. | Pre-treat filters with 0.5% polyethyleneimine. Optimize protein concentration by titration.[7] |
| Low specific binding | Degraded radioligand or receptor; insufficient incubation time. | Use fresh radioligand and properly stored membrane preparations. Optimize incubation time to ensure equilibrium is reached. |
| Inconsistent replicates | Pipetting errors or incomplete washing. | Calibrate pipettes regularly. Ensure consistent and rapid washing of all wells. |
Vesicular Monoamine Transporter 2 (VMAT2) Functional Assay
Objective: To measure the inhibitory effect of this compound on VMAT2 function.
Methodology:
-
Synaptic Vesicle Preparation: Isolate synaptic vesicles from rat striatum by differential centrifugation.
-
Uptake Assay: Incubate the vesicle preparation with a radiolabeled monoamine (e.g., [³H]Dopamine) in the presence of ATP and varying concentrations of this compound.
-
Incubation: Perform the incubation at 37°C for a short period (e.g., 5 minutes).
-
Termination and Separation: Stop the reaction by adding ice-cold buffer and rapidly filter the mixture to separate vesicles from the incubation medium.
-
Detection: Quantify the radioactivity retained on the filters.
-
Data Analysis: Determine the IC50 value for lobeline's inhibition of dopamine uptake.
Troubleshooting Guide:
| Issue | Potential Cause | Solution |
| Low [³H]Dopamine uptake | Inactive VMAT2 due to improper vesicle preparation or ATP degradation. | Prepare fresh synaptic vesicles and ensure the use of a fresh ATP solution. |
| High background noise | Non-specific binding of the radioligand to filters. | Pre-soak filters in a suitable blocking agent. Include a control with a known potent VMAT2 inhibitor (e.g., reserpine) to determine non-specific uptake. |
| Variability between experiments | Inconsistent protein concentration in vesicle preparations. | Accurately determine the protein concentration of each vesicle preparation and normalize uptake values to protein content. |
Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Uptake Assays
Objective: To assess the off-target inhibitory effects of this compound on DAT and SERT.
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from rat striatum (for DAT) or hippocampus (for SERT) by homogenization and centrifugation.[3]
-
Uptake Assay: Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Initiation of Uptake: Add a radiolabeled substrate ([³H]Dopamine for DAT or [³H]5-HT for SERT) and incubate for a short period at 37°C.[3][9]
-
Termination and Separation: Stop the uptake by adding ice-cold buffer and rapidly filtering the synaptosomes.
-
Detection: Measure the radioactivity in the filtered synaptosomes.
-
Data Analysis: Calculate the IC50 values for the inhibition of dopamine and serotonin uptake.
Troubleshooting Guide:
| Issue | Potential Cause | Solution |
| Low signal-to-noise ratio | Low transporter expression in the synaptosomal preparation. | Use fresh tissue and optimize the synaptosome preparation protocol. Consider using cell lines overexpressing the transporter of interest. |
| Inconsistent uptake rates | Temperature fluctuations or variations in incubation time. | Maintain a constant temperature during the assay and use a timer for precise incubation periods. |
| High non-specific uptake | Passive diffusion of the radiolabeled substrate. | Include a control with a selective and potent inhibitor of the respective transporter (e.g., GBR12909 for DAT, fluoxetine (B1211875) for SERT) to define non-specific uptake. |
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Off-target signaling pathways of this compound.
Caption: Workflow for identifying and minimizing off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [3H]Dopamine Uptake in Rat Striatal Synaptosomes. [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ovid.com [ovid.com]
- 9. mdpi.com [mdpi.com]
identifying and minimizing off-target effects of lobeline hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of lobeline hydrochloride.
Frequently Asked Questions (FAQs)
General Concepts
-
Q1: What are the primary on-target and known off-target effects of this compound?
-
A1: this compound's primary on-targets are nicotinic acetylcholine receptors (nAChRs), where it acts as a mixed agonist-antagonist, and the vesicular monoamine transporter 2 (VMAT2), which it inhibits.[1][2] Known off-target interactions include the dopamine transporter (DAT), the serotonin transporter (SERT), and µ-opioid receptors.[3][4][5]
-
-
Q2: Why is it crucial to identify and minimize the off-target effects of this compound?
-
A2: Identifying off-target effects is critical for accurately interpreting experimental data and understanding the complete pharmacological profile of lobeline. Minimizing these effects is essential for developing more selective analogs with improved therapeutic potential and reduced side effects.
-
Experimental Design & Troubleshooting
-
Q3: How can I predict potential off-target effects of lobeline analogs in silico before starting my experiment?
-
A3: Several computational approaches can be used to predict off-target interactions. These methods typically involve screening the compound against a database of known protein structures or pharmacophores to identify potential binding partners.[6] This in silico profiling can help prioritize experimental validation.
-
-
Q4: I am observing unexpected results in my cell-based assay with lobeline. How do I determine if this is due to an off-target effect?
-
A4: To investigate if an unexpected phenotype is due to an off-target effect, consider the following:
-
Use a structurally different compound with the same on-target activity. If the phenotype persists, it is more likely to be an on-target effect.
-
Employ a negative control. Use a structurally similar but inactive analog of lobeline.
-
Knockdown or knockout potential off-target proteins using techniques like RNAi or CRISPR to see if the phenotype is abolished.
-
-
-
Q5: My radioligand binding assay for nAChRs shows high non-specific binding. What are the common causes and solutions?
-
A5: High non-specific binding can be caused by several factors:
-
Suboptimal radioligand concentration: Use a concentration at or below the Kd for your radioligand.
-
Insufficient blocking of filters/plates: Pre-treat glass fiber filters with a blocking agent like polyethyleneimine (PEI).
-
Inadequate washing: Ensure sufficient and rapid washing with ice-cold buffer to remove unbound radioligand.
-
High protein concentration: Titrate the amount of membrane preparation to find an optimal concentration that provides a good signal-to-noise ratio.[7]
-
-
Data Presentation
Table 1: Binding Affinities (Ki) and Functional Inhibition (IC50) of this compound at On-Target and Off-Target Sites.
| Target | Assay Type | Species | Tissue/Cell Line | Radioligand/Substrate | Ki (nM) | IC50 (nM) | Reference |
| On-Targets | |||||||
| α4β2* nAChR | Radioligand Binding | Rat | Brain | [³H]Nicotine | 4 | [4][8] | |
| VMAT2 | Radioligand Binding | Rat | Brain | [³H]Dihydrotetrabenazine | 900 | [3] | |
| VMAT2 | Functional Uptake | Rat | Striatal Vesicles | [³H]Dopamine | 880 | [2] | |
| Off-Targets | |||||||
| Dopamine Transporter (DAT) | Functional Uptake | Rat | Striatal Synaptosomes | [³H]Dopamine | 31,600 | 80,000 | [1][2] |
| Serotonin Transporter (SERT) | Functional Uptake | Rat | Hippocampal Synaptosomes | [³H]5-HT | 46,800 | [4] | |
| µ-Opioid Receptor | Radioligand Binding | Guinea Pig | Brain | [³H]DAMGO | 740 | [5] | |
| µ-Opioid Receptor | Functional Assay | Xenopus Oocytes | MOR-1 & GIRK2 | Morphine/DAMGO | 1,100 | [5] | |
| α7* nAChR | Radioligand Binding | Rat | Brain | [³H]MLA | 6,260 | [4] |
Experimental Protocols & Troubleshooting Guides
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)
Objective: To determine the binding affinity of this compound for nAChRs.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing nAChRs.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]Nicotine for α4β2* nAChRs) and varying concentrations of this compound.
-
Incubation: Incubate at a controlled temperature (e.g., 4°C) for a sufficient duration to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters pre-soaked in a blocking agent to separate bound from free radioligand.
-
Detection: Wash the filters with ice-cold buffer, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of lobeline and calculate the Ki using the Cheng-Prusoff equation.
Troubleshooting Guide:
| Issue | Potential Cause | Solution |
| High non-specific binding | Radioligand sticking to filters or excessive membrane protein. | Pre-treat filters with 0.5% polyethyleneimine. Optimize protein concentration by titration.[7] |
| Low specific binding | Degraded radioligand or receptor; insufficient incubation time. | Use fresh radioligand and properly stored membrane preparations. Optimize incubation time to ensure equilibrium is reached. |
| Inconsistent replicates | Pipetting errors or incomplete washing. | Calibrate pipettes regularly. Ensure consistent and rapid washing of all wells. |
Vesicular Monoamine Transporter 2 (VMAT2) Functional Assay
Objective: To measure the inhibitory effect of this compound on VMAT2 function.
Methodology:
-
Synaptic Vesicle Preparation: Isolate synaptic vesicles from rat striatum by differential centrifugation.
-
Uptake Assay: Incubate the vesicle preparation with a radiolabeled monoamine (e.g., [³H]Dopamine) in the presence of ATP and varying concentrations of this compound.
-
Incubation: Perform the incubation at 37°C for a short period (e.g., 5 minutes).
-
Termination and Separation: Stop the reaction by adding ice-cold buffer and rapidly filter the mixture to separate vesicles from the incubation medium.
-
Detection: Quantify the radioactivity retained on the filters.
-
Data Analysis: Determine the IC50 value for lobeline's inhibition of dopamine uptake.
Troubleshooting Guide:
| Issue | Potential Cause | Solution |
| Low [³H]Dopamine uptake | Inactive VMAT2 due to improper vesicle preparation or ATP degradation. | Prepare fresh synaptic vesicles and ensure the use of a fresh ATP solution. |
| High background noise | Non-specific binding of the radioligand to filters. | Pre-soak filters in a suitable blocking agent. Include a control with a known potent VMAT2 inhibitor (e.g., reserpine) to determine non-specific uptake. |
| Variability between experiments | Inconsistent protein concentration in vesicle preparations. | Accurately determine the protein concentration of each vesicle preparation and normalize uptake values to protein content. |
Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Uptake Assays
Objective: To assess the off-target inhibitory effects of this compound on DAT and SERT.
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from rat striatum (for DAT) or hippocampus (for SERT) by homogenization and centrifugation.[3]
-
Uptake Assay: Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Initiation of Uptake: Add a radiolabeled substrate ([³H]Dopamine for DAT or [³H]5-HT for SERT) and incubate for a short period at 37°C.[3][9]
-
Termination and Separation: Stop the uptake by adding ice-cold buffer and rapidly filtering the synaptosomes.
-
Detection: Measure the radioactivity in the filtered synaptosomes.
-
Data Analysis: Calculate the IC50 values for the inhibition of dopamine and serotonin uptake.
Troubleshooting Guide:
| Issue | Potential Cause | Solution |
| Low signal-to-noise ratio | Low transporter expression in the synaptosomal preparation. | Use fresh tissue and optimize the synaptosome preparation protocol. Consider using cell lines overexpressing the transporter of interest. |
| Inconsistent uptake rates | Temperature fluctuations or variations in incubation time. | Maintain a constant temperature during the assay and use a timer for precise incubation periods. |
| High non-specific uptake | Passive diffusion of the radiolabeled substrate. | Include a control with a selective and potent inhibitor of the respective transporter (e.g., GBR12909 for DAT, fluoxetine for SERT) to define non-specific uptake. |
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Off-target signaling pathways of this compound.
Caption: Workflow for identifying and minimizing off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [3H]Dopamine Uptake in Rat Striatal Synaptosomes. [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ovid.com [ovid.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Lobeline Hydrochloride Administration for Chronic Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting lobeline (B1674988) hydrochloride dosage for chronic animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for a chronic study with lobeline hydrochloride in rodents?
A1: Establishing a definitive starting dose for a chronic study requires data from acute and subchronic toxicity studies. For this compound, several short-term studies can provide a preliminary range. In mice, a 10-day study successfully used 15 mg/kg administered subcutaneously (s.c.) twice a day, which led to the development of tolerance.[1] Another study in rats used 3 mg/kg (s.c.) for 12 consecutive days.[2] A 3-week study in rats investigating learning improvement used doses of 0.3 and 0.9 mg/kg.[3]
Based on these, a conservative starting point for a chronic study in rats could be in the range of 0.3-3.0 mg/kg/day. For mice, a higher dose might be tolerated, but starting within a similar range and escalating is a prudent approach. It is crucial to conduct a dose-ranging study of 7 to 14 days to determine the Maximum Tolerated Dose (MTD) before initiating a long-term chronic study.[4]
Q2: How should I prepare and store this compound solutions for a chronic study?
A2: this compound is soluble in water (1:40) and ethanol (B145695) (1:12).[5] For subcutaneous or intraperitoneal injections, sterile saline is a common vehicle. It is critical to be aware of the stability of lobeline, which is sensitive to heat, light, and pH.[6]
Preparation and Storage Protocol:
-
Dissolve this compound in the chosen vehicle (e.g., sterile saline) to the desired concentration.
-
Given its instability, it is recommended to prepare fresh solutions daily. If a stock solution is made, it should be stored at -20°C for up to one month or -80°C for up to six months in a sealed, light-protected container.[7]
-
Aqueous solutions should not be stored for more than one day.[8]
-
The pH of the solution is a key factor in stability; a pH exceeding 3.0 can lead to isomerization.[6] For a 1% solution, the pH is typically between 4 and 6.[5]
-
Before administration, the solution should be brought to room temperature and vortexed to ensure homogeneity.
Q3: What are the key signs of toxicity to monitor during a chronic this compound study?
A3: Ingestion of lobeline can cause a range of adverse effects, including nausea, vomiting, diarrhea, dizziness, and tremors.[9] While these are acute symptoms, they can also manifest in chronic studies if the dose is too high. Key parameters to monitor daily include:
-
Clinical Signs: Observe for any changes in behavior (e.g., hyperactivity, lethargy), posture, and the presence of tremors or convulsions.
-
Body Weight: Record body weight at least weekly. A reduction in body weight gain of more than 10% compared to the control group is often considered a sign of toxicity.[10]
-
Food and Water Consumption: Monitor and record weekly. Significant changes can indicate adverse effects.
-
Skin and Fur: Check for any irritation at the injection site if administered subcutaneously, as well as the overall condition of the fur.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected mortality in the high-dose group. | The selected high dose is above the Maximum Tolerated Dose (MTD) for chronic administration. | Immediately cease dosing in that group and reduce the high dose for future studies. Conduct a more thorough dose-ranging study to accurately determine the MTD. |
| Significant weight loss or failure to gain weight in treated animals. | The dose may be too high, causing systemic toxicity or reduced appetite. | Consider reducing the dose. Ensure that food and water consumption are closely monitored. If the trend continues, the dose may need to be adjusted downwards for the remainder of the study. |
| Development of tolerance to the effects of lobeline. | This is a known pharmacological effect of lobeline with repeated administration.[1][2] | This may be an expected outcome of the study. If maintaining a consistent effect is desired, a dose escalation strategy may be considered, but this should be pre-defined in the study protocol and supported by pilot data. |
| Inconsistent results between batches of the dosing solution. | This compound solution is unstable, especially with exposure to light, heat, or inappropriate pH.[6] | Prepare fresh solutions daily. Ensure proper storage of the stock compound and solutions. Verify the pH of the vehicle and the final solution. |
| Skin irritation or lesions at the injection site (for s.c. administration). | The concentration of the solution may be too high, or the pH may be irritating. | Dilute the drug to a larger volume for injection. Check the pH of the solution and adjust if necessary to be closer to physiological pH. Rotate injection sites. |
Data Summary Tables
Table 1: Reported Dosages of this compound in Rodent Studies
| Animal Model | Dose | Route of Administration | Study Duration | Observed Effects | Reference |
| Mice | 15 mg/kg (twice daily) | Subcutaneous (s.c.) | 10 days | Development of tolerance to pharmacological effects. | [1] |
| Rats | 3 mg/kg | Subcutaneous (s.c.) | 12 days | Attenuated nicotine-induced hyperactivity. | [2] |
| Rats | 0.3 and 0.9 mg/kg | Not specified | 3 weeks | Improved learning in the radial-arm maze. | [3] |
| Rats | 0.3 and 1.0 mg/kg | Not specified | 12 days | Altered cocaine-induced hyperactivity. | [11] |
| Mice | 5 and 10 mg/kg | Intraperitoneal (i.p.) | Acute | No impairment of memory or genotoxic effects. | [9] |
Table 2: LD50 Values for Lobeline in Mice
| Route of Administration | LD50 (mg/kg) |
| Subcutaneous | ~100 |
| Intraperitoneal | 55.3 |
| Intravenous | 8 |
Data from the Committee for Veterinary Medicinal Products.
Experimental Protocols
Protocol 1: Dose Range-Finding Study for Chronic Administration
-
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound for a subsequent chronic study.
-
Animals: Use the same species and strain of rodents as planned for the main study (e.g., Sprague-Dawley rats). Use at least 5 animals per sex per group.
-
Dose Selection: Based on existing data, select at least three dose levels in addition to a vehicle control group. For example, 1, 5, and 15 mg/kg/day.
-
Administration: Administer this compound daily for 14 days via the intended route of the chronic study (e.g., subcutaneous injection).
-
Monitoring:
-
Record clinical signs of toxicity twice daily.
-
Measure body weight daily.
-
Measure food consumption daily or every other day.
-
-
Endpoint: The MTD is the highest dose that causes no more than a 10% reduction in body weight gain and does not produce overt signs of toxicity or mortality. This dose will serve as the high dose for the chronic study.
Protocol 2: General Protocol for a Chronic Toxicity Study
-
Objective: To evaluate the long-term safety profile of this compound.
-
Animals: Use a sufficient number of animals to allow for interim sacrifices and to ensure enough animals are available at the end of the study for a thorough evaluation (typically at least 20 rodents per sex per group).
-
Dose Selection:
-
High Dose: The MTD determined from the dose range-finding study. This dose should elicit some signs of toxicity without causing excessive lethality.[12]
-
Low Dose: A dose that is not expected to produce any signs of toxicity.[12]
-
Intermediate Dose: A dose set between the high and low doses, often as the geometric mean.
-
Control Group: A concurrent control group receiving only the vehicle.
-
-
Administration: Administer the test substance daily for the duration of the study (e.g., 90 days or longer). Adjust the volume administered based on body weight changes.
-
Monitoring:
-
Daily: Clinical observations.
-
Weekly: Body weight and food consumption for the first 13 weeks, then at least every 4 weeks thereafter.[12]
-
Periodic: Hematology, clinical chemistry, and urinalysis at specified intervals.
-
-
Pathology: At the end of the study, conduct a full necropsy and histopathological examination of tissues.
Visualizations
Caption: Workflow for establishing and conducting a chronic toxicity study.
References
- 1. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobeline attenuates locomotor stimulation induced by repeated nicotine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lobeline-induced learning improvement of rats in the radial-arm maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Neurotoxicological profile assessment of lobeline after acute treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ecetoc.org [ecetoc.org]
- 11. Lobeline augments and inhibits cocaine-induced hyperactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Lobeline Hydrochloride Administration for Chronic Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting lobeline hydrochloride dosage for chronic animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for a chronic study with this compound in rodents?
A1: Establishing a definitive starting dose for a chronic study requires data from acute and subchronic toxicity studies. For this compound, several short-term studies can provide a preliminary range. In mice, a 10-day study successfully used 15 mg/kg administered subcutaneously (s.c.) twice a day, which led to the development of tolerance.[1] Another study in rats used 3 mg/kg (s.c.) for 12 consecutive days.[2] A 3-week study in rats investigating learning improvement used doses of 0.3 and 0.9 mg/kg.[3]
Based on these, a conservative starting point for a chronic study in rats could be in the range of 0.3-3.0 mg/kg/day. For mice, a higher dose might be tolerated, but starting within a similar range and escalating is a prudent approach. It is crucial to conduct a dose-ranging study of 7 to 14 days to determine the Maximum Tolerated Dose (MTD) before initiating a long-term chronic study.[4]
Q2: How should I prepare and store this compound solutions for a chronic study?
A2: this compound is soluble in water (1:40) and ethanol (1:12).[5] For subcutaneous or intraperitoneal injections, sterile saline is a common vehicle. It is critical to be aware of the stability of lobeline, which is sensitive to heat, light, and pH.[6]
Preparation and Storage Protocol:
-
Dissolve this compound in the chosen vehicle (e.g., sterile saline) to the desired concentration.
-
Given its instability, it is recommended to prepare fresh solutions daily. If a stock solution is made, it should be stored at -20°C for up to one month or -80°C for up to six months in a sealed, light-protected container.[7]
-
Aqueous solutions should not be stored for more than one day.[8]
-
The pH of the solution is a key factor in stability; a pH exceeding 3.0 can lead to isomerization.[6] For a 1% solution, the pH is typically between 4 and 6.[5]
-
Before administration, the solution should be brought to room temperature and vortexed to ensure homogeneity.
Q3: What are the key signs of toxicity to monitor during a chronic this compound study?
A3: Ingestion of lobeline can cause a range of adverse effects, including nausea, vomiting, diarrhea, dizziness, and tremors.[9] While these are acute symptoms, they can also manifest in chronic studies if the dose is too high. Key parameters to monitor daily include:
-
Clinical Signs: Observe for any changes in behavior (e.g., hyperactivity, lethargy), posture, and the presence of tremors or convulsions.
-
Body Weight: Record body weight at least weekly. A reduction in body weight gain of more than 10% compared to the control group is often considered a sign of toxicity.[10]
-
Food and Water Consumption: Monitor and record weekly. Significant changes can indicate adverse effects.
-
Skin and Fur: Check for any irritation at the injection site if administered subcutaneously, as well as the overall condition of the fur.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected mortality in the high-dose group. | The selected high dose is above the Maximum Tolerated Dose (MTD) for chronic administration. | Immediately cease dosing in that group and reduce the high dose for future studies. Conduct a more thorough dose-ranging study to accurately determine the MTD. |
| Significant weight loss or failure to gain weight in treated animals. | The dose may be too high, causing systemic toxicity or reduced appetite. | Consider reducing the dose. Ensure that food and water consumption are closely monitored. If the trend continues, the dose may need to be adjusted downwards for the remainder of the study. |
| Development of tolerance to the effects of lobeline. | This is a known pharmacological effect of lobeline with repeated administration.[1][2] | This may be an expected outcome of the study. If maintaining a consistent effect is desired, a dose escalation strategy may be considered, but this should be pre-defined in the study protocol and supported by pilot data. |
| Inconsistent results between batches of the dosing solution. | This compound solution is unstable, especially with exposure to light, heat, or inappropriate pH.[6] | Prepare fresh solutions daily. Ensure proper storage of the stock compound and solutions. Verify the pH of the vehicle and the final solution. |
| Skin irritation or lesions at the injection site (for s.c. administration). | The concentration of the solution may be too high, or the pH may be irritating. | Dilute the drug to a larger volume for injection. Check the pH of the solution and adjust if necessary to be closer to physiological pH. Rotate injection sites. |
Data Summary Tables
Table 1: Reported Dosages of this compound in Rodent Studies
| Animal Model | Dose | Route of Administration | Study Duration | Observed Effects | Reference |
| Mice | 15 mg/kg (twice daily) | Subcutaneous (s.c.) | 10 days | Development of tolerance to pharmacological effects. | [1] |
| Rats | 3 mg/kg | Subcutaneous (s.c.) | 12 days | Attenuated nicotine-induced hyperactivity. | [2] |
| Rats | 0.3 and 0.9 mg/kg | Not specified | 3 weeks | Improved learning in the radial-arm maze. | [3] |
| Rats | 0.3 and 1.0 mg/kg | Not specified | 12 days | Altered cocaine-induced hyperactivity. | [11] |
| Mice | 5 and 10 mg/kg | Intraperitoneal (i.p.) | Acute | No impairment of memory or genotoxic effects. | [9] |
Table 2: LD50 Values for Lobeline in Mice
| Route of Administration | LD50 (mg/kg) |
| Subcutaneous | ~100 |
| Intraperitoneal | 55.3 |
| Intravenous | 8 |
Data from the Committee for Veterinary Medicinal Products.
Experimental Protocols
Protocol 1: Dose Range-Finding Study for Chronic Administration
-
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound for a subsequent chronic study.
-
Animals: Use the same species and strain of rodents as planned for the main study (e.g., Sprague-Dawley rats). Use at least 5 animals per sex per group.
-
Dose Selection: Based on existing data, select at least three dose levels in addition to a vehicle control group. For example, 1, 5, and 15 mg/kg/day.
-
Administration: Administer this compound daily for 14 days via the intended route of the chronic study (e.g., subcutaneous injection).
-
Monitoring:
-
Record clinical signs of toxicity twice daily.
-
Measure body weight daily.
-
Measure food consumption daily or every other day.
-
-
Endpoint: The MTD is the highest dose that causes no more than a 10% reduction in body weight gain and does not produce overt signs of toxicity or mortality. This dose will serve as the high dose for the chronic study.
Protocol 2: General Protocol for a Chronic Toxicity Study
-
Objective: To evaluate the long-term safety profile of this compound.
-
Animals: Use a sufficient number of animals to allow for interim sacrifices and to ensure enough animals are available at the end of the study for a thorough evaluation (typically at least 20 rodents per sex per group).
-
Dose Selection:
-
High Dose: The MTD determined from the dose range-finding study. This dose should elicit some signs of toxicity without causing excessive lethality.[12]
-
Low Dose: A dose that is not expected to produce any signs of toxicity.[12]
-
Intermediate Dose: A dose set between the high and low doses, often as the geometric mean.
-
Control Group: A concurrent control group receiving only the vehicle.
-
-
Administration: Administer the test substance daily for the duration of the study (e.g., 90 days or longer). Adjust the volume administered based on body weight changes.
-
Monitoring:
-
Daily: Clinical observations.
-
Weekly: Body weight and food consumption for the first 13 weeks, then at least every 4 weeks thereafter.[12]
-
Periodic: Hematology, clinical chemistry, and urinalysis at specified intervals.
-
-
Pathology: At the end of the study, conduct a full necropsy and histopathological examination of tissues.
Visualizations
Caption: Workflow for establishing and conducting a chronic toxicity study.
References
- 1. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobeline attenuates locomotor stimulation induced by repeated nicotine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lobeline-induced learning improvement of rats in the radial-arm maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Neurotoxicological profile assessment of lobeline after acute treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ecetoc.org [ecetoc.org]
- 11. Lobeline augments and inhibits cocaine-induced hyperactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Lobeline Hydrochloride Administration in Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information for managing the side effects of lobeline (B1674988) hydrochloride in animal models. It includes troubleshooting advice, frequently asked questions, data summaries, and detailed protocols to ensure experimental success and animal welfare.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for lobeline?
A1: Lobeline has a complex dual mechanism. It acts as a ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs), functioning as a potent antagonist at both α3β2() and α4β2() subtypes.[1] It also interacts with the vesicular monoamine transporter 2 (VMAT2), inhibiting dopamine (B1211576) uptake into and promoting dopamine release from synaptic vesicles.[1][2][3] This dual action perturbs the normal storage and release of dopamine.[2]
Q2: What are the most common acute side effects of lobeline hydrochloride in rodents?
A2: The most frequently observed side effects are dose-dependent and include motor impairment, decreased locomotor activity, and a significant drop in body temperature (hypothermia).[4] Other potential effects, extrapolated from its known properties, include nausea, vomiting, tremors, and seizures at higher doses.[5] In rats, doses of 3.0 mg/kg have been shown to produce conditioned taste avoidance, suggesting the compound can induce malaise.[6]
Q3: My animals appear sedated or immobile after injection. Is this a typical response?
A3: Yes, a dose-dependent decrease in locomotor activity and general motor impairment are well-documented effects of lobeline in mice.[4] This is an expected side effect and should be factored into the experimental design, especially for behavioral tests. Ensure that the dosage is appropriate for your intended experiment to minimize interference with the parameters being measured.
Q4: Can I use a nicotinic antagonist like mecamylamine (B1216088) to block these side effects?
A4: The interaction is complex. One key study found that the behavioral effects of lobeline (motor impairment, hypothermia) in mice were not blocked by pretreatment with the non-selective nAChR antagonist mecamylamine.[4] This suggests that lobeline's side effects may not be mediated solely by classic nAChR agonism. Therefore, co-administration of mecamylamine may not mitigate side effects and could complicate the interpretation of your results.[3]
Q5: What is the therapeutic index for lobeline in animal models?
A5: Lobeline has a narrow therapeutic index, meaning the effective dose is close to the toxic dose.[5] While therapeutic effects in mice have been observed at doses as low as 1-10 mg/kg (s.c. or i.p.), convulsant effects can begin at 30-60 mg/kg (s.c.) in mice, and the LD50 is approximately 55.3 mg/kg (i.p.) and 100 mg/kg (s.c.).[7][8][9] Careful dose selection and monitoring are critical.
Section 2: Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Troubleshooting Steps |
| Unexpected Animal Mortality | Dosage Overestimation: Calculation error or incorrect stock solution concentration. High Sensitivity: Strain or species may be particularly sensitive. | 1. Verify Dose: Immediately double-check all calculations, including animal weights, solution concentration, and injection volume. 2. Review Literature: Confirm that your dose is within the established safe range for the specific species and strain. 3. Reduce Dose: Conduct a dose-response study starting with a lower dose (e.g., 1-3 mg/kg) to establish a safe and effective level for your model.[9] 4. Check Route of Administration: Intravenous administration has a much lower lethal dose (~8 mg/kg in mice) than intraperitoneal or subcutaneous routes.[8] |
| Severe Hypothermia or Motor Impairment | High Dose: These effects are strongly dose-dependent.[4] Environmental Conditions: Low ambient temperature can exacerbate hypothermia. | 1. Monitor Core Body Temperature: Use a rectal probe to quantify the temperature drop. 2. Provide Supplemental Heat: Use a heating pad or warming lamp to maintain the animal's body temperature, especially during the peak effect period (approx. 30-60 minutes post-injection). 3. Adjust Dosage: Lower the dose for subsequent experiments. 4. Refine Behavioral Testing: Schedule behavioral tests outside the window of maximal motor impairment. |
| High Variability in Behavioral Data | Side Effect Interference: Malaise (nausea) or motor impairment may be confounding behavioral readouts.[4][6] Tolerance Development: Chronic administration can lead to tolerance, altering the drug's effects over time.[4] | 1. Acclimatize Animals: Administer saline injections for several days before the experiment to habituate animals to the injection procedure. 2. Include Control Groups: Use a vehicle control group to isolate the effects of the compound from the experimental procedure. 3. Assess for Malaise: Consider running a conditioned taste avoidance test to see if the dose used is causing nausea, which can suppress other behaviors.[6] 4. Account for Tolerance: If using a chronic dosing paradigm, be aware that tolerance to lobeline's effects can develop.[4] |
| Signs of Seizure Activity | Excessive Dose: Seizures are a sign of toxicity.[5] | 1. Immediate Welfare Action: If an animal is seizing, provide supportive care and consult with your institution's veterinarian. Euthanasia may be required based on institutional guidelines. 2. Cease Experiment at that Dose: This dose is too high and exceeds the acceptable severity limits for research. 3. Re-evaluate Dosing Regimen: Drastically reduce the dose or reconsider the suitability of lobeline for the intended experiment. The convulsant threshold in mice begins around 30 mg/kg (s.c.).[8] |
Section 3: Data Presentation
Table 1: Dose-Dependent Effects & Lethality of Lobeline in Rodents
| Species | Route | Dose (mg/kg) | Observed Effect / Endpoint | Reference |
| Mouse | s.c. | 1 - 3 | Attenuation of heroin self-administration.[9] | [9] |
| Mouse | i.p. | 3 - 10 | Significant reduction in alcohol consumption.[7] | [7] |
| Mouse | i.p. | 5 - 10 | No impairment of memory acquisition; non-genotoxic.[10] | [10] |
| Mouse | s.c. | 10 - 15 | Dose-dependent motor impairment and hypothermia.[4] | [4] |
| Mouse | s.c. | 30 - 60 | Onset of convulsant (CNS) effects.[8] | [8] |
| Mouse | i.p. | 55.3 | Lethal Dose, 50% (LD50).[8] | [8] |
| Mouse | s.c. | ~100 | Lethal Dose, 50% (LD50).[8] | [8] |
| Mouse | i.v. | 8 | Lethal Dose, 50% (LD50).[8] | [8] |
| Rat | i.p. | 3.0 | Produces conditioned taste avoidance (malaise).[6] | [6] |
| Rat | i.v. | 17 | Lethal dose.[8] | [8] |
Section 4: Experimental Protocols
Protocol 1: Acute Administration of this compound and Side Effect Monitoring in Mice
-
Animal Acclimatization:
-
House mice in standard conditions for at least one week prior to the experiment to acclimatize them to the facility.
-
Handle mice for 2-3 minutes daily for three days leading up to the experiment to reduce handling stress.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in sterile 0.9% saline. For example, to achieve a 1 mg/mL concentration, dissolve 10 mg of lobeline HCl in 10 mL of saline.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare fresh on the day of the experiment or store according to manufacturer's stability data.
-
The final injection volume should typically be 5-10 mL/kg body weight. Adjust concentration accordingly.
-
-
Experimental Procedure:
-
Transport animals to the procedure room and allow them to acclimate for at least 30 minutes.
-
Record the baseline body weight of each mouse.
-
Measure baseline core body temperature using a lubricated rectal probe.
-
Administer the calculated dose of this compound or vehicle (saline) via the desired route (e.g., subcutaneous injection into the scruff of the neck).
-
Place the animal in a clean observation cage. A heating pad set to low may be placed under half of the cage to allow for thermoregulation.
-
-
Side Effect Monitoring:
-
Post-Injection (0-15 min): Observe for immediate adverse reactions such as respiratory distress or severe tremors.
-
Peak Effect (15-60 min):
-
At 30 minutes post-injection, re-measure core body temperature to assess hypothermia.
-
Score motor impairment using a simple scale (e.g., 0=Normal, 1=Slightly slowed, 2=Significant impairment/ataxia, 3=Immobile).
-
Record locomotor activity if using an automated activity chamber.
-
-
Recovery (60-120 min): Continue to monitor the animal until motor function and body temperature return to baseline. Ensure easy access to food and water.
-
-
Data Analysis:
-
Compare the change in body temperature and motor impairment scores between the vehicle- and lobeline-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Section 5: Visual Guides & Diagrams
Caption: Dual mechanism of lobeline action.
Caption: Standard experimental workflow.
References
- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lobeline - Wikipedia [en.wikipedia.org]
- 6. Lobeline produces conditioned taste avoidance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lobeline, a nicotinic partial agonist attenuates alcohol consumption and preference in male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. frontiersin.org [frontiersin.org]
- 10. Neurotoxicological profile assessment of lobeline after acute treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lobeline Hydrochloride Administration in Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information for managing the side effects of lobeline hydrochloride in animal models. It includes troubleshooting advice, frequently asked questions, data summaries, and detailed protocols to ensure experimental success and animal welfare.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for lobeline?
A1: Lobeline has a complex dual mechanism. It acts as a ligand for nicotinic acetylcholine receptors (nAChRs), functioning as a potent antagonist at both α3β2() and α4β2() subtypes.[1] It also interacts with the vesicular monoamine transporter 2 (VMAT2), inhibiting dopamine uptake into and promoting dopamine release from synaptic vesicles.[1][2][3] This dual action perturbs the normal storage and release of dopamine.[2]
Q2: What are the most common acute side effects of this compound in rodents?
A2: The most frequently observed side effects are dose-dependent and include motor impairment, decreased locomotor activity, and a significant drop in body temperature (hypothermia).[4] Other potential effects, extrapolated from its known properties, include nausea, vomiting, tremors, and seizures at higher doses.[5] In rats, doses of 3.0 mg/kg have been shown to produce conditioned taste avoidance, suggesting the compound can induce malaise.[6]
Q3: My animals appear sedated or immobile after injection. Is this a typical response?
A3: Yes, a dose-dependent decrease in locomotor activity and general motor impairment are well-documented effects of lobeline in mice.[4] This is an expected side effect and should be factored into the experimental design, especially for behavioral tests. Ensure that the dosage is appropriate for your intended experiment to minimize interference with the parameters being measured.
Q4: Can I use a nicotinic antagonist like mecamylamine to block these side effects?
A4: The interaction is complex. One key study found that the behavioral effects of lobeline (motor impairment, hypothermia) in mice were not blocked by pretreatment with the non-selective nAChR antagonist mecamylamine.[4] This suggests that lobeline's side effects may not be mediated solely by classic nAChR agonism. Therefore, co-administration of mecamylamine may not mitigate side effects and could complicate the interpretation of your results.[3]
Q5: What is the therapeutic index for lobeline in animal models?
A5: Lobeline has a narrow therapeutic index, meaning the effective dose is close to the toxic dose.[5] While therapeutic effects in mice have been observed at doses as low as 1-10 mg/kg (s.c. or i.p.), convulsant effects can begin at 30-60 mg/kg (s.c.) in mice, and the LD50 is approximately 55.3 mg/kg (i.p.) and 100 mg/kg (s.c.).[7][8][9] Careful dose selection and monitoring are critical.
Section 2: Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Troubleshooting Steps |
| Unexpected Animal Mortality | Dosage Overestimation: Calculation error or incorrect stock solution concentration. High Sensitivity: Strain or species may be particularly sensitive. | 1. Verify Dose: Immediately double-check all calculations, including animal weights, solution concentration, and injection volume. 2. Review Literature: Confirm that your dose is within the established safe range for the specific species and strain. 3. Reduce Dose: Conduct a dose-response study starting with a lower dose (e.g., 1-3 mg/kg) to establish a safe and effective level for your model.[9] 4. Check Route of Administration: Intravenous administration has a much lower lethal dose (~8 mg/kg in mice) than intraperitoneal or subcutaneous routes.[8] |
| Severe Hypothermia or Motor Impairment | High Dose: These effects are strongly dose-dependent.[4] Environmental Conditions: Low ambient temperature can exacerbate hypothermia. | 1. Monitor Core Body Temperature: Use a rectal probe to quantify the temperature drop. 2. Provide Supplemental Heat: Use a heating pad or warming lamp to maintain the animal's body temperature, especially during the peak effect period (approx. 30-60 minutes post-injection). 3. Adjust Dosage: Lower the dose for subsequent experiments. 4. Refine Behavioral Testing: Schedule behavioral tests outside the window of maximal motor impairment. |
| High Variability in Behavioral Data | Side Effect Interference: Malaise (nausea) or motor impairment may be confounding behavioral readouts.[4][6] Tolerance Development: Chronic administration can lead to tolerance, altering the drug's effects over time.[4] | 1. Acclimatize Animals: Administer saline injections for several days before the experiment to habituate animals to the injection procedure. 2. Include Control Groups: Use a vehicle control group to isolate the effects of the compound from the experimental procedure. 3. Assess for Malaise: Consider running a conditioned taste avoidance test to see if the dose used is causing nausea, which can suppress other behaviors.[6] 4. Account for Tolerance: If using a chronic dosing paradigm, be aware that tolerance to lobeline's effects can develop.[4] |
| Signs of Seizure Activity | Excessive Dose: Seizures are a sign of toxicity.[5] | 1. Immediate Welfare Action: If an animal is seizing, provide supportive care and consult with your institution's veterinarian. Euthanasia may be required based on institutional guidelines. 2. Cease Experiment at that Dose: This dose is too high and exceeds the acceptable severity limits for research. 3. Re-evaluate Dosing Regimen: Drastically reduce the dose or reconsider the suitability of lobeline for the intended experiment. The convulsant threshold in mice begins around 30 mg/kg (s.c.).[8] |
Section 3: Data Presentation
Table 1: Dose-Dependent Effects & Lethality of Lobeline in Rodents
| Species | Route | Dose (mg/kg) | Observed Effect / Endpoint | Reference |
| Mouse | s.c. | 1 - 3 | Attenuation of heroin self-administration.[9] | [9] |
| Mouse | i.p. | 3 - 10 | Significant reduction in alcohol consumption.[7] | [7] |
| Mouse | i.p. | 5 - 10 | No impairment of memory acquisition; non-genotoxic.[10] | [10] |
| Mouse | s.c. | 10 - 15 | Dose-dependent motor impairment and hypothermia.[4] | [4] |
| Mouse | s.c. | 30 - 60 | Onset of convulsant (CNS) effects.[8] | [8] |
| Mouse | i.p. | 55.3 | Lethal Dose, 50% (LD50).[8] | [8] |
| Mouse | s.c. | ~100 | Lethal Dose, 50% (LD50).[8] | [8] |
| Mouse | i.v. | 8 | Lethal Dose, 50% (LD50).[8] | [8] |
| Rat | i.p. | 3.0 | Produces conditioned taste avoidance (malaise).[6] | [6] |
| Rat | i.v. | 17 | Lethal dose.[8] | [8] |
Section 4: Experimental Protocols
Protocol 1: Acute Administration of this compound and Side Effect Monitoring in Mice
-
Animal Acclimatization:
-
House mice in standard conditions for at least one week prior to the experiment to acclimatize them to the facility.
-
Handle mice for 2-3 minutes daily for three days leading up to the experiment to reduce handling stress.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in sterile 0.9% saline. For example, to achieve a 1 mg/mL concentration, dissolve 10 mg of lobeline HCl in 10 mL of saline.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare fresh on the day of the experiment or store according to manufacturer's stability data.
-
The final injection volume should typically be 5-10 mL/kg body weight. Adjust concentration accordingly.
-
-
Experimental Procedure:
-
Transport animals to the procedure room and allow them to acclimate for at least 30 minutes.
-
Record the baseline body weight of each mouse.
-
Measure baseline core body temperature using a lubricated rectal probe.
-
Administer the calculated dose of this compound or vehicle (saline) via the desired route (e.g., subcutaneous injection into the scruff of the neck).
-
Place the animal in a clean observation cage. A heating pad set to low may be placed under half of the cage to allow for thermoregulation.
-
-
Side Effect Monitoring:
-
Post-Injection (0-15 min): Observe for immediate adverse reactions such as respiratory distress or severe tremors.
-
Peak Effect (15-60 min):
-
At 30 minutes post-injection, re-measure core body temperature to assess hypothermia.
-
Score motor impairment using a simple scale (e.g., 0=Normal, 1=Slightly slowed, 2=Significant impairment/ataxia, 3=Immobile).
-
Record locomotor activity if using an automated activity chamber.
-
-
Recovery (60-120 min): Continue to monitor the animal until motor function and body temperature return to baseline. Ensure easy access to food and water.
-
-
Data Analysis:
-
Compare the change in body temperature and motor impairment scores between the vehicle- and lobeline-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Section 5: Visual Guides & Diagrams
Caption: Dual mechanism of lobeline action.
Caption: Standard experimental workflow.
References
- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lobeline - Wikipedia [en.wikipedia.org]
- 6. Lobeline produces conditioned taste avoidance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lobeline, a nicotinic partial agonist attenuates alcohol consumption and preference in male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. frontiersin.org [frontiersin.org]
- 10. Neurotoxicological profile assessment of lobeline after acute treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Lobeline Hydrochloride Behavioral Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting behavioral data from experiments involving lobeline (B1674988) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why are the behavioral effects of lobeline hydrochloride so variable across different studies?
A1: The variability in lobeline's behavioral effects stems from its complex pharmacological profile. Unlike a highly specific receptor agonist or antagonist, lobeline interacts with multiple targets, including:
-
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): It acts as an antagonist at various nAChR subtypes, including α3β2() and α4β2(), inhibiting nicotine-evoked dopamine (B1211576) release.[1]
-
Vesicular Monoamine Transporter 2 (VMAT2): Lobeline inhibits VMAT2, which is responsible for packaging dopamine into synaptic vesicles.[1][2] This action can lead to a redistribution of dopamine within the presynaptic terminal.
-
Dopamine Transporter (DAT): Lobeline also inhibits the dopamine transporter, though with lower affinity than for VMAT2.[1]
-
Mu-Opioid Receptors: Some studies suggest that lobeline can act as a mu-opioid receptor antagonist.
The net behavioral outcome depends on the interplay of these actions, which can be influenced by the specific experimental conditions.
Q2: I am observing a biphasic dose-response curve with lobeline in my locomotor activity study. Is this normal?
A2: Yes, a biphasic or complex dose-response relationship is often reported for lobeline. Low doses may have stimulant effects, while higher doses typically lead to motor impairment and hypoactivity.[3] This makes it crucial to use a wide range of doses to fully characterize the behavioral effects of lobeline in any new experimental paradigm.
Q3: My in vitro binding affinity data for lobeline at nAChRs doesn't seem to predict its in vivo behavioral effects. Why is there a discrepancy?
A3: This is a key challenge in lobeline research. While lobeline exhibits high affinity for nAChRs in binding assays, its behavioral effects in vivo are not always consistent with these findings.[3] Several factors can contribute to this discrepancy:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of lobeline can influence its concentration at the target sites in the brain.
-
Off-Target Effects: As mentioned in Q1, lobeline's interaction with VMAT2 and other targets can produce behavioral effects that are independent of its action at nAChRs.
-
Functional Activity: Lobeline's functional activity at nAChRs is complex; it is generally considered an antagonist but may have partial agonist properties under certain conditions.
Q4: How does chronic administration of lobeline affect behavioral outcomes?
A4: Chronic administration of lobeline can lead to tolerance to some of its behavioral effects, such as hypoactivity.[4] Cross-tolerance with nicotine (B1678760) has also been observed.[3] Therefore, it is essential to consider the duration of treatment when interpreting behavioral data and to include appropriate control groups to assess for tolerance development.
Troubleshooting Guides
Problem: Unexpected or contradictory results in locomotor activity assays.
| Possible Cause | Troubleshooting Steps |
| Dose Selection | Ensure a wide range of doses is tested to capture the potential biphasic effects of lobeline. A single high dose may only show motor impairment, masking other potential effects. |
| Acclimation Period | Inadequate acclimation of the animals to the testing environment can lead to novelty-induced hyperactivity, which may confound the effects of lobeline. Ensure a consistent and sufficient acclimation period before each test session. |
| Time Course of Action | The behavioral effects of lobeline can vary depending on the time elapsed since administration. Conduct time-course studies to determine the peak effect and the duration of action for your specific experimental conditions. |
| Route of Administration | Different routes of administration (e.g., intraperitoneal, subcutaneous, oral) can result in different pharmacokinetic profiles and, consequently, different behavioral outcomes. Maintain consistency in the route of administration throughout the study. |
Problem: Difficulty replicating findings from other laboratories.
| Possible Cause | Troubleshooting Steps |
| Animal Strain and Sex | Different rodent strains can exhibit varying sensitivities to pharmacological agents. Sex differences in the behavioral effects of lobeline have also been reported. Clearly report the strain, sex, and age of the animals used. |
| Experimental Protocol Details | Minor variations in experimental protocols, such as the lighting conditions in the testing room, the size of the testing arena, or the specific parameters measured, can influence the results. Adhere strictly to a detailed and standardized protocol. |
| This compound Isomerization | Lobeline can undergo isomerization, particularly with changes in pH and temperature. This can alter its pharmacological activity. Ensure proper storage and handling of the this compound solution to minimize isomerization. |
Quantitative Data
Table 1: Binding Affinities (Ki) and Functional Activities (IC50) of this compound at Various Targets
| Target | Ligand/Assay | Species | Preparation | Ki (nM) | IC50 (µM) | Reference(s) |
| α4β2* nAChR | [³H]Nicotine | Rat | Brain | 4 | - | [5] |
| α4β2* nAChR | [³H]Cytisine | Human | - | - | - | [6] |
| α7* nAChR | [³H]MLA | Rat | - | 6260 | - | [7] |
| VMAT2 | [³H]Dihydrotetrabenazine | Rat | Striatal vesicles | 2760 | 0.88 | [1][7] |
| DAT | [³H]DA uptake | Rat | Striatal synaptosomes | - | 80 | [1] |
| SERT | - | - | - | - | - | [7] |
| Mu-Opioid Receptor | [³H]DAMGO | Guinea Pig | Brain homogenates | 740 | 1.1 |
Table 2: Dose-Response Effects of this compound in Behavioral Assays
| Behavioral Assay | Species | Route | Dose Range | Effect | Reference(s) |
| Locomotor Activity | Mice | s.c. | 1-10 mg/kg | Dose-dependent decrease in locomotor activity | [3][8] |
| Locomotor Activity | Rats | i.p. | 0.7-10 mg/kg | No significant change in baseline locomotor activity | [9][10] |
| Nicotine-Induced Hyperactivity | Rats | i.p. | 0.7-10 mg/kg | Attenuation of nicotine-induced hyperactivity | [9][10] |
| Amphetamine-Induced Hyperactivity | Rats | i.p. | 0.3-10 mg/kg | Attenuation of amphetamine-induced hyperactivity | [11] |
| Heroin Self-Administration | Rats | s.c. | 1-3 mg/kg | Attenuation of heroin self-administration | |
| Drug Discrimination (vs. Cocaine) | Rats | i.p. | - | Lobeline substituted for cocaine | [12] |
| Drug Discrimination (vs. Amphetamine) | Rats | i.p. | - | Lobeline did not substitute for amphetamine | [12] |
| Learning and Memory (Radial Arm Maze) | Rats | i.p. | 0.3-0.9 mg/kg | Improved learning | [13] |
Experimental Protocols
Locomotor Activity Assay
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor horizontal and vertical movements.
-
Animals: Male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity for a predefined period (e.g., 30-60 minutes).
-
Analyze data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Drug Discrimination Assay
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a food reward dispenser.
-
Animals: Typically rats.
-
Procedure:
-
Training Phase:
-
Train rats to press one lever ("drug lever") to receive a food reward after administration of a known drug of abuse (e.g., cocaine or nicotine).
-
Train rats to press the other lever ("saline lever") to receive a food reward after administration of saline.
-
Continue training until rats reliably press the correct lever based on the injection they received.
-
-
Testing Phase:
-
Administer various doses of this compound.
-
Place the rat in the operant chamber and record which lever it presses.
-
"Substitution" occurs if the rat predominantly presses the drug lever after lobeline administration, suggesting that lobeline has similar subjective effects to the training drug.
-
"Antagonism" can be tested by co-administering lobeline with the training drug to see if it blocks the discriminative stimulus effects of the training drug.
-
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's action on dopaminergic neurotransmission.
Caption: General experimental workflow for a behavioral study with this compound.
Caption: Logical relationship of factors influencing this compound's behavioral effects.
References
- 1. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lobeline attenuates locomotor stimulation induced by repeated nicotine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional and structural interaction of (-)-lobeline with human α4β2 and α4β4 nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lobeline esters as novel ligands for neuronal nicotinic acetylcholine receptors and neurotransmitter transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The influence of lobeline on nucleus accumbens dopamine and locomotor responses to nicotine in nicotine-pretreated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of lobeline on nucleus accumbens dopamine and locomotor responses to nicotine in nicotine-pretreated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lobeline inhibits the neurochemical and behavioral effects of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of lobeline and nicotinic receptor ligands with the discriminative stimulus properties of cocaine and amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lobeline-induced learning improvement of rats in the radial-arm maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Lobeline Hydrochloride Behavioral Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting behavioral data from experiments involving lobeline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why are the behavioral effects of this compound so variable across different studies?
A1: The variability in lobeline's behavioral effects stems from its complex pharmacological profile. Unlike a highly specific receptor agonist or antagonist, lobeline interacts with multiple targets, including:
-
Nicotinic Acetylcholine Receptors (nAChRs): It acts as an antagonist at various nAChR subtypes, including α3β2() and α4β2(), inhibiting nicotine-evoked dopamine release.[1]
-
Vesicular Monoamine Transporter 2 (VMAT2): Lobeline inhibits VMAT2, which is responsible for packaging dopamine into synaptic vesicles.[1][2] This action can lead to a redistribution of dopamine within the presynaptic terminal.
-
Dopamine Transporter (DAT): Lobeline also inhibits the dopamine transporter, though with lower affinity than for VMAT2.[1]
-
Mu-Opioid Receptors: Some studies suggest that lobeline can act as a mu-opioid receptor antagonist.
The net behavioral outcome depends on the interplay of these actions, which can be influenced by the specific experimental conditions.
Q2: I am observing a biphasic dose-response curve with lobeline in my locomotor activity study. Is this normal?
A2: Yes, a biphasic or complex dose-response relationship is often reported for lobeline. Low doses may have stimulant effects, while higher doses typically lead to motor impairment and hypoactivity.[3] This makes it crucial to use a wide range of doses to fully characterize the behavioral effects of lobeline in any new experimental paradigm.
Q3: My in vitro binding affinity data for lobeline at nAChRs doesn't seem to predict its in vivo behavioral effects. Why is there a discrepancy?
A3: This is a key challenge in lobeline research. While lobeline exhibits high affinity for nAChRs in binding assays, its behavioral effects in vivo are not always consistent with these findings.[3] Several factors can contribute to this discrepancy:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of lobeline can influence its concentration at the target sites in the brain.
-
Off-Target Effects: As mentioned in Q1, lobeline's interaction with VMAT2 and other targets can produce behavioral effects that are independent of its action at nAChRs.
-
Functional Activity: Lobeline's functional activity at nAChRs is complex; it is generally considered an antagonist but may have partial agonist properties under certain conditions.
Q4: How does chronic administration of lobeline affect behavioral outcomes?
A4: Chronic administration of lobeline can lead to tolerance to some of its behavioral effects, such as hypoactivity.[4] Cross-tolerance with nicotine has also been observed.[3] Therefore, it is essential to consider the duration of treatment when interpreting behavioral data and to include appropriate control groups to assess for tolerance development.
Troubleshooting Guides
Problem: Unexpected or contradictory results in locomotor activity assays.
| Possible Cause | Troubleshooting Steps |
| Dose Selection | Ensure a wide range of doses is tested to capture the potential biphasic effects of lobeline. A single high dose may only show motor impairment, masking other potential effects. |
| Acclimation Period | Inadequate acclimation of the animals to the testing environment can lead to novelty-induced hyperactivity, which may confound the effects of lobeline. Ensure a consistent and sufficient acclimation period before each test session. |
| Time Course of Action | The behavioral effects of lobeline can vary depending on the time elapsed since administration. Conduct time-course studies to determine the peak effect and the duration of action for your specific experimental conditions. |
| Route of Administration | Different routes of administration (e.g., intraperitoneal, subcutaneous, oral) can result in different pharmacokinetic profiles and, consequently, different behavioral outcomes. Maintain consistency in the route of administration throughout the study. |
Problem: Difficulty replicating findings from other laboratories.
| Possible Cause | Troubleshooting Steps |
| Animal Strain and Sex | Different rodent strains can exhibit varying sensitivities to pharmacological agents. Sex differences in the behavioral effects of lobeline have also been reported. Clearly report the strain, sex, and age of the animals used. |
| Experimental Protocol Details | Minor variations in experimental protocols, such as the lighting conditions in the testing room, the size of the testing arena, or the specific parameters measured, can influence the results. Adhere strictly to a detailed and standardized protocol. |
| This compound Isomerization | Lobeline can undergo isomerization, particularly with changes in pH and temperature. This can alter its pharmacological activity. Ensure proper storage and handling of the this compound solution to minimize isomerization. |
Quantitative Data
Table 1: Binding Affinities (Ki) and Functional Activities (IC50) of this compound at Various Targets
| Target | Ligand/Assay | Species | Preparation | Ki (nM) | IC50 (µM) | Reference(s) |
| α4β2* nAChR | [³H]Nicotine | Rat | Brain | 4 | - | [5] |
| α4β2* nAChR | [³H]Cytisine | Human | - | - | - | [6] |
| α7* nAChR | [³H]MLA | Rat | - | 6260 | - | [7] |
| VMAT2 | [³H]Dihydrotetrabenazine | Rat | Striatal vesicles | 2760 | 0.88 | [1][7] |
| DAT | [³H]DA uptake | Rat | Striatal synaptosomes | - | 80 | [1] |
| SERT | - | - | - | - | - | [7] |
| Mu-Opioid Receptor | [³H]DAMGO | Guinea Pig | Brain homogenates | 740 | 1.1 |
Table 2: Dose-Response Effects of this compound in Behavioral Assays
| Behavioral Assay | Species | Route | Dose Range | Effect | Reference(s) |
| Locomotor Activity | Mice | s.c. | 1-10 mg/kg | Dose-dependent decrease in locomotor activity | [3][8] |
| Locomotor Activity | Rats | i.p. | 0.7-10 mg/kg | No significant change in baseline locomotor activity | [9][10] |
| Nicotine-Induced Hyperactivity | Rats | i.p. | 0.7-10 mg/kg | Attenuation of nicotine-induced hyperactivity | [9][10] |
| Amphetamine-Induced Hyperactivity | Rats | i.p. | 0.3-10 mg/kg | Attenuation of amphetamine-induced hyperactivity | [11] |
| Heroin Self-Administration | Rats | s.c. | 1-3 mg/kg | Attenuation of heroin self-administration | |
| Drug Discrimination (vs. Cocaine) | Rats | i.p. | - | Lobeline substituted for cocaine | [12] |
| Drug Discrimination (vs. Amphetamine) | Rats | i.p. | - | Lobeline did not substitute for amphetamine | [12] |
| Learning and Memory (Radial Arm Maze) | Rats | i.p. | 0.3-0.9 mg/kg | Improved learning | [13] |
Experimental Protocols
Locomotor Activity Assay
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor horizontal and vertical movements.
-
Animals: Male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity for a predefined period (e.g., 30-60 minutes).
-
Analyze data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Drug Discrimination Assay
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a food reward dispenser.
-
Animals: Typically rats.
-
Procedure:
-
Training Phase:
-
Train rats to press one lever ("drug lever") to receive a food reward after administration of a known drug of abuse (e.g., cocaine or nicotine).
-
Train rats to press the other lever ("saline lever") to receive a food reward after administration of saline.
-
Continue training until rats reliably press the correct lever based on the injection they received.
-
-
Testing Phase:
-
Administer various doses of this compound.
-
Place the rat in the operant chamber and record which lever it presses.
-
"Substitution" occurs if the rat predominantly presses the drug lever after lobeline administration, suggesting that lobeline has similar subjective effects to the training drug.
-
"Antagonism" can be tested by co-administering lobeline with the training drug to see if it blocks the discriminative stimulus effects of the training drug.
-
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's action on dopaminergic neurotransmission.
Caption: General experimental workflow for a behavioral study with this compound.
Caption: Logical relationship of factors influencing this compound's behavioral effects.
References
- 1. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lobeline attenuates locomotor stimulation induced by repeated nicotine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional and structural interaction of (-)-lobeline with human α4β2 and α4β4 nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lobeline esters as novel ligands for neuronal nicotinic acetylcholine receptors and neurotransmitter transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The influence of lobeline on nucleus accumbens dopamine and locomotor responses to nicotine in nicotine-pretreated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of lobeline on nucleus accumbens dopamine and locomotor responses to nicotine in nicotine-pretreated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lobeline inhibits the neurochemical and behavioral effects of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of lobeline and nicotinic receptor ligands with the discriminative stimulus properties of cocaine and amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lobeline-induced learning improvement of rats in the radial-arm maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Lobeline Hydrochloride's Partial Agonist/Antagonist Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving lobeline (B1674988) hydrochloride. The content is structured to clarify the compound's complex partial agonist/antagonist activity at nicotinic acetylcholine (B1216132) receptors (nAChRs) and its interactions with other neuronal targets.
Frequently Asked Questions (FAQs)
Q1: Why does lobeline exhibit both agonist and antagonist effects at nAChRs?
A1: Lobeline's dual activity stems from its classification as a partial agonist. At certain nAChR subtypes, particularly α4β2, it binds to the receptor but elicits a submaximal response compared to a full agonist like nicotine (B1678760).[1] In the presence of a full agonist, lobeline can act as a competitive antagonist by occupying the binding site and preventing the full agonist from exerting its maximal effect.[2] Its specific action can also depend on the nAChR subtype and the experimental conditions.
Q2: Which nAChR subtypes does lobeline primarily interact with?
A2: Lobeline demonstrates high affinity for α4β2* and α3β2* neuronal nAChR subtypes, where it often acts as a potent antagonist.[2] It has also been shown to interact with α7 nAChRs, although its effects at this subtype are less characterized and may contribute to its complex pharmacological profile.
Q3: How does lobeline's interaction with the vesicular monoamine transporter 2 (VMAT2) influence its overall effect?
A3: Lobeline is a potent inhibitor of VMAT2, the transporter responsible for loading dopamine (B1211576) into synaptic vesicles.[3] By inhibiting VMAT2, lobeline disrupts dopamine storage, leading to a decrease in the amount of dopamine available for release.[4] This action is a primary mechanism by which lobeline can attenuate the effects of psychostimulants like amphetamine.[5]
Q4: Can lobeline directly evoke dopamine release?
A4: Yes, but the mechanism is distinct from that of nicotine. While lobeline can induce dopamine release, this effect is largely attributed to its interaction with VMAT2, promoting the release of dopamine from storage vesicles into the cytoplasm, rather than through direct activation of nAChRs leading to exocytosis.[6]
Q5: What is the clinical relevance of lobeline's multifaceted mechanism of action?
A5: Lobeline's ability to act as a partial nAChR agonist/antagonist and a VMAT2 inhibitor makes it a compound of interest for treating drug addiction.[5] Its antagonist activity at nAChRs may help reduce the rewarding effects of nicotine, while its inhibition of VMAT2 can counteract the dopamine-releasing effects of psychostimulants.[2]
Troubleshooting Guides
Issue 1: Inconsistent Results in Radioligand Binding Assays
Problem: High variability or unexpected Ki values when determining lobeline's affinity for nAChRs.
| Potential Cause | Troubleshooting Step | Rationale |
| Endogenous Ligands | Thoroughly wash membrane preparations. | Residual acetylcholine or other endogenous ligands can compete with the radioligand and lobeline, leading to inaccurate affinity measurements. |
| Incorrect Buffer Composition | Ensure the assay buffer has the appropriate pH and ionic strength. | The binding affinity of ligands to nAChRs can be sensitive to buffer conditions.[7] |
| Radioligand Degradation | Use fresh radioligand and store it properly. | Degradation of the radioligand can lead to decreased specific binding and inconsistent results. |
| Non-specific Binding | Optimize the concentration of the agent used to define non-specific binding (e.g., a high concentration of nicotine or epibatidine). | Inadequate blocking of non-specific sites can artificially inflate total binding and affect the calculated specific binding.[8] |
| Equilibrium Not Reached | Determine the optimal incubation time for the assay to reach equilibrium. | Insufficient incubation time can lead to an underestimation of binding affinity.[9] |
Issue 2: Difficulty in Observing a Functional Response in Electrophysiology Experiments
Problem: Failure to detect a consistent current in Xenopus oocytes or cultured neurons upon application of lobeline in two-electrode voltage clamp or patch-clamp experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Low Receptor Expression | Verify receptor expression levels using a positive control (e.g., a full agonist like acetylcholine or nicotine). | If receptor expression is too low, the submaximal response elicited by a partial agonist like lobeline may be undetectable. |
| Receptor Desensitization | Apply lobeline for short durations and allow for sufficient washout periods between applications. | Prolonged exposure to agonists, even partial ones, can lead to receptor desensitization, where the channel closes despite the continued presence of the ligand.[10] |
| Incorrect Holding Potential | Optimize the holding potential of the cell membrane. | The driving force for ion flux through the nAChR channel is dependent on the membrane potential. |
| Oocyte/Cell Health | Ensure oocytes or cells are healthy and at the appropriate developmental stage for recording. | Unhealthy cells will not provide reliable electrophysiological data. |
| Co-application with a Full Agonist | Co-apply lobeline with a full agonist to observe its antagonistic effects. | If lobeline's agonist activity is weak in a particular system, its antagonist properties may be more readily observable as a reduction in the full agonist's response. |
Issue 3: Conflicting Data on Dopamine Release in Microdialysis Experiments
Problem: Observing either an increase, decrease, or no change in extracellular dopamine levels after lobeline administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Probe Placement | Histologically verify the placement of the microdialysis probe in the target brain region (e.g., striatum). | Inaccurate probe placement can lead to sampling from a region with different dopaminergic innervation and regulation.[11] |
| Tissue Damage | Allow for an adequate recovery period after probe implantation and handle the probe gently. | Trauma from probe insertion can disrupt the local microenvironment and alter baseline dopamine levels and release dynamics.[12] |
| Dose and Route of Administration | Perform a dose-response study to determine the optimal concentration of lobeline. | The effects of lobeline on dopamine release can be dose-dependent, with different mechanisms (nAChR vs. VMAT2) dominating at different concentrations. |
| Interaction with Anesthetics | If using anesthetized animals, consider the potential interaction of the anesthetic with the dopaminergic system. | Some anesthetics can alter neuronal activity and dopamine release, confounding the effects of lobeline. |
| Baseline Stability | Ensure a stable baseline of dopamine levels is established before drug administration. | Fluctuations in baseline dopamine can make it difficult to accurately assess the effect of lobeline.[13] |
Data Presentation
The following tables summarize key quantitative data regarding the interaction of lobeline hydrochloride with its primary molecular targets.
Table 1: Binding Affinities (Ki) of Lobeline at Nicotinic Acetylcholine Receptors
| nAChR Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| α4β2 | [3H]Nicotine | Rat Brain | 4.4 | [3] |
| α4β2 | [3H]Cytisine | Rat Cortical Membranes | 16.0 | [13] |
| General Neuronal | [3H]Nicotine | Rat Brain | 4 | [14] |
Table 2: Functional Inhibition (IC50) of Lobeline at Dopamine Transporters
| Target | Assay | Preparation | IC50 (µM) | Reference |
| VMAT2 | [3H]Dihydrotetrabenazine Binding | Rat Striatal Vesicles | 0.90 | [6] |
| VMAT2 | [3H]Dopamine Uptake | Rat Striatal Vesicles | 0.88 | [3] |
| DAT | [3H]Dopamine Uptake | Rat Striatal Synaptosomes | 80 | [3] |
Experimental Protocols
Radioligand Binding Assay for nAChRs
Objective: To determine the binding affinity (Ki) of this compound for a specific nAChR subtype (e.g., α4β2*) using a competitive binding assay with a known radioligand (e.g., [3H]cytisine).
Materials:
-
Rat cortical membranes (or other tissue/cell preparation expressing the target nAChR subtype)
-
[3H]cytisine (or another suitable radioligand)
-
This compound
-
Nicotine (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [3H]cytisine (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: A saturating concentration of nicotine (e.g., 10 µM), [3H]cytisine, and membrane preparation.
-
Competition: A specific concentration of lobeline, [3H]cytisine, and membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of lobeline and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To characterize the functional activity (agonist or antagonist) of this compound at a specific nAChR subtype expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired nAChR subunits (e.g., α4 and β2)
-
TEVC setup (amplifier, micromanipulators, perfusion system)
-
Glass microelectrodes filled with 3 M KCl
-
Recording solution (e.g., ND96)
-
This compound
-
Acetylcholine (or other full agonist as a positive control)
Procedure:
-
Inject the cRNA for the nAChR subunits into the cytoplasm of Stage V-VI Xenopus oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
To test for agonist activity, apply different concentrations of lobeline via the perfusion system and record any induced currents.
-
To test for antagonist activity, first apply a concentration of a full agonist (e.g., acetylcholine) that elicits a submaximal response (EC50). Then, co-apply the full agonist with different concentrations of lobeline and measure the inhibition of the agonist-induced current.
-
Ensure adequate washout periods between drug applications to allow for recovery from desensitization.
-
Analyze the recorded currents to determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of lobeline.
In Vivo Microdialysis for Dopamine Release
Objective: To measure the effect of this compound on extracellular dopamine levels in a specific brain region (e.g., the striatum) of a freely moving rat.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Surgical instruments
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Dopamine standards
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically implant a guide cannula targeting the striatum. Secure the cannula with dental cement.
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate and collect several baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle.
-
Continue to collect dialysate samples for a set period after drug administration.
-
Analyze the concentration of dopamine in the dialysate samples using HPLC-ECD.
-
Express the post-injection dopamine levels as a percentage of the baseline levels and compare the effects of lobeline to the vehicle control.
Mandatory Visualizations
Caption: Lobeline's partial agonist activity at the nAChR.
References
- 1. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 3. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 10. revvity.com [revvity.com]
- 11. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Accounting for Lobeline Hydrochloride's Partial Agonist/Antagonist Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving lobeline hydrochloride. The content is structured to clarify the compound's complex partial agonist/antagonist activity at nicotinic acetylcholine receptors (nAChRs) and its interactions with other neuronal targets.
Frequently Asked Questions (FAQs)
Q1: Why does lobeline exhibit both agonist and antagonist effects at nAChRs?
A1: Lobeline's dual activity stems from its classification as a partial agonist. At certain nAChR subtypes, particularly α4β2, it binds to the receptor but elicits a submaximal response compared to a full agonist like nicotine.[1] In the presence of a full agonist, lobeline can act as a competitive antagonist by occupying the binding site and preventing the full agonist from exerting its maximal effect.[2] Its specific action can also depend on the nAChR subtype and the experimental conditions.
Q2: Which nAChR subtypes does lobeline primarily interact with?
A2: Lobeline demonstrates high affinity for α4β2* and α3β2* neuronal nAChR subtypes, where it often acts as a potent antagonist.[2] It has also been shown to interact with α7 nAChRs, although its effects at this subtype are less characterized and may contribute to its complex pharmacological profile.
Q3: How does lobeline's interaction with the vesicular monoamine transporter 2 (VMAT2) influence its overall effect?
A3: Lobeline is a potent inhibitor of VMAT2, the transporter responsible for loading dopamine into synaptic vesicles.[3] By inhibiting VMAT2, lobeline disrupts dopamine storage, leading to a decrease in the amount of dopamine available for release.[4] This action is a primary mechanism by which lobeline can attenuate the effects of psychostimulants like amphetamine.[5]
Q4: Can lobeline directly evoke dopamine release?
A4: Yes, but the mechanism is distinct from that of nicotine. While lobeline can induce dopamine release, this effect is largely attributed to its interaction with VMAT2, promoting the release of dopamine from storage vesicles into the cytoplasm, rather than through direct activation of nAChRs leading to exocytosis.[6]
Q5: What is the clinical relevance of lobeline's multifaceted mechanism of action?
A5: Lobeline's ability to act as a partial nAChR agonist/antagonist and a VMAT2 inhibitor makes it a compound of interest for treating drug addiction.[5] Its antagonist activity at nAChRs may help reduce the rewarding effects of nicotine, while its inhibition of VMAT2 can counteract the dopamine-releasing effects of psychostimulants.[2]
Troubleshooting Guides
Issue 1: Inconsistent Results in Radioligand Binding Assays
Problem: High variability or unexpected Ki values when determining lobeline's affinity for nAChRs.
| Potential Cause | Troubleshooting Step | Rationale |
| Endogenous Ligands | Thoroughly wash membrane preparations. | Residual acetylcholine or other endogenous ligands can compete with the radioligand and lobeline, leading to inaccurate affinity measurements. |
| Incorrect Buffer Composition | Ensure the assay buffer has the appropriate pH and ionic strength. | The binding affinity of ligands to nAChRs can be sensitive to buffer conditions.[7] |
| Radioligand Degradation | Use fresh radioligand and store it properly. | Degradation of the radioligand can lead to decreased specific binding and inconsistent results. |
| Non-specific Binding | Optimize the concentration of the agent used to define non-specific binding (e.g., a high concentration of nicotine or epibatidine). | Inadequate blocking of non-specific sites can artificially inflate total binding and affect the calculated specific binding.[8] |
| Equilibrium Not Reached | Determine the optimal incubation time for the assay to reach equilibrium. | Insufficient incubation time can lead to an underestimation of binding affinity.[9] |
Issue 2: Difficulty in Observing a Functional Response in Electrophysiology Experiments
Problem: Failure to detect a consistent current in Xenopus oocytes or cultured neurons upon application of lobeline in two-electrode voltage clamp or patch-clamp experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Low Receptor Expression | Verify receptor expression levels using a positive control (e.g., a full agonist like acetylcholine or nicotine). | If receptor expression is too low, the submaximal response elicited by a partial agonist like lobeline may be undetectable. |
| Receptor Desensitization | Apply lobeline for short durations and allow for sufficient washout periods between applications. | Prolonged exposure to agonists, even partial ones, can lead to receptor desensitization, where the channel closes despite the continued presence of the ligand.[10] |
| Incorrect Holding Potential | Optimize the holding potential of the cell membrane. | The driving force for ion flux through the nAChR channel is dependent on the membrane potential. |
| Oocyte/Cell Health | Ensure oocytes or cells are healthy and at the appropriate developmental stage for recording. | Unhealthy cells will not provide reliable electrophysiological data. |
| Co-application with a Full Agonist | Co-apply lobeline with a full agonist to observe its antagonistic effects. | If lobeline's agonist activity is weak in a particular system, its antagonist properties may be more readily observable as a reduction in the full agonist's response. |
Issue 3: Conflicting Data on Dopamine Release in Microdialysis Experiments
Problem: Observing either an increase, decrease, or no change in extracellular dopamine levels after lobeline administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Probe Placement | Histologically verify the placement of the microdialysis probe in the target brain region (e.g., striatum). | Inaccurate probe placement can lead to sampling from a region with different dopaminergic innervation and regulation.[11] |
| Tissue Damage | Allow for an adequate recovery period after probe implantation and handle the probe gently. | Trauma from probe insertion can disrupt the local microenvironment and alter baseline dopamine levels and release dynamics.[12] |
| Dose and Route of Administration | Perform a dose-response study to determine the optimal concentration of lobeline. | The effects of lobeline on dopamine release can be dose-dependent, with different mechanisms (nAChR vs. VMAT2) dominating at different concentrations. |
| Interaction with Anesthetics | If using anesthetized animals, consider the potential interaction of the anesthetic with the dopaminergic system. | Some anesthetics can alter neuronal activity and dopamine release, confounding the effects of lobeline. |
| Baseline Stability | Ensure a stable baseline of dopamine levels is established before drug administration. | Fluctuations in baseline dopamine can make it difficult to accurately assess the effect of lobeline.[13] |
Data Presentation
The following tables summarize key quantitative data regarding the interaction of this compound with its primary molecular targets.
Table 1: Binding Affinities (Ki) of Lobeline at Nicotinic Acetylcholine Receptors
| nAChR Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| α4β2 | [3H]Nicotine | Rat Brain | 4.4 | [3] |
| α4β2 | [3H]Cytisine | Rat Cortical Membranes | 16.0 | [13] |
| General Neuronal | [3H]Nicotine | Rat Brain | 4 | [14] |
Table 2: Functional Inhibition (IC50) of Lobeline at Dopamine Transporters
| Target | Assay | Preparation | IC50 (µM) | Reference |
| VMAT2 | [3H]Dihydrotetrabenazine Binding | Rat Striatal Vesicles | 0.90 | [6] |
| VMAT2 | [3H]Dopamine Uptake | Rat Striatal Vesicles | 0.88 | [3] |
| DAT | [3H]Dopamine Uptake | Rat Striatal Synaptosomes | 80 | [3] |
Experimental Protocols
Radioligand Binding Assay for nAChRs
Objective: To determine the binding affinity (Ki) of this compound for a specific nAChR subtype (e.g., α4β2*) using a competitive binding assay with a known radioligand (e.g., [3H]cytisine).
Materials:
-
Rat cortical membranes (or other tissue/cell preparation expressing the target nAChR subtype)
-
[3H]cytisine (or another suitable radioligand)
-
This compound
-
Nicotine (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well filter plates with glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [3H]cytisine (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: A saturating concentration of nicotine (e.g., 10 µM), [3H]cytisine, and membrane preparation.
-
Competition: A specific concentration of lobeline, [3H]cytisine, and membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of lobeline and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To characterize the functional activity (agonist or antagonist) of this compound at a specific nAChR subtype expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired nAChR subunits (e.g., α4 and β2)
-
TEVC setup (amplifier, micromanipulators, perfusion system)
-
Glass microelectrodes filled with 3 M KCl
-
Recording solution (e.g., ND96)
-
This compound
-
Acetylcholine (or other full agonist as a positive control)
Procedure:
-
Inject the cRNA for the nAChR subunits into the cytoplasm of Stage V-VI Xenopus oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
To test for agonist activity, apply different concentrations of lobeline via the perfusion system and record any induced currents.
-
To test for antagonist activity, first apply a concentration of a full agonist (e.g., acetylcholine) that elicits a submaximal response (EC50). Then, co-apply the full agonist with different concentrations of lobeline and measure the inhibition of the agonist-induced current.
-
Ensure adequate washout periods between drug applications to allow for recovery from desensitization.
-
Analyze the recorded currents to determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of lobeline.
In Vivo Microdialysis for Dopamine Release
Objective: To measure the effect of this compound on extracellular dopamine levels in a specific brain region (e.g., the striatum) of a freely moving rat.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Surgical instruments
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Dopamine standards
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically implant a guide cannula targeting the striatum. Secure the cannula with dental cement.
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate and collect several baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle.
-
Continue to collect dialysate samples for a set period after drug administration.
-
Analyze the concentration of dopamine in the dialysate samples using HPLC-ECD.
-
Express the post-injection dopamine levels as a percentage of the baseline levels and compare the effects of lobeline to the vehicle control.
Mandatory Visualizations
Caption: Lobeline's partial agonist activity at the nAChR.
References
- 1. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 3. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 10. revvity.com [revvity.com]
- 11. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
ensuring purity and quality of commercially sourced lobeline hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the purity and quality of commercially sourced lobeline (B1674988) hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is the expected purity of commercially available lobeline hydrochloride?
Reputable suppliers typically offer this compound with a purity of 98% or higher.[1][2] Some vendors may provide lots with purity levels up to 99.88%.[3] It is crucial to obtain a Certificate of Analysis (CoA) for each batch to confirm its purity and impurity profile.[4]
2. How should I properly store this compound?
For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is acceptable.[3] The compound should be stored in a sealed container, protected from light and moisture.[3][5]
3. What are the common impurities found in commercial this compound?
Several impurities can be present in commercially sourced this compound. These can be related to the synthesis process or degradation. Some known impurities include:
-
Lobeline Impurity D (Acetophenone)
-
2-Bromo-1-(2-hydroxyphenyl)ethan-1-one
-
2-Bromo-1-(3-chlorophenyl)ethan-1-one
-
1-(2-Chlorophenyl)-2-hydroxyethan-1-one
The presence and quantity of these impurities should be detailed in the supplier's Certificate of Analysis.
4. Is this compound stable in solution?
The stability of this compound in solution is highly dependent on pH and temperature. Isomerization from the active cis-lobeline to the less active trans-lobeline can occur.[9] To minimize isomerization, it is recommended to keep the pH of the solution below 2.6 and the temperature below 40°C.[9] For aqueous stock solutions, it is advised to prepare them fresh and sterilize by filtration through a 0.22 µm filter before use.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected or inconsistent experimental results.
Possible Cause: Purity issues or degradation of the compound.
Troubleshooting Steps:
-
Verify Purity: Re-evaluate the purity of your this compound sample using an appropriate analytical method like HPLC.
-
Check for Degradation: Degradation can be indicated by the appearance of new peaks in your chromatogram. Compare your current chromatogram with the one from the supplier or a freshly opened sample.
-
Confirm Identity: Use mass spectrometry or NMR to confirm the molecular weight and structure of your compound.
Issue 2: Poor solubility of the compound.
Possible Cause: Incorrect solvent or degradation of the compound.
Troubleshooting Steps:
-
Solvent Compatibility: this compound is freely soluble in water.[10] If you are using other solvents, ensure they are appropriate.
-
Gentle Warming and Sonication: To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[1]
-
Check for Degradation: Degraded lobeline may exhibit different solubility characteristics.
Issue 3: Appearance of unknown peaks in HPLC analysis.
Possible Cause: Contamination, degradation, or isomerization.
Troubleshooting Steps:
-
Identify Known Impurities: Compare the retention times of the unknown peaks with those of known impurities if reference standards are available.
-
Investigate Isomerization: Isomerization to trans-lobeline can occur under suboptimal pH and temperature conditions.[9] This will appear as a distinct peak in the HPLC.
-
Mass Spectrometry Analysis: Use LC-MS to determine the molecular weight of the unknown peaks to help in their identification.
Quantitative Data Summary
Table 1: Common Impurities in this compound
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₂₂H₂₈ClNO₂ | 373.92 | 134-63-4 |
| Impurity D (Acetophenone) | C₈H₈O | 120.15 | 98-86-2 |
| 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one | C₈H₇BrO₂ | 215.05 | 2491-36-3 |
| 2-Bromo-1-(3-chlorophenyl)ethan-1-one | C₈H₆BrClO | 233.49 | 41011-01-2 |
| 1-(2-Chlorophenyl)-2-hydroxyethan-1-one | C₈H₇ClO₂ | 170.59 | 133662-20-1 |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Kinetex 5µm, 150mm x 4.6mm).[11]
-
Mobile Phase:
-
Solvent A: 2.5% acetic acid in water.
-
Solvent B: 100% acetonitrile.[11]
-
-
Gradient Elution:
-
0-5 min: 100% A
-
5-7 min: 98% A, 2% B
-
7-9 min: 80% A, 20% B
-
9-24 min: 60% A, 40% B
-
24-34 min: 40% A, 60% B
-
34-44 min: 20% A, 80% B
-
44-50 min: 2% A, 98% B
-
50-54 min: 98% A, 2% B[11]
-
-
Flow Rate: 0.5 mL/min.[11]
-
Column Temperature: 40°C.[11]
-
Injection Volume: 20 µL.[11]
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
Protocol 2: Identity Confirmation by Mass Spectrometry (LC-MS)
-
Instrumentation: Liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1, but with a reduced flow rate of 0.2 mL/min to enhance ionization.[11]
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (+ESI).[11]
-
Scan Range: m/z 100-500.
-
Expected Ion: The protonated molecule [M+H]⁺ for lobeline is expected at m/z 338.2.
-
Visualizations
Caption: Quality Control Workflow for Commercial Lobeline HCl.
Caption: Troubleshooting Unexpected HPLC Peaks.
References
- 1. (-)-Lobeline hydrochloride | CAS:134-63-4 | Nicotinic partial agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. hnstandards.com [hnstandards.com]
- 7. theclinivex.com [theclinivex.com]
- 8. clearsynth.com [clearsynth.com]
- 9. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
ensuring purity and quality of commercially sourced lobeline hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the purity and quality of commercially sourced lobeline hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is the expected purity of commercially available this compound?
Reputable suppliers typically offer this compound with a purity of 98% or higher.[1][2] Some vendors may provide lots with purity levels up to 99.88%.[3] It is crucial to obtain a Certificate of Analysis (CoA) for each batch to confirm its purity and impurity profile.[4]
2. How should I properly store this compound?
For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is acceptable.[3] The compound should be stored in a sealed container, protected from light and moisture.[3][5]
3. What are the common impurities found in commercial this compound?
Several impurities can be present in commercially sourced this compound. These can be related to the synthesis process or degradation. Some known impurities include:
-
Lobeline Impurity D (Acetophenone)
-
2-Bromo-1-(2-hydroxyphenyl)ethan-1-one
-
2-Bromo-1-(3-chlorophenyl)ethan-1-one
-
1-(2-Chlorophenyl)-2-hydroxyethan-1-one
The presence and quantity of these impurities should be detailed in the supplier's Certificate of Analysis.
4. Is this compound stable in solution?
The stability of this compound in solution is highly dependent on pH and temperature. Isomerization from the active cis-lobeline to the less active trans-lobeline can occur.[9] To minimize isomerization, it is recommended to keep the pH of the solution below 2.6 and the temperature below 40°C.[9] For aqueous stock solutions, it is advised to prepare them fresh and sterilize by filtration through a 0.22 µm filter before use.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected or inconsistent experimental results.
Possible Cause: Purity issues or degradation of the compound.
Troubleshooting Steps:
-
Verify Purity: Re-evaluate the purity of your this compound sample using an appropriate analytical method like HPLC.
-
Check for Degradation: Degradation can be indicated by the appearance of new peaks in your chromatogram. Compare your current chromatogram with the one from the supplier or a freshly opened sample.
-
Confirm Identity: Use mass spectrometry or NMR to confirm the molecular weight and structure of your compound.
Issue 2: Poor solubility of the compound.
Possible Cause: Incorrect solvent or degradation of the compound.
Troubleshooting Steps:
-
Solvent Compatibility: this compound is freely soluble in water.[10] If you are using other solvents, ensure they are appropriate.
-
Gentle Warming and Sonication: To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[1]
-
Check for Degradation: Degraded lobeline may exhibit different solubility characteristics.
Issue 3: Appearance of unknown peaks in HPLC analysis.
Possible Cause: Contamination, degradation, or isomerization.
Troubleshooting Steps:
-
Identify Known Impurities: Compare the retention times of the unknown peaks with those of known impurities if reference standards are available.
-
Investigate Isomerization: Isomerization to trans-lobeline can occur under suboptimal pH and temperature conditions.[9] This will appear as a distinct peak in the HPLC.
-
Mass Spectrometry Analysis: Use LC-MS to determine the molecular weight of the unknown peaks to help in their identification.
Quantitative Data Summary
Table 1: Common Impurities in this compound
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₂₂H₂₈ClNO₂ | 373.92 | 134-63-4 |
| Impurity D (Acetophenone) | C₈H₈O | 120.15 | 98-86-2 |
| 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one | C₈H₇BrO₂ | 215.05 | 2491-36-3 |
| 2-Bromo-1-(3-chlorophenyl)ethan-1-one | C₈H₆BrClO | 233.49 | 41011-01-2 |
| 1-(2-Chlorophenyl)-2-hydroxyethan-1-one | C₈H₇ClO₂ | 170.59 | 133662-20-1 |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Kinetex 5µm, 150mm x 4.6mm).[11]
-
Mobile Phase:
-
Solvent A: 2.5% acetic acid in water.
-
Solvent B: 100% acetonitrile.[11]
-
-
Gradient Elution:
-
0-5 min: 100% A
-
5-7 min: 98% A, 2% B
-
7-9 min: 80% A, 20% B
-
9-24 min: 60% A, 40% B
-
24-34 min: 40% A, 60% B
-
34-44 min: 20% A, 80% B
-
44-50 min: 2% A, 98% B
-
50-54 min: 98% A, 2% B[11]
-
-
Flow Rate: 0.5 mL/min.[11]
-
Column Temperature: 40°C.[11]
-
Injection Volume: 20 µL.[11]
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
Protocol 2: Identity Confirmation by Mass Spectrometry (LC-MS)
-
Instrumentation: Liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1, but with a reduced flow rate of 0.2 mL/min to enhance ionization.[11]
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (+ESI).[11]
-
Scan Range: m/z 100-500.
-
Expected Ion: The protonated molecule [M+H]⁺ for lobeline is expected at m/z 338.2.
-
Visualizations
Caption: Quality Control Workflow for Commercial Lobeline HCl.
Caption: Troubleshooting Unexpected HPLC Peaks.
References
- 1. (-)-Lobeline hydrochloride | CAS:134-63-4 | Nicotinic partial agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. hnstandards.com [hnstandards.com]
- 7. theclinivex.com [theclinivex.com]
- 8. clearsynth.com [clearsynth.com]
- 9. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
Validation & Comparative
Decoding Lobeline Hydrochloride's Affinity for Nicotinic Acetylcholine Receptor Subtypes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of lobeline (B1674988) hydrochloride's binding affinity to various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of lobeline's interaction with these critical neural targets.
Lobeline, a natural alkaloid, has long been investigated for its potential therapeutic applications, particularly in smoking cessation. Its mechanism of action is primarily attributed to its interaction with nAChRs, a diverse family of ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems. Understanding the binding affinity of lobeline hydrochloride across different nAChR subtypes is crucial for elucidating its pharmacological profile and for the development of novel therapeutics with improved selectivity and efficacy.
Comparative Binding Affinity of Lobeline and Other nAChR Ligands
The following table summarizes the binding affinities (Ki values) of this compound in comparison to other well-characterized nAChR ligands—nicotine (B1678760), varenicline, and cytisine (B100878)—across various nAChR subtypes. The data is compiled from multiple radioligand binding assays.
| Ligand | α4β2 | α7 | α3β4 | α1βγδ (muscle) |
| This compound | 4 - 5 nM [1][2][3][4] | Lower affinity | Lower affinity | No significant affinity |
| Nicotine | 1.6 - 6.1 nM[5][6] | 770 - 2110 nM[5][6] | - | 2 µM[5] |
| Varenicline | 0.15 - 0.4 nM[5][7] | 125 - 322 nM[5][6] | - | > 8 µM[5] |
| Cytisine | 0.23 nM[7] | 2100 - 4200 nM[6] | - | 430 nM[5] |
Note: The α4β2 and α3β4 subtypes are the most abundant in the central nervous system and are key targets for drugs aimed at treating nicotine addiction. Ki values represent the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. A lower Ki value indicates a higher binding affinity.
Lobeline exhibits a high affinity for the α4β2 nAChR subtype, comparable to that of nicotine.[1][2][3][4] However, its affinity for other subtypes, such as those containing the β4 subunit and the α7 subtype, is considerably lower.[8] This selectivity for the α4β2 subtype is a key aspect of its pharmacological profile.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for nAChRs is predominantly conducted using radioligand binding assays. This technique measures the competition between a radiolabeled ligand and an unlabeled test compound (e.g., this compound) for binding to the receptor.
A. Membrane Preparation:
-
Tissue Source: Brain tissue (e.g., rat cortex or striatum) or cultured cells expressing the nAChR subtype of interest are homogenized in an ice-cold buffer.
-
Centrifugation: The homogenate is centrifuged at a low speed to remove cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
Washing: The membrane pellet is washed multiple times with a fresh buffer to remove any remaining contaminants.
-
Storage: The final membrane preparation is resuspended in a buffer and stored at -80°C until use.
B. Binding Assay:
-
Incubation: A mixture containing the membrane preparation, a specific radioligand (e.g., [3H]nicotine, [3H]epibatidine, or [3H]cytisine), and varying concentrations of the unlabeled test compound is incubated.
-
Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with an ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
C. Data Analysis:
-
Competition Curve: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for determining binding affinity and the signaling pathway of nAChRs.
Caption: Workflow for a radioligand binding assay.
Caption: nAChR signaling upon ligand binding.
Caption: Logical comparison of binding affinities.
References
- 1. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. (CHEMBL1132385) - ChEMBL [ebi.ac.uk]
- 4. lobeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of Lobeline on α4β2* Nicotinic Acetylcholine Receptor Binding and Uptake of [18F]Nifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Lobeline Hydrochloride's Affinity for Nicotinic Acetylcholine Receptor Subtypes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of lobeline hydrochloride's binding affinity to various nicotinic acetylcholine receptor (nAChR) subtypes. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of lobeline's interaction with these critical neural targets.
Lobeline, a natural alkaloid, has long been investigated for its potential therapeutic applications, particularly in smoking cessation. Its mechanism of action is primarily attributed to its interaction with nAChRs, a diverse family of ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems. Understanding the binding affinity of this compound across different nAChR subtypes is crucial for elucidating its pharmacological profile and for the development of novel therapeutics with improved selectivity and efficacy.
Comparative Binding Affinity of Lobeline and Other nAChR Ligands
The following table summarizes the binding affinities (Ki values) of this compound in comparison to other well-characterized nAChR ligands—nicotine, varenicline, and cytisine—across various nAChR subtypes. The data is compiled from multiple radioligand binding assays.
| Ligand | α4β2 | α7 | α3β4 | α1βγδ (muscle) |
| This compound | 4 - 5 nM [1][2][3][4] | Lower affinity | Lower affinity | No significant affinity |
| Nicotine | 1.6 - 6.1 nM[5][6] | 770 - 2110 nM[5][6] | - | 2 µM[5] |
| Varenicline | 0.15 - 0.4 nM[5][7] | 125 - 322 nM[5][6] | - | > 8 µM[5] |
| Cytisine | 0.23 nM[7] | 2100 - 4200 nM[6] | - | 430 nM[5] |
Note: The α4β2 and α3β4 subtypes are the most abundant in the central nervous system and are key targets for drugs aimed at treating nicotine addiction. Ki values represent the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. A lower Ki value indicates a higher binding affinity.
Lobeline exhibits a high affinity for the α4β2 nAChR subtype, comparable to that of nicotine.[1][2][3][4] However, its affinity for other subtypes, such as those containing the β4 subunit and the α7 subtype, is considerably lower.[8] This selectivity for the α4β2 subtype is a key aspect of its pharmacological profile.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for nAChRs is predominantly conducted using radioligand binding assays. This technique measures the competition between a radiolabeled ligand and an unlabeled test compound (e.g., this compound) for binding to the receptor.
A. Membrane Preparation:
-
Tissue Source: Brain tissue (e.g., rat cortex or striatum) or cultured cells expressing the nAChR subtype of interest are homogenized in an ice-cold buffer.
-
Centrifugation: The homogenate is centrifuged at a low speed to remove cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
Washing: The membrane pellet is washed multiple times with a fresh buffer to remove any remaining contaminants.
-
Storage: The final membrane preparation is resuspended in a buffer and stored at -80°C until use.
B. Binding Assay:
-
Incubation: A mixture containing the membrane preparation, a specific radioligand (e.g., [3H]nicotine, [3H]epibatidine, or [3H]cytisine), and varying concentrations of the unlabeled test compound is incubated.
-
Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with an ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
C. Data Analysis:
-
Competition Curve: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for determining binding affinity and the signaling pathway of nAChRs.
Caption: Workflow for a radioligand binding assay.
Caption: nAChR signaling upon ligand binding.
Caption: Logical comparison of binding affinities.
References
- 1. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. (CHEMBL1132385) - ChEMBL [ebi.ac.uk]
- 4. lobeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of Lobeline on α4β2* Nicotinic Acetylcholine Receptor Binding and Uptake of [18F]Nifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Confirming VMAT2 Inhibition by Lobeline Hydrochloride In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of lobeline (B1674988) hydrochloride in inhibiting the vesicular monoamine transporter 2 (VMAT2) against a newer, more selective alternative, GZ-793A. The information presented is based on published experimental data to assist researchers in making informed decisions for their drug development and neuroscience research endeavors.
VMAT2 Inhibition: A Key Target in Neurological and Psychiatric Disorders
Vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles for subsequent release. This process is vital for proper neuronal communication. Inhibition of VMAT2 can modulate neurotransmitter levels and has emerged as a promising therapeutic strategy for various conditions, including substance abuse and hyperkinetic movement disorders.
Lobeline, a natural alkaloid, has been identified as an inhibitor of VMAT2. It is believed to exert its effects by interacting with the tetrabenazine (B1681281) (TBZ) binding site on the transporter, thereby blocking the uptake of dopamine into vesicles.[1][2][3] This guide delves into the in vivo evidence supporting the VMAT2 inhibitory action of lobeline hydrochloride and compares its performance with GZ-793A, a lobelane (B1250731) analog with higher selectivity for VMAT2.[4]
Comparative In Vivo Efficacy of VMAT2 Inhibitors
An in vivo microdialysis study in rats was conducted to compare the effects of this compound and GZ-793A on methamphetamine-induced changes in extracellular dopamine (DA) and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the nucleus accumbens shell, a brain region crucial for reward and addiction.[4]
Table 1: Comparison of Lobeline and GZ-793A on Methamphetamine (METH)-Induced Changes in Extracellular Dopamine and DOPAC Levels in the Nucleus Accumbens Shell [4]
| Treatment Group | METH-Induced Increase in Extracellular DA (Peak Effect) | METH-Induced Decrease in Extracellular DOPAC (Duration) |
| METH (0.5 mg/kg, SC) | ~1000% of baseline | Significant decrease |
| Lobeline (1 or 3 mg/kg, SC) + METH | No significant alteration of METH's effect | Enhanced duration of METH-induced decrease |
| GZ-793A (15 or 30 mg/kg, SC) + METH | Reduced duration of METH-induced increase | Enhanced duration of METH-induced decrease |
Key Findings:
-
This compound , at the tested doses, did not significantly alter the peak increase in extracellular dopamine induced by methamphetamine. However, it did prolong the duration of the decrease in the dopamine metabolite DOPAC.[4]
-
GZ-793A , the more selective VMAT2 inhibitor, demonstrated a more pronounced effect by reducing the duration of the methamphetamine-induced dopamine surge.[4]
-
Both compounds enhanced the duration of the METH-induced decrease in extracellular DOPAC, which is consistent with the inhibition of VMAT2 leading to increased cytosolic dopamine metabolism.[1][4]
Experimental Protocols
The following is a detailed methodology for the in vivo microdialysis experiment comparing lobeline and GZ-793A.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water were available ad libitum.
-
Surgery: Rats were anesthetized and stereotaxically implanted with a guide cannula targeting the nucleus accumbens shell. They were allowed to recover for at least 5-7 days post-surgery.
2. Drug Administration:
-
This compound: Administered subcutaneously (SC) at doses of 1 or 3 mg/kg.
-
GZ-793A: Administered subcutaneously (SC) at doses of 15 or 30 mg/kg.
-
Methamphetamine (METH): Administered subcutaneously (SC) at a dose of 0.5 mg/kg.
3. In Vivo Microdialysis:
-
A microdialysis probe was inserted through the guide cannula into the nucleus accumbens shell.
-
The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period, baseline dialysate samples were collected.
-
Lobeline or GZ-793A was administered, followed by METH.
-
Dialysate samples were collected at regular intervals (e.g., every 20 minutes) for several hours.
4. Neurochemical Analysis:
-
The collected dialysate samples were analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine and DOPAC.
-
Data were expressed as a percentage of the baseline concentrations.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the in vivo microdialysis study and the proposed mechanism of VMAT2 inhibition.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Lobeline inhibits dopamine uptake into vesicles.
Conclusion
The in vivo data confirm that this compound acts as a VMAT2 inhibitor. However, when compared to the more selective compound GZ-793A, its in vivo profile in modulating methamphetamine-induced dopamine release appears less potent at the doses tested. While lobeline does influence dopamine metabolism, consistent with VMAT2 inhibition, GZ-793A demonstrates a clearer impact on reducing the duration of dopamine release, a key effect for potential therapeutic intervention in substance abuse.
Researchers and drug developers should consider the selectivity profile and in vivo potency when selecting a VMAT2 inhibitor for their studies. While this compound serves as a valuable tool compound for investigating VMAT2 function, newer analogs like GZ-793A may offer a more targeted and potent approach for therapeutic development. The provided experimental protocol can serve as a foundation for designing further in vivo comparative studies.
References
- 1. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming VMAT2 Inhibition by Lobeline Hydrochloride In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of lobeline hydrochloride in inhibiting the vesicular monoamine transporter 2 (VMAT2) against a newer, more selective alternative, GZ-793A. The information presented is based on published experimental data to assist researchers in making informed decisions for their drug development and neuroscience research endeavors.
VMAT2 Inhibition: A Key Target in Neurological and Psychiatric Disorders
Vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release. This process is vital for proper neuronal communication. Inhibition of VMAT2 can modulate neurotransmitter levels and has emerged as a promising therapeutic strategy for various conditions, including substance abuse and hyperkinetic movement disorders.
Lobeline, a natural alkaloid, has been identified as an inhibitor of VMAT2. It is believed to exert its effects by interacting with the tetrabenazine (TBZ) binding site on the transporter, thereby blocking the uptake of dopamine into vesicles.[1][2][3] This guide delves into the in vivo evidence supporting the VMAT2 inhibitory action of this compound and compares its performance with GZ-793A, a lobelane analog with higher selectivity for VMAT2.[4]
Comparative In Vivo Efficacy of VMAT2 Inhibitors
An in vivo microdialysis study in rats was conducted to compare the effects of this compound and GZ-793A on methamphetamine-induced changes in extracellular dopamine (DA) and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the nucleus accumbens shell, a brain region crucial for reward and addiction.[4]
Table 1: Comparison of Lobeline and GZ-793A on Methamphetamine (METH)-Induced Changes in Extracellular Dopamine and DOPAC Levels in the Nucleus Accumbens Shell [4]
| Treatment Group | METH-Induced Increase in Extracellular DA (Peak Effect) | METH-Induced Decrease in Extracellular DOPAC (Duration) |
| METH (0.5 mg/kg, SC) | ~1000% of baseline | Significant decrease |
| Lobeline (1 or 3 mg/kg, SC) + METH | No significant alteration of METH's effect | Enhanced duration of METH-induced decrease |
| GZ-793A (15 or 30 mg/kg, SC) + METH | Reduced duration of METH-induced increase | Enhanced duration of METH-induced decrease |
Key Findings:
-
This compound , at the tested doses, did not significantly alter the peak increase in extracellular dopamine induced by methamphetamine. However, it did prolong the duration of the decrease in the dopamine metabolite DOPAC.[4]
-
GZ-793A , the more selective VMAT2 inhibitor, demonstrated a more pronounced effect by reducing the duration of the methamphetamine-induced dopamine surge.[4]
-
Both compounds enhanced the duration of the METH-induced decrease in extracellular DOPAC, which is consistent with the inhibition of VMAT2 leading to increased cytosolic dopamine metabolism.[1][4]
Experimental Protocols
The following is a detailed methodology for the in vivo microdialysis experiment comparing lobeline and GZ-793A.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water were available ad libitum.
-
Surgery: Rats were anesthetized and stereotaxically implanted with a guide cannula targeting the nucleus accumbens shell. They were allowed to recover for at least 5-7 days post-surgery.
2. Drug Administration:
-
This compound: Administered subcutaneously (SC) at doses of 1 or 3 mg/kg.
-
GZ-793A: Administered subcutaneously (SC) at doses of 15 or 30 mg/kg.
-
Methamphetamine (METH): Administered subcutaneously (SC) at a dose of 0.5 mg/kg.
3. In Vivo Microdialysis:
-
A microdialysis probe was inserted through the guide cannula into the nucleus accumbens shell.
-
The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period, baseline dialysate samples were collected.
-
Lobeline or GZ-793A was administered, followed by METH.
-
Dialysate samples were collected at regular intervals (e.g., every 20 minutes) for several hours.
4. Neurochemical Analysis:
-
The collected dialysate samples were analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine and DOPAC.
-
Data were expressed as a percentage of the baseline concentrations.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the in vivo microdialysis study and the proposed mechanism of VMAT2 inhibition.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Lobeline inhibits dopamine uptake into vesicles.
Conclusion
The in vivo data confirm that this compound acts as a VMAT2 inhibitor. However, when compared to the more selective compound GZ-793A, its in vivo profile in modulating methamphetamine-induced dopamine release appears less potent at the doses tested. While lobeline does influence dopamine metabolism, consistent with VMAT2 inhibition, GZ-793A demonstrates a clearer impact on reducing the duration of dopamine release, a key effect for potential therapeutic intervention in substance abuse.
Researchers and drug developers should consider the selectivity profile and in vivo potency when selecting a VMAT2 inhibitor for their studies. While this compound serves as a valuable tool compound for investigating VMAT2 function, newer analogs like GZ-793A may offer a more targeted and potent approach for therapeutic development. The provided experimental protocol can serve as a foundation for designing further in vivo comparative studies.
References
- 1. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lobeline Hydrochloride and Nicotine on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of lobeline (B1674988) hydrochloride and nicotine (B1678760) on dopamine (B1211576) release, supported by experimental data. The information presented is intended to inform research and development in areas such as addiction therapy and neuropharmacology.
Executive Summary
Nicotine, the primary psychoactive component in tobacco, and lobeline, an alkaloid derived from the Lobelia inflata plant, both modulate dopaminergic systems in the brain. However, their mechanisms of action and resulting neurochemical profiles differ significantly. Nicotine primarily acts as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), directly stimulating dopamine release. In contrast, lobeline exhibits a more complex pharmacological profile, acting as a mixed agonist-antagonist at nAChRs and, crucially, as an inhibitor of the vesicular monoamine transporter 2 (VMAT2). This dual action allows lobeline to inhibit nicotine-evoked dopamine release while also promoting the release of vesicular dopamine, presenting a unique profile for potential therapeutic applications.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for lobeline hydrochloride and nicotine based on available experimental data. These values highlight the distinct potencies and mechanisms of the two compounds.
| Parameter | This compound | Nicotine | Brain Region/Preparation | Reference |
| nAChR Binding Affinity (Ki) | 4 nM | 2 nM | Rat Brain | [1][2] |
| VMAT2 Interaction (IC50) | 0.88 - 0.90 µM (for inhibition of [3H]DA uptake and [3H]DTBZ binding) | Not reported to directly inhibit VMAT2 function | Rat Striatal Vesicles | [3][4] |
| Dopamine Transporter (DAT) Inhibition (IC50) | 80 µM | Not a primary mechanism | Rat Striatal Synaptosomes | [4] |
| Dopamine Release (EC50) | 25.3 µM (for [3H]DA release from vesicles) | ~0.2 µM (for 86Rb+ efflux, an indicator of nAChR activation) | Rat Striatal Vesicles / Thalamic Synaptosomes | [3][5] |
| Effect on Nicotine-Evoked DA Release | Inhibitory | N/A | Rat Striatal Slices | [5][6] |
Mechanisms of Action
Nicotine: A Direct Agonist
Nicotine's primary mechanism for increasing dopamine lies in its direct stimulation of nAChRs, particularly the α4β2 subtype, which are expressed on dopamine neurons in the ventral tegmental area (VTA).[7][8][9] Binding of nicotine to these receptors causes their ion channels to open, leading to depolarization of the neuron and an influx of calcium ions. This cascade of events triggers the release of dopamine into the synaptic cleft in reward-related brain regions like the nucleus accumbens.[10][11]
Lobeline: A Modulator of Vesicular Storage and Receptor Activity
Lobeline's effect on dopamine is multifaceted and distinct from that of nicotine.
-
Nicotinic Acetylcholine Receptor Interaction : Lobeline binds with high affinity to nAChRs, acting as a mixed agonist and antagonist.[6] It can inhibit dopamine release evoked by nicotine, suggesting an antagonistic action at the receptor level.[5][6]
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition : A primary mechanism of lobeline is its interaction with VMAT2, a protein responsible for packaging dopamine into synaptic vesicles for later release.[6][12] Lobeline inhibits the uptake of dopamine into these vesicles and promotes the release of dopamine from the vesicles into the presynaptic cytoplasm.[3][4] This increases cytosolic dopamine levels, which can then be metabolized or released.
-
Dopamine Transporter (DAT) Interaction : Lobeline also weakly inhibits the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.[4][13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct signaling pathways of nicotine and lobeline and a general workflow for their comparative analysis.
References
- 1. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. (CHEMBL1132385) - ChEMBL [ebi.ac.uk]
- 3. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lobeline inhibits nicotine-evoked [(3)H]dopamine overflow from rat striatal slices and nicotine-evoked (86)Rb(+) efflux from thalamic synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotine - Wikipedia [en.wikipedia.org]
- 8. Dopaminergic and cholinergic learning mechanisms in nicotine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. Nicotine: The Brain | Stanford Medicine | Stanford Medicine [med.stanford.edu]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lobeline Hydrochloride and Nicotine on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of lobeline hydrochloride and nicotine on dopamine release, supported by experimental data. The information presented is intended to inform research and development in areas such as addiction therapy and neuropharmacology.
Executive Summary
Nicotine, the primary psychoactive component in tobacco, and lobeline, an alkaloid derived from the Lobelia inflata plant, both modulate dopaminergic systems in the brain. However, their mechanisms of action and resulting neurochemical profiles differ significantly. Nicotine primarily acts as an agonist at nicotinic acetylcholine receptors (nAChRs), directly stimulating dopamine release. In contrast, lobeline exhibits a more complex pharmacological profile, acting as a mixed agonist-antagonist at nAChRs and, crucially, as an inhibitor of the vesicular monoamine transporter 2 (VMAT2). This dual action allows lobeline to inhibit nicotine-evoked dopamine release while also promoting the release of vesicular dopamine, presenting a unique profile for potential therapeutic applications.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for this compound and nicotine based on available experimental data. These values highlight the distinct potencies and mechanisms of the two compounds.
| Parameter | This compound | Nicotine | Brain Region/Preparation | Reference |
| nAChR Binding Affinity (Ki) | 4 nM | 2 nM | Rat Brain | [1][2] |
| VMAT2 Interaction (IC50) | 0.88 - 0.90 µM (for inhibition of [3H]DA uptake and [3H]DTBZ binding) | Not reported to directly inhibit VMAT2 function | Rat Striatal Vesicles | [3][4] |
| Dopamine Transporter (DAT) Inhibition (IC50) | 80 µM | Not a primary mechanism | Rat Striatal Synaptosomes | [4] |
| Dopamine Release (EC50) | 25.3 µM (for [3H]DA release from vesicles) | ~0.2 µM (for 86Rb+ efflux, an indicator of nAChR activation) | Rat Striatal Vesicles / Thalamic Synaptosomes | [3][5] |
| Effect on Nicotine-Evoked DA Release | Inhibitory | N/A | Rat Striatal Slices | [5][6] |
Mechanisms of Action
Nicotine: A Direct Agonist
Nicotine's primary mechanism for increasing dopamine lies in its direct stimulation of nAChRs, particularly the α4β2 subtype, which are expressed on dopamine neurons in the ventral tegmental area (VTA).[7][8][9] Binding of nicotine to these receptors causes their ion channels to open, leading to depolarization of the neuron and an influx of calcium ions. This cascade of events triggers the release of dopamine into the synaptic cleft in reward-related brain regions like the nucleus accumbens.[10][11]
Lobeline: A Modulator of Vesicular Storage and Receptor Activity
Lobeline's effect on dopamine is multifaceted and distinct from that of nicotine.
-
Nicotinic Acetylcholine Receptor Interaction : Lobeline binds with high affinity to nAChRs, acting as a mixed agonist and antagonist.[6] It can inhibit dopamine release evoked by nicotine, suggesting an antagonistic action at the receptor level.[5][6]
-
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition : A primary mechanism of lobeline is its interaction with VMAT2, a protein responsible for packaging dopamine into synaptic vesicles for later release.[6][12] Lobeline inhibits the uptake of dopamine into these vesicles and promotes the release of dopamine from the vesicles into the presynaptic cytoplasm.[3][4] This increases cytosolic dopamine levels, which can then be metabolized or released.
-
Dopamine Transporter (DAT) Interaction : Lobeline also weakly inhibits the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.[4][13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct signaling pathways of nicotine and lobeline and a general workflow for their comparative analysis.
References
- 1. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. (CHEMBL1132385) - ChEMBL [ebi.ac.uk]
- 3. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lobeline inhibits nicotine-evoked [(3)H]dopamine overflow from rat striatal slices and nicotine-evoked (86)Rb(+) efflux from thalamic synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotine - Wikipedia [en.wikipedia.org]
- 8. Dopaminergic and cholinergic learning mechanisms in nicotine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. Nicotine: The Brain | Stanford Medicine | Stanford Medicine [med.stanford.edu]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lobeline Hydrochloride and Cytisine in Attenuating Alcohol Consumption in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lobeline (B1674988) hydrochloride and cytisine (B100878), two nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, in their efficacy at reducing voluntary alcohol consumption in mice. The information presented is based on peer-reviewed experimental data, offering a detailed examination of their pharmacological effects, underlying mechanisms, and the experimental protocols used to evaluate them.
Executive Summary
Both lobeline hydrochloride and cytisine have demonstrated significant efficacy in reducing alcohol intake in mouse models. These compounds primarily exert their effects by modulating the activity of nAChRs within the brain's reward circuitry. Cytisine, a partial agonist at α4β2 nAChRs, and lobeline, a non-selective nAChR antagonist, both lead to a decrease in alcohol consumption, though their precise mechanisms of action differ. This guide will delve into the quantitative data from comparative studies, outline the experimental methodologies, and illustrate the proposed signaling pathways.
Quantitative Data Comparison
The following tables summarize the key findings from a comparative study by Sajja and Rahman (2011), which evaluated the effects of this compound and cytisine on alcohol consumption in male C57BL/6J mice using two different drinking paradigms.[1]
Table 1: Effect of this compound and Cytisine on Ethanol (B145695) Consumption in the "Drinking-in-the-Dark" Paradigm [1]
| Treatment Group | Dose (mg/kg, s.c.) | Ethanol Consumption (g/kg) at 2 hours (Mean ± SEM) | Ethanol Consumption (g/kg) at 4 hours (Mean ± SEM) |
| Control (Saline) | - | 3.0 ± 0.3 | 3.8 ± 0.4 |
| Lobeline HCl | 4 | 2.1 ± 0.4 | 2.2 ± 0.3 |
| 10 | 0.9 ± 0.2 | 1.0 ± 0.2 | |
| Cytisine | 1.5 | 1.1 ± 0.3 | 1.9 ± 0.4* |
| 3 | 0.9 ± 0.2 | 1.6 ± 0.3** |
*p < 0.05, **p < 0.01 compared to control
Table 2: Effect of this compound and Cytisine on Ethanol Consumption in the "Continuous Access Two-Bottle Choice" Paradigm [1]
| Treatment Group | Dose (mg/kg, s.c.) | Ethanol Consumption (g/kg) at 4 hours (Mean ± SEM) |
| Control (Saline) | - | 4.5 ± 0.5 |
| Lobeline HCl | 4 | 2.5 ± 0.4 |
| 10 | 1.8 ± 0.3** | |
| Cytisine | 0.5 | 2.8 ± 0.4 |
| 1.5 | 2.1 ± 0.3 | |
| 3 | 1.5 ± 0.2 |
*p < 0.05, **p < 0.01 compared to control
Of note, neither lobeline nor cytisine significantly affected water or sucrose (B13894) solution intake, suggesting their effects are specific to alcohol consumption.[1]
Signaling Pathways
The rewarding effects of alcohol are largely mediated by the mesolimbic dopamine (B1211576) system. Alcohol increases dopamine release in the nucleus accumbens (NAc), a key component of this pathway. Both lobeline and cytisine modulate this process through their interaction with nAChRs located on dopamine neurons in the ventral tegmental area (VTA).
Cytisine Signaling Pathway
Cytisine acts as a partial agonist at α4β2 nAChRs. By binding to these receptors, it produces a weaker dopamine response than alcohol and nicotine (B1678760). This partial agonism has a dual effect: it provides enough stimulation to reduce withdrawal symptoms and cravings, while also occupying the receptors and thereby blocking the rewarding effects of alcohol.
Caption: Cytisine's partial agonism at α4β2 nAChRs in the VTA.
This compound Signaling Pathway
Lobeline is considered a non-selective antagonist at nAChRs. It blocks the binding of acetylcholine and other agonists like nicotine and, relevantly, blunts the potentiating effect of alcohol on these receptors. By antagonizing nAChRs, lobeline prevents the alcohol-induced surge in dopamine release. Additionally, lobeline interacts with the vesicular monoamine transporter 2 (VMAT2), which is involved in the packaging of dopamine into synaptic vesicles. This interaction may further contribute to its effects on dopamine signaling, although its primary mechanism in reducing alcohol consumption is thought to be through nAChR antagonism.[2]
Caption: Lobeline's antagonism of nAChRs and inhibition of VMAT2.
Experimental Protocols
The methodologies employed in the comparative study by Sajja and Rahman (2011) are detailed below.[1]
Animals
Male C57BL/6J mice were used in these experiments. They were individually housed with ad libitum access to food and water, and maintained on a 12-hour light/dark cycle.
"Drinking-in-the-Dark" (DID) Procedure
This paradigm is designed to model binge-like drinking behavior.
-
Acclimation: For three consecutive days, mice were given access to a single bottle of 20% (v/v) ethanol for 2 hours, starting 3 hours into the dark cycle.
-
Baseline: On the fourth day, the duration of ethanol access was increased to 4 hours, and this was maintained for the subsequent experimental days.
-
Drug Administration: this compound (4 or 10 mg/kg) or cytisine (1.5 or 3 mg/kg) was administered subcutaneously (s.c.) 25 minutes before the presentation of the ethanol bottle.
-
Measurement: Ethanol consumption was measured at 2 and 4 hours post-administration.
Caption: Workflow for the "Drinking-in-the-Dark" experiment.
Continuous Access Two-Bottle Choice Procedure
This method assesses voluntary alcohol consumption and preference over a longer duration.
-
Induction of Drinking: Mice were given continuous access to two bottles, one with water and the other with an escalating concentration of ethanol (3% for 4 days, 6% for 4 days, and finally 10% for at least 2 weeks).
-
Stable Baseline: A stable pattern of 10% ethanol consumption was established.
-
Drug Administration: this compound (4 or 10 mg/kg) or cytisine (0.5, 1.5, or 3 mg/kg) was administered subcutaneously (s.c.).
-
Measurement: Fluid consumption from both bottles was recorded at 1, 2, 4, and 12 hours post-injection.
Caption: Workflow for the continuous access two-bottle choice experiment.
Conclusion
Both this compound and cytisine effectively reduce voluntary alcohol consumption in mice, as demonstrated in both binge-like and continuous drinking models.[1] Cytisine's mechanism as a partial agonist at α4β2 nAChRs and lobeline's role as a non-selective nAChR antagonist provide distinct yet effective means of modulating the mesolimbic dopamine system to attenuate the rewarding properties of alcohol. The experimental data suggest that both compounds are promising candidates for further investigation as potential pharmacotherapies for alcohol use disorder. The choice between these compounds in future research and development may depend on factors such as desired specificity of action, potential side effects, and pharmacokinetic profiles.
References
A Comparative Analysis of Lobeline Hydrochloride and Cytisine in Attenuating Alcohol Consumption in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lobeline hydrochloride and cytisine, two nicotinic acetylcholine receptor (nAChR) ligands, in their efficacy at reducing voluntary alcohol consumption in mice. The information presented is based on peer-reviewed experimental data, offering a detailed examination of their pharmacological effects, underlying mechanisms, and the experimental protocols used to evaluate them.
Executive Summary
Both this compound and cytisine have demonstrated significant efficacy in reducing alcohol intake in mouse models. These compounds primarily exert their effects by modulating the activity of nAChRs within the brain's reward circuitry. Cytisine, a partial agonist at α4β2 nAChRs, and lobeline, a non-selective nAChR antagonist, both lead to a decrease in alcohol consumption, though their precise mechanisms of action differ. This guide will delve into the quantitative data from comparative studies, outline the experimental methodologies, and illustrate the proposed signaling pathways.
Quantitative Data Comparison
The following tables summarize the key findings from a comparative study by Sajja and Rahman (2011), which evaluated the effects of this compound and cytisine on alcohol consumption in male C57BL/6J mice using two different drinking paradigms.[1]
Table 1: Effect of this compound and Cytisine on Ethanol Consumption in the "Drinking-in-the-Dark" Paradigm [1]
| Treatment Group | Dose (mg/kg, s.c.) | Ethanol Consumption (g/kg) at 2 hours (Mean ± SEM) | Ethanol Consumption (g/kg) at 4 hours (Mean ± SEM) |
| Control (Saline) | - | 3.0 ± 0.3 | 3.8 ± 0.4 |
| Lobeline HCl | 4 | 2.1 ± 0.4 | 2.2 ± 0.3 |
| 10 | 0.9 ± 0.2 | 1.0 ± 0.2 | |
| Cytisine | 1.5 | 1.1 ± 0.3 | 1.9 ± 0.4* |
| 3 | 0.9 ± 0.2 | 1.6 ± 0.3** |
*p < 0.05, **p < 0.01 compared to control
Table 2: Effect of this compound and Cytisine on Ethanol Consumption in the "Continuous Access Two-Bottle Choice" Paradigm [1]
| Treatment Group | Dose (mg/kg, s.c.) | Ethanol Consumption (g/kg) at 4 hours (Mean ± SEM) |
| Control (Saline) | - | 4.5 ± 0.5 |
| Lobeline HCl | 4 | 2.5 ± 0.4 |
| 10 | 1.8 ± 0.3** | |
| Cytisine | 0.5 | 2.8 ± 0.4 |
| 1.5 | 2.1 ± 0.3 | |
| 3 | 1.5 ± 0.2 |
*p < 0.05, **p < 0.01 compared to control
Of note, neither lobeline nor cytisine significantly affected water or sucrose solution intake, suggesting their effects are specific to alcohol consumption.[1]
Signaling Pathways
The rewarding effects of alcohol are largely mediated by the mesolimbic dopamine system. Alcohol increases dopamine release in the nucleus accumbens (NAc), a key component of this pathway. Both lobeline and cytisine modulate this process through their interaction with nAChRs located on dopamine neurons in the ventral tegmental area (VTA).
Cytisine Signaling Pathway
Cytisine acts as a partial agonist at α4β2 nAChRs. By binding to these receptors, it produces a weaker dopamine response than alcohol and nicotine. This partial agonism has a dual effect: it provides enough stimulation to reduce withdrawal symptoms and cravings, while also occupying the receptors and thereby blocking the rewarding effects of alcohol.
Caption: Cytisine's partial agonism at α4β2 nAChRs in the VTA.
This compound Signaling Pathway
Lobeline is considered a non-selective antagonist at nAChRs. It blocks the binding of acetylcholine and other agonists like nicotine and, relevantly, blunts the potentiating effect of alcohol on these receptors. By antagonizing nAChRs, lobeline prevents the alcohol-induced surge in dopamine release. Additionally, lobeline interacts with the vesicular monoamine transporter 2 (VMAT2), which is involved in the packaging of dopamine into synaptic vesicles. This interaction may further contribute to its effects on dopamine signaling, although its primary mechanism in reducing alcohol consumption is thought to be through nAChR antagonism.[2]
Caption: Lobeline's antagonism of nAChRs and inhibition of VMAT2.
Experimental Protocols
The methodologies employed in the comparative study by Sajja and Rahman (2011) are detailed below.[1]
Animals
Male C57BL/6J mice were used in these experiments. They were individually housed with ad libitum access to food and water, and maintained on a 12-hour light/dark cycle.
"Drinking-in-the-Dark" (DID) Procedure
This paradigm is designed to model binge-like drinking behavior.
-
Acclimation: For three consecutive days, mice were given access to a single bottle of 20% (v/v) ethanol for 2 hours, starting 3 hours into the dark cycle.
-
Baseline: On the fourth day, the duration of ethanol access was increased to 4 hours, and this was maintained for the subsequent experimental days.
-
Drug Administration: this compound (4 or 10 mg/kg) or cytisine (1.5 or 3 mg/kg) was administered subcutaneously (s.c.) 25 minutes before the presentation of the ethanol bottle.
-
Measurement: Ethanol consumption was measured at 2 and 4 hours post-administration.
Caption: Workflow for the "Drinking-in-the-Dark" experiment.
Continuous Access Two-Bottle Choice Procedure
This method assesses voluntary alcohol consumption and preference over a longer duration.
-
Induction of Drinking: Mice were given continuous access to two bottles, one with water and the other with an escalating concentration of ethanol (3% for 4 days, 6% for 4 days, and finally 10% for at least 2 weeks).
-
Stable Baseline: A stable pattern of 10% ethanol consumption was established.
-
Drug Administration: this compound (4 or 10 mg/kg) or cytisine (0.5, 1.5, or 3 mg/kg) was administered subcutaneously (s.c.).
-
Measurement: Fluid consumption from both bottles was recorded at 1, 2, 4, and 12 hours post-injection.
Caption: Workflow for the continuous access two-bottle choice experiment.
Conclusion
Both this compound and cytisine effectively reduce voluntary alcohol consumption in mice, as demonstrated in both binge-like and continuous drinking models.[1] Cytisine's mechanism as a partial agonist at α4β2 nAChRs and lobeline's role as a non-selective nAChR antagonist provide distinct yet effective means of modulating the mesolimbic dopamine system to attenuate the rewarding properties of alcohol. The experimental data suggest that both compounds are promising candidates for further investigation as potential pharmacotherapies for alcohol use disorder. The choice between these compounds in future research and development may depend on factors such as desired specificity of action, potential side effects, and pharmacokinetic profiles.
References
A Comparative Guide to the Efficacy of Lobeline Hydrochloride and Varenicline in Addiction Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical efficacy of two nicotinic acetylcholine (B1216132) receptor (nAChR) modulators, lobeline (B1674988) hydrochloride and varenicline (B1221332), in various models of addiction. The information is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and mechanistic differences between these two compounds.
Executive Summary
Lobeline hydrochloride, a natural alkaloid, and varenicline, a synthetic partial agonist, both target nAChRs but exhibit distinct pharmacological profiles that influence their efficacy across different substance use disorders. Varenicline is a well-established first-line therapy for smoking cessation with a robust body of clinical evidence.[1][2] Its efficacy in alcohol use disorder is an active area of investigation with some promising, albeit mixed, results.[3][4] Lobeline has demonstrated a broader preclinical profile, showing potential in models of psychostimulant, opioid, and alcohol addiction, though clinical data remains limited.[5][6][7][8] The primary mechanism of varenicline involves its partial agonism at α4β2 nAChRs, which alleviates withdrawal and reduces the rewarding effects of nicotine (B1678760).[9] Lobeline, in contrast, has a more complex mechanism, acting as a mixed agonist-antagonist at nAChRs and also modulating the vesicular monoamine transporter 2 (VMAT2), which impacts dopamine (B1211576) storage and release.[10][11]
Mechanism of Action
Varenicline
Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[1][12] This dual action allows it to provide a moderate level of stimulation to the receptor, which helps to alleviate nicotine withdrawal symptoms and cravings.[12] Simultaneously, it acts as an antagonist by blocking nicotine from binding to the receptor, thereby reducing the rewarding and reinforcing effects of smoking.[9][12] Varenicline's high affinity for the α4β2 subtype of nAChRs is central to its efficacy in smoking cessation.[2] The binding of varenicline to these receptors in the ventral tegmental area leads to a modest and sustained increase in dopamine release in the nucleus accumbens, which is less than the surge caused by nicotine, thus mitigating the reinforcing properties of the drug.[2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Longitudinal findings from a randomized clinical trial of varenicline for alcohol use disorder with comorbid cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Varenicline Reduces Smoking, May Reduce Alcohol Use, Among People With Alcohol Use Disorder Who Smoke | Alcohol, Other Drugs, and Health: Current Evidence [bu.edu]
- 5. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lobeline, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-dependent attenuation of heroin self-administration with lobeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lobeline, a nicotinic partial agonist attenuates alcohol consumption and preference in male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychscenehub.com [psychscenehub.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to the Efficacy of Lobeline Hydrochloride and Varenicline in Addiction Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical efficacy of two nicotinic acetylcholine receptor (nAChR) modulators, lobeline hydrochloride and varenicline, in various models of addiction. The information is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and mechanistic differences between these two compounds.
Executive Summary
This compound, a natural alkaloid, and varenicline, a synthetic partial agonist, both target nAChRs but exhibit distinct pharmacological profiles that influence their efficacy across different substance use disorders. Varenicline is a well-established first-line therapy for smoking cessation with a robust body of clinical evidence.[1][2] Its efficacy in alcohol use disorder is an active area of investigation with some promising, albeit mixed, results.[3][4] Lobeline has demonstrated a broader preclinical profile, showing potential in models of psychostimulant, opioid, and alcohol addiction, though clinical data remains limited.[5][6][7][8] The primary mechanism of varenicline involves its partial agonism at α4β2 nAChRs, which alleviates withdrawal and reduces the rewarding effects of nicotine.[9] Lobeline, in contrast, has a more complex mechanism, acting as a mixed agonist-antagonist at nAChRs and also modulating the vesicular monoamine transporter 2 (VMAT2), which impacts dopamine storage and release.[10][11]
Mechanism of Action
Varenicline
Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[1][12] This dual action allows it to provide a moderate level of stimulation to the receptor, which helps to alleviate nicotine withdrawal symptoms and cravings.[12] Simultaneously, it acts as an antagonist by blocking nicotine from binding to the receptor, thereby reducing the rewarding and reinforcing effects of smoking.[9][12] Varenicline's high affinity for the α4β2 subtype of nAChRs is central to its efficacy in smoking cessation.[2] The binding of varenicline to these receptors in the ventral tegmental area leads to a modest and sustained increase in dopamine release in the nucleus accumbens, which is less than the surge caused by nicotine, thus mitigating the reinforcing properties of the drug.[2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Longitudinal findings from a randomized clinical trial of varenicline for alcohol use disorder with comorbid cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Varenicline Reduces Smoking, May Reduce Alcohol Use, Among People With Alcohol Use Disorder Who Smoke | Alcohol, Other Drugs, and Health: Current Evidence [bu.edu]
- 5. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lobeline, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-dependent attenuation of heroin self-administration with lobeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lobeline, a nicotinic partial agonist attenuates alcohol consumption and preference in male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychscenehub.com [psychscenehub.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
The Intricate Dance of Lobeline Analogs at Nicotinic Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of lobeline (B1674988) analogs at nicotinic acetylcholine (B1216132) receptors (nAChRs) is pivotal for designing novel therapeutics for substance use disorders and neurological conditions. This guide provides a comprehensive comparison of key lobeline analogs, their binding affinities, and functional activities at various nAChR subtypes, supported by experimental data and detailed methodologies.
Lobeline, a natural alkaloid from Lobelia inflata, has a complex pharmacological profile, interacting with multiple neurotransmitter systems.[1] Its interaction with nAChRs is of particular interest due to the role of these receptors in nicotine (B1678760) addiction and other neurological processes.[1][2] The development of lobeline analogs has been driven by the need to enhance selectivity and potency for specific nAChR subtypes or to shift activity towards other targets like the vesicular monoamine transporter 2 (VMAT2), which is implicated in the therapeutic effects of lobeline against psychostimulant abuse.[3][4][5]
Comparative Analysis of Lobeline Analogs at Nicotinic Receptors
The affinity and functional activity of lobeline and its analogs at nAChRs are highly dependent on their structural features. Modifications to the piperidine (B6355638) ring and its substituents lead to significant changes in their pharmacological profiles.
Binding Affinity at nAChR Subtypes
The binding affinity of lobeline analogs is typically determined through radioligand binding assays, where the analog's ability to displace a known high-affinity radioligand from the receptor is measured. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
| Compound | nAChR Subtype | Radioligand | Ki (nM) | Reference |
| (-)-Lobeline | Neuronal (general) | [3H]Nicotine | 4 | [2][6] |
| Neuronal (general) | [3H]Cytisine | 16.0 | [7] | |
| Nicotine | Neuronal (general) | [3H]Nicotine | 2 | [2][6] |
| Lobeline tosylate | α4β2 | [3H]Nicotine | equipotent with lobeline | [8] |
| Lobelane | α4β2 | Not specified | Dramatically reduced affinity | [3][8] |
| meso-transdiene | α4β2 | Not specified | Dramatically reduced affinity | [8] |
| (-)-trans-transdiene | α4β2 | Not specified | Dramatically reduced affinity | [8] |
| CRM-I-13-1 | Neuronal (general) | [3H]Cytisine | 15,000 | [7] |
| CRM-I-32-1 | Neuronal (general) | [3H]Cytisine | 5,400 | [7] |
Note: The specific subtypes for "Neuronal (general)" are often predominantly α4β2 in the brain regions used for these assays.
Key SAR Insights from Binding Data:
-
Oxygen Functions are Crucial for High Affinity: Removal of either the hydroxyl or carbonyl group from lobeline, as seen in analogs like lobelane, leads to a significant reduction in affinity for nAChRs, by at least 25-fold.[2][6] This suggests that these oxygen-containing functional groups are critical for high-affinity binding to the receptor.[2][6]
-
Defunctionalization Enhances Selectivity for Other Transporters: The "defunctionalized" analogs, such as lobelane, which lack the hydroxyl and keto moieties, exhibit markedly reduced affinity for nAChRs but show increased affinity and potency for monoamine transporters like DAT and VMAT2.[3][8] This shift in selectivity is a key strategy in developing treatments for psychostimulant abuse.[1][5]
-
Structural Simplification Reduces Affinity: Structurally simplified analogs, like CRM-I-13-1 and CRM-I-32-1, are significantly less active than lobeline in nAChR binding assays.[7]
Functional Activity at nAChRs
Functional assays, such as ion flux studies, are used to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.
| Compound | Assay | nAChR Subtype | Effect | Potency/Efficacy | Reference |
| Lobeline | 86Rb+ efflux | Striatal synaptosomes | Biphasic: slight increase at low conc., reduction at high conc. (not reversed by mecamylamine) | - | [7] |
| Lobeline tosylate | Nicotine-evoked 86Rb+ efflux | α4β2* | Antagonist | 70-fold more potent than lobeline in inhibiting efflux | [8] |
| Nicotine | 86Rb+ efflux | Striatal synaptosomes | Agonist (reversed by mecamylamine) | - | [7] |
| CRM-I-13-1 | 86Rb+ efflux | Striatal synaptosomes | Similar pattern to lobeline, but less potent | - | [7] |
| CRM-I-32-1 | 86Rb+ efflux | Striatal synaptosomes | Similar pattern to lobeline, but less potent | - | [7] |
Key SAR Insights from Functional Data:
-
Lobeline's Complex Functional Profile: Lobeline exhibits a complex, biphasic effect in functional assays, and its effects are not always blocked by classical nicotinic antagonists, suggesting a different mode of interaction compared to nicotine.[7] It is often classified as a partial agonist or a functional antagonist depending on the specific receptor subtype and assay conditions.[9]
-
Antagonistic Properties Can Be Enhanced: The tosylate salt of lobeline demonstrates potent antagonism of α4β2* nAChRs, highlighting how simple salt formation can influence functional activity.[8]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Workflow for a typical radioligand binding assay to determine Ki values.
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a buffer and subjected to differential centrifugation to isolate the cell membrane fraction containing the nAChRs.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]cytisine or [3H]nicotine) and varying concentrations of the unlabeled lobeline analog.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
86Rb+ Efflux Assay
This functional assay measures the ability of a compound to stimulate ion flow through the nAChR channel, indicating agonist activity.
Workflow for the 86Rb+ efflux functional assay.
General Protocol:
-
Preparation of Synaptosomes: Synaptosomes, which are isolated presynaptic terminals, are prepared from specific brain regions (e.g., striatum).
-
Loading with 86Rb+: The synaptosomes are incubated with radioactive rubidium (86Rb+), which is a surrogate for potassium ions (K+) and enters the synaptosomes through K+ channels.
-
Stimulation: The 86Rb+-loaded synaptosomes are then exposed to the lobeline analog. Agonist activity at nAChRs will open the cation channel, leading to the efflux of 86Rb+.
-
Measurement of Efflux: The amount of 86Rb+ released into the supernatant is measured and compared to the total amount of 86Rb+ initially loaded into the synaptosomes.
-
Antagonist Testing: To test for antagonist activity, the assay is performed in the presence of a known nAChR agonist (e.g., nicotine), and the ability of the lobeline analog to inhibit the agonist-induced efflux is measured.
Signaling Pathways and Logical Relationships
The interaction of lobeline analogs with nAChRs can modulate various downstream signaling pathways. The primary mechanism of nAChRs is to function as ligand-gated ion channels, leading to membrane depolarization and subsequent cellular responses.
References
- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Lobeline, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Document: Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. (CHEMBL1132385) - ChEMBL [ebi.ac.uk]
- 7. Lobeline and structurally simplified analogs exhibit differential agonist activity and sensitivity to antagonist blockade when compared to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lobeline analogs with enhanced affinity and selectivity for plasmalemma and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Intricate Dance of Lobeline Analogs at Nicotinic Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of lobeline analogs at nicotinic acetylcholine receptors (nAChRs) is pivotal for designing novel therapeutics for substance use disorders and neurological conditions. This guide provides a comprehensive comparison of key lobeline analogs, their binding affinities, and functional activities at various nAChR subtypes, supported by experimental data and detailed methodologies.
Lobeline, a natural alkaloid from Lobelia inflata, has a complex pharmacological profile, interacting with multiple neurotransmitter systems.[1] Its interaction with nAChRs is of particular interest due to the role of these receptors in nicotine addiction and other neurological processes.[1][2] The development of lobeline analogs has been driven by the need to enhance selectivity and potency for specific nAChR subtypes or to shift activity towards other targets like the vesicular monoamine transporter 2 (VMAT2), which is implicated in the therapeutic effects of lobeline against psychostimulant abuse.[3][4][5]
Comparative Analysis of Lobeline Analogs at Nicotinic Receptors
The affinity and functional activity of lobeline and its analogs at nAChRs are highly dependent on their structural features. Modifications to the piperidine ring and its substituents lead to significant changes in their pharmacological profiles.
Binding Affinity at nAChR Subtypes
The binding affinity of lobeline analogs is typically determined through radioligand binding assays, where the analog's ability to displace a known high-affinity radioligand from the receptor is measured. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
| Compound | nAChR Subtype | Radioligand | Ki (nM) | Reference |
| (-)-Lobeline | Neuronal (general) | [3H]Nicotine | 4 | [2][6] |
| Neuronal (general) | [3H]Cytisine | 16.0 | [7] | |
| Nicotine | Neuronal (general) | [3H]Nicotine | 2 | [2][6] |
| Lobeline tosylate | α4β2 | [3H]Nicotine | equipotent with lobeline | [8] |
| Lobelane | α4β2 | Not specified | Dramatically reduced affinity | [3][8] |
| meso-transdiene | α4β2 | Not specified | Dramatically reduced affinity | [8] |
| (-)-trans-transdiene | α4β2 | Not specified | Dramatically reduced affinity | [8] |
| CRM-I-13-1 | Neuronal (general) | [3H]Cytisine | 15,000 | [7] |
| CRM-I-32-1 | Neuronal (general) | [3H]Cytisine | 5,400 | [7] |
Note: The specific subtypes for "Neuronal (general)" are often predominantly α4β2 in the brain regions used for these assays.
Key SAR Insights from Binding Data:
-
Oxygen Functions are Crucial for High Affinity: Removal of either the hydroxyl or carbonyl group from lobeline, as seen in analogs like lobelane, leads to a significant reduction in affinity for nAChRs, by at least 25-fold.[2][6] This suggests that these oxygen-containing functional groups are critical for high-affinity binding to the receptor.[2][6]
-
Defunctionalization Enhances Selectivity for Other Transporters: The "defunctionalized" analogs, such as lobelane, which lack the hydroxyl and keto moieties, exhibit markedly reduced affinity for nAChRs but show increased affinity and potency for monoamine transporters like DAT and VMAT2.[3][8] This shift in selectivity is a key strategy in developing treatments for psychostimulant abuse.[1][5]
-
Structural Simplification Reduces Affinity: Structurally simplified analogs, like CRM-I-13-1 and CRM-I-32-1, are significantly less active than lobeline in nAChR binding assays.[7]
Functional Activity at nAChRs
Functional assays, such as ion flux studies, are used to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.
| Compound | Assay | nAChR Subtype | Effect | Potency/Efficacy | Reference |
| Lobeline | 86Rb+ efflux | Striatal synaptosomes | Biphasic: slight increase at low conc., reduction at high conc. (not reversed by mecamylamine) | - | [7] |
| Lobeline tosylate | Nicotine-evoked 86Rb+ efflux | α4β2* | Antagonist | 70-fold more potent than lobeline in inhibiting efflux | [8] |
| Nicotine | 86Rb+ efflux | Striatal synaptosomes | Agonist (reversed by mecamylamine) | - | [7] |
| CRM-I-13-1 | 86Rb+ efflux | Striatal synaptosomes | Similar pattern to lobeline, but less potent | - | [7] |
| CRM-I-32-1 | 86Rb+ efflux | Striatal synaptosomes | Similar pattern to lobeline, but less potent | - | [7] |
Key SAR Insights from Functional Data:
-
Lobeline's Complex Functional Profile: Lobeline exhibits a complex, biphasic effect in functional assays, and its effects are not always blocked by classical nicotinic antagonists, suggesting a different mode of interaction compared to nicotine.[7] It is often classified as a partial agonist or a functional antagonist depending on the specific receptor subtype and assay conditions.[9]
-
Antagonistic Properties Can Be Enhanced: The tosylate salt of lobeline demonstrates potent antagonism of α4β2* nAChRs, highlighting how simple salt formation can influence functional activity.[8]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Workflow for a typical radioligand binding assay to determine Ki values.
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a buffer and subjected to differential centrifugation to isolate the cell membrane fraction containing the nAChRs.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]cytisine or [3H]nicotine) and varying concentrations of the unlabeled lobeline analog.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
86Rb+ Efflux Assay
This functional assay measures the ability of a compound to stimulate ion flow through the nAChR channel, indicating agonist activity.
Workflow for the 86Rb+ efflux functional assay.
General Protocol:
-
Preparation of Synaptosomes: Synaptosomes, which are isolated presynaptic terminals, are prepared from specific brain regions (e.g., striatum).
-
Loading with 86Rb+: The synaptosomes are incubated with radioactive rubidium (86Rb+), which is a surrogate for potassium ions (K+) and enters the synaptosomes through K+ channels.
-
Stimulation: The 86Rb+-loaded synaptosomes are then exposed to the lobeline analog. Agonist activity at nAChRs will open the cation channel, leading to the efflux of 86Rb+.
-
Measurement of Efflux: The amount of 86Rb+ released into the supernatant is measured and compared to the total amount of 86Rb+ initially loaded into the synaptosomes.
-
Antagonist Testing: To test for antagonist activity, the assay is performed in the presence of a known nAChR agonist (e.g., nicotine), and the ability of the lobeline analog to inhibit the agonist-induced efflux is measured.
Signaling Pathways and Logical Relationships
The interaction of lobeline analogs with nAChRs can modulate various downstream signaling pathways. The primary mechanism of nAChRs is to function as ligand-gated ion channels, leading to membrane depolarization and subsequent cellular responses.
References
- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Lobeline, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Document: Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. (CHEMBL1132385) - ChEMBL [ebi.ac.uk]
- 7. Lobeline and structurally simplified analogs exhibit differential agonist activity and sensitivity to antagonist blockade when compared to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lobeline analogs with enhanced affinity and selectivity for plasmalemma and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Neuroprotective Effects of Lobeline and Other Antioxidants
For researchers, scientists, and professionals in drug development, understanding the comparative efficacy of neuroprotective agents is paramount. This guide provides a detailed comparison of the neuroprotective and antioxidant properties of lobeline (B1674988), a natural alkaloid, against three other well-known antioxidants: quercetin (B1663063), resveratrol (B1683913), and N-acetylcysteine (NAC). The following sections present quantitative data from various experimental assays, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to offer a comprehensive overview for assessing their therapeutic potential.
Quantitative Comparison of Antioxidant and Neuroprotective Efficacy
The neuroprotective effects of these compounds are often attributed to their antioxidant capacity, ability to modulate cellular signaling pathways, and protect against neuronal damage. The following tables summarize the available quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Antioxidant Activity (DPPH Radical Scavenging)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of antioxidants. The EC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower EC50 value indicates higher antioxidant activity.
| Compound | EC50 (μM) | Source |
| Lobeline | 228.8 | [1] |
| Quercetin | 11.19 | [1] |
| Resveratrol | ~25-100 | [2] |
| N-acetylcysteine (NAC) | >1000 | [3] |
Note: The EC50 values for resveratrol and NAC are approximate ranges derived from multiple studies and may vary depending on the specific experimental conditions. The data for lobeline and quercetin are from a direct comparative study, providing a more direct assessment of their relative potency in this specific assay.
Table 2: Neuroprotective Effects in In Vivo Models
This table summarizes the observed neuroprotective effects of lobeline in various animal models of neurological disorders.
| Model | Key Findings for Lobeline | Reference |
| Pilocarpine-Induced Seizures | Increased latency to first seizure, decreased percentage of seizures, and reduced DNA damage in the hippocampus and cerebral cortex. | [4] |
| MPTP-Induced Parkinson's Disease | Reduced behavioral deficits and loss of dopaminergic neurons in the substantia nigra and striatum. | [5] |
| Cerebral Ischemia-Reperfusion (MCAO) | Reduced infarct volume and neurological deficits. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample preparation: The test compounds (lobeline, quercetin, resveratrol, NAC) and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.
-
Reaction: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to each concentration of the test compounds and the standard. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (typically 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[7][8][9][10]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Protocol:
-
Cell preparation: Brain tissue (e.g., hippocampus or cortex) is dissected and single-cell suspensions are prepared.
-
Embedding cells in agarose (B213101): The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline unwinding and electrophoresis: The slides are placed in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster and farther than intact DNA, forming a "comet" shape.
-
Neutralization and staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as the tail length, the percentage of DNA in the tail, and the tail moment using specialized software.[11][12][13]
Superoxide (B77818) Dismutase (SOD) and Catalase (CAT) Activity Assays in Brain Tissue
These assays measure the activity of two key antioxidant enzymes that play a crucial role in detoxifying reactive oxygen species.
Protocol:
-
Tissue homogenization: Brain tissue is homogenized in a cold buffer to prepare a cell-free extract.
-
SOD Activity Assay:
-
The assay is typically based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a source such as xanthine/xanthine oxidase.
-
The homogenate is added to a reaction mixture containing the superoxide-generating system and the chromogen.
-
The rate of reduction of the chromogen is measured spectrophotometrically. The SOD activity is proportional to the inhibition of this reaction. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
-
CAT Activity Assay:
-
This assay is based on the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
The brain homogenate is added to a solution of H₂O₂.
-
The rate of H₂O₂ decomposition is monitored by measuring the decrease in absorbance at 240 nm.
-
One unit of catalase activity is typically defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[14][15][16][17]
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of lobeline are mediated through its interaction with multiple signaling pathways. The diagrams below, generated using Graphviz, illustrate these complex relationships.
References
- 1. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Resveratrol Brain Delivery for Neurological Disorders Prevention and Treatment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. DNA damage and oxidative stress induced by seizures are decreased by anticonvulsant and neuroprotective effects of lobeline, a candidate to treat alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. Comet assay as a novel approach for studying DNA damage in focal cerebral ischemia: differential effects of NMDA receptor antagonists and poly(ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Lobeline and Other Antioxidants
For researchers, scientists, and professionals in drug development, understanding the comparative efficacy of neuroprotective agents is paramount. This guide provides a detailed comparison of the neuroprotective and antioxidant properties of lobeline, a natural alkaloid, against three other well-known antioxidants: quercetin, resveratrol, and N-acetylcysteine (NAC). The following sections present quantitative data from various experimental assays, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to offer a comprehensive overview for assessing their therapeutic potential.
Quantitative Comparison of Antioxidant and Neuroprotective Efficacy
The neuroprotective effects of these compounds are often attributed to their antioxidant capacity, ability to modulate cellular signaling pathways, and protect against neuronal damage. The following tables summarize the available quantitative data from various in vitro and in vivo studies.
Table 1: In Vitro Antioxidant Activity (DPPH Radical Scavenging)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of antioxidants. The EC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower EC50 value indicates higher antioxidant activity.
| Compound | EC50 (μM) | Source |
| Lobeline | 228.8 | [1] |
| Quercetin | 11.19 | [1] |
| Resveratrol | ~25-100 | [2] |
| N-acetylcysteine (NAC) | >1000 | [3] |
Note: The EC50 values for resveratrol and NAC are approximate ranges derived from multiple studies and may vary depending on the specific experimental conditions. The data for lobeline and quercetin are from a direct comparative study, providing a more direct assessment of their relative potency in this specific assay.
Table 2: Neuroprotective Effects in In Vivo Models
This table summarizes the observed neuroprotective effects of lobeline in various animal models of neurological disorders.
| Model | Key Findings for Lobeline | Reference |
| Pilocarpine-Induced Seizures | Increased latency to first seizure, decreased percentage of seizures, and reduced DNA damage in the hippocampus and cerebral cortex. | [4] |
| MPTP-Induced Parkinson's Disease | Reduced behavioral deficits and loss of dopaminergic neurons in the substantia nigra and striatum. | [5] |
| Cerebral Ischemia-Reperfusion (MCAO) | Reduced infarct volume and neurological deficits. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample preparation: The test compounds (lobeline, quercetin, resveratrol, NAC) and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.
-
Reaction: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to each concentration of the test compounds and the standard. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (typically 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[7][8][9][10]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Protocol:
-
Cell preparation: Brain tissue (e.g., hippocampus or cortex) is dissected and single-cell suspensions are prepared.
-
Embedding cells in agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline unwinding and electrophoresis: The slides are placed in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster and farther than intact DNA, forming a "comet" shape.
-
Neutralization and staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as the tail length, the percentage of DNA in the tail, and the tail moment using specialized software.[11][12][13]
Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays in Brain Tissue
These assays measure the activity of two key antioxidant enzymes that play a crucial role in detoxifying reactive oxygen species.
Protocol:
-
Tissue homogenization: Brain tissue is homogenized in a cold buffer to prepare a cell-free extract.
-
SOD Activity Assay:
-
The assay is typically based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a source such as xanthine/xanthine oxidase.
-
The homogenate is added to a reaction mixture containing the superoxide-generating system and the chromogen.
-
The rate of reduction of the chromogen is measured spectrophotometrically. The SOD activity is proportional to the inhibition of this reaction. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
-
CAT Activity Assay:
-
This assay is based on the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
The brain homogenate is added to a solution of H₂O₂.
-
The rate of H₂O₂ decomposition is monitored by measuring the decrease in absorbance at 240 nm.
-
One unit of catalase activity is typically defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[14][15][16][17]
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of lobeline are mediated through its interaction with multiple signaling pathways. The diagrams below, generated using Graphviz, illustrate these complex relationships.
References
- 1. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Resveratrol Brain Delivery for Neurological Disorders Prevention and Treatment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. DNA damage and oxidative stress induced by seizures are decreased by anticonvulsant and neuroprotective effects of lobeline, a candidate to treat alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. Comet assay as a novel approach for studying DNA damage in focal cerebral ischemia: differential effects of NMDA receptor antagonists and poly(ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings of Lobeline Hydrochloride Studies: A Comparative Guide for Researchers
This guide provides a comparative analysis of lobeline (B1674988) hydrochloride, a natural alkaloid with a complex pharmacological profile, against two prominent alternatives used in substance abuse and smoking cessation therapies: varenicline (B1221332) and bupropion (B1668061). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the verification of key findings and to support further investigation into novel therapeutic agents.
Comparative Pharmacodynamics and Efficacy
The therapeutic potential of lobeline, varenicline, and bupropion is rooted in their distinct interactions with key neurotransmitter systems implicated in addiction, particularly the dopaminergic and nicotinic pathways. A summary of their binding affinities and clinical efficacy is presented below.
Table 1: Comparative Binding Affinities (Ki) of Lobeline, Varenicline, and Bupropion
| Compound | Target | Binding Affinity (Ki) | Species | Reference |
| Lobeline | α4β2* Nicotinic Acetylcholine (B1216132) Receptor | 4.4 nM | Rat Brain | [1] |
| Vesicular Monoamine Transporter 2 (VMAT2) | 0.88 µM (IC50) | Rat Striatal Vesicles | [2] | |
| Varenicline | α4β2 Nicotinic Acetylcholine Receptor | 0.4 nM | Rat Brain | [3] |
| α7 Nicotinic Acetylcholine Receptor | 125 nM | Rat Brain | [3] | |
| Bupropion | Dopamine (B1211576) Transporter (DAT) | Weak inhibitor; low occupancy at clinical doses | Human Brain | [4][5] |
| Norepinephrine (B1679862) Transporter (NET) | Weak inhibitor | Human Brain | [4][5] | |
| Nicotinic Acetylcholine Receptor | Non-competitive antagonist | - | [6] |
Note: Ki values represent the concentration of the drug that binds to 50% of the receptors in vitro. Lower Ki values indicate higher binding affinity.
Table 2: Comparative Clinical Efficacy for Smoking Cessation
| Treatment | Comparison | Continuous Abstinence Rate (CAR) at 9-12 Weeks (Odds Ratio) | Continuous Abstinence Rate (CAR) at 52 Weeks (Odds Ratio) | Reference |
| Varenicline | vs. Bupropion | 1.79 | 1.60 | [7] |
| Bupropion | vs. Placebo | ~2.0 | - | [4] |
| Lobeline | vs. Placebo | Not established in large-scale trials | - |
Key Signaling Pathways and Mechanisms of Action
The distinct pharmacological effects of lobeline, varenicline, and bupropion arise from their unique interactions with neuronal signaling pathways.
Lobeline's Dual Mechanism of Action
Lobeline exhibits a multifaceted mechanism of action, primarily targeting both nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2). At nAChRs, particularly the α4β2 subtype, it acts as a partial agonist and antagonist, modulating nicotine-evoked dopamine release.[1] Concurrently, its interaction with VMAT2 inhibits the uptake of dopamine into synaptic vesicles, leading to an increase in cytosolic dopamine levels.[2]
Varenicline's Partial Agonism at α4β2 nAChRs
Varenicline functions as a partial agonist at α4β2 nAChRs.[8] In the absence of nicotine, its agonistic properties provide a moderate and sustained level of dopamine release, which is thought to alleviate withdrawal symptoms. When nicotine is present, varenicline's high affinity for the receptor allows it to act as an antagonist, blocking nicotine from binding and thereby reducing the rewarding effects of smoking.[8]
Bupropion's Inhibition of Dopamine and Norepinephrine Reuptake
Bupropion acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4][5] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the presynaptic neuron, bupropion increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling. This action is believed to contribute to its antidepressant effects and to reduce the craving for nicotine.
References
- 1. Lobeline inhibits nicotine-evoked [(3)H]dopamine overflow from rat striatal slices and nicotine-evoked (86)Rb(+) efflux from thalamic synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Efficacy of varenicline versus bupropion for smoking cessation: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings of Lobeline Hydrochloride Studies: A Comparative Guide for Researchers
This guide provides a comparative analysis of lobeline hydrochloride, a natural alkaloid with a complex pharmacological profile, against two prominent alternatives used in substance abuse and smoking cessation therapies: varenicline and bupropion. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the verification of key findings and to support further investigation into novel therapeutic agents.
Comparative Pharmacodynamics and Efficacy
The therapeutic potential of lobeline, varenicline, and bupropion is rooted in their distinct interactions with key neurotransmitter systems implicated in addiction, particularly the dopaminergic and nicotinic pathways. A summary of their binding affinities and clinical efficacy is presented below.
Table 1: Comparative Binding Affinities (Ki) of Lobeline, Varenicline, and Bupropion
| Compound | Target | Binding Affinity (Ki) | Species | Reference |
| Lobeline | α4β2* Nicotinic Acetylcholine Receptor | 4.4 nM | Rat Brain | [1] |
| Vesicular Monoamine Transporter 2 (VMAT2) | 0.88 µM (IC50) | Rat Striatal Vesicles | [2] | |
| Varenicline | α4β2 Nicotinic Acetylcholine Receptor | 0.4 nM | Rat Brain | [3] |
| α7 Nicotinic Acetylcholine Receptor | 125 nM | Rat Brain | [3] | |
| Bupropion | Dopamine Transporter (DAT) | Weak inhibitor; low occupancy at clinical doses | Human Brain | [4][5] |
| Norepinephrine Transporter (NET) | Weak inhibitor | Human Brain | [4][5] | |
| Nicotinic Acetylcholine Receptor | Non-competitive antagonist | - | [6] |
Note: Ki values represent the concentration of the drug that binds to 50% of the receptors in vitro. Lower Ki values indicate higher binding affinity.
Table 2: Comparative Clinical Efficacy for Smoking Cessation
| Treatment | Comparison | Continuous Abstinence Rate (CAR) at 9-12 Weeks (Odds Ratio) | Continuous Abstinence Rate (CAR) at 52 Weeks (Odds Ratio) | Reference |
| Varenicline | vs. Bupropion | 1.79 | 1.60 | [7] |
| Bupropion | vs. Placebo | ~2.0 | - | [4] |
| Lobeline | vs. Placebo | Not established in large-scale trials | - |
Key Signaling Pathways and Mechanisms of Action
The distinct pharmacological effects of lobeline, varenicline, and bupropion arise from their unique interactions with neuronal signaling pathways.
Lobeline's Dual Mechanism of Action
Lobeline exhibits a multifaceted mechanism of action, primarily targeting both nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2). At nAChRs, particularly the α4β2 subtype, it acts as a partial agonist and antagonist, modulating nicotine-evoked dopamine release.[1] Concurrently, its interaction with VMAT2 inhibits the uptake of dopamine into synaptic vesicles, leading to an increase in cytosolic dopamine levels.[2]
Varenicline's Partial Agonism at α4β2 nAChRs
Varenicline functions as a partial agonist at α4β2 nAChRs.[8] In the absence of nicotine, its agonistic properties provide a moderate and sustained level of dopamine release, which is thought to alleviate withdrawal symptoms. When nicotine is present, varenicline's high affinity for the receptor allows it to act as an antagonist, blocking nicotine from binding and thereby reducing the rewarding effects of smoking.[8]
Bupropion's Inhibition of Dopamine and Norepinephrine Reuptake
Bupropion acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4][5] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the presynaptic neuron, bupropion increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling. This action is believed to contribute to its antidepressant effects and to reduce the craving for nicotine.
References
- 1. Lobeline inhibits nicotine-evoked [(3)H]dopamine overflow from rat striatal slices and nicotine-evoked (86)Rb(+) efflux from thalamic synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Efficacy of varenicline versus bupropion for smoking cessation: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lobeline Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Lobeline (B1674988) hydrochloride, a toxic alkaloid, requires strict adherence to disposal protocols to protect both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of lobeline hydrochloride, in line with established safety standards and regulatory requirements.
I. Understanding the Hazards
This compound is classified as toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to environmental contamination and potential health risks. Therefore, it is crucial to treat all this compound waste as hazardous.
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are required.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2]
-
Lab Coat: A standard laboratory coat should be worn to protect against skin contact.[2]
-
Respiratory Protection: When handling the powder form or if there is a risk of aerosol generation, a properly fitted respirator (e.g., N95 or higher) is necessary.[2][3]
III. Spill & Contamination Procedures
In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated.[2][4] For large spills, evacuate the area.[1]
-
Contain the Spill:
-
Clean the Area: Carefully scoop the absorbed material or covered solid into a designated hazardous waste container.[2][4]
-
Decontaminate: Wipe the spill area with a 70% ethanol (B145695) solution or another suitable laboratory disinfectant.[2][5]
-
Dispose of Cleanup Materials: All materials used for the cleanup, including gloves, absorbent pads, and paper towels, must be placed in a sealed and properly labeled hazardous waste container for disposal.[2]
IV. Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must comply with all local, state, and federal regulations.[1] Research laboratories are subject to strict regulatory oversight from bodies such as the Environmental Protection Agency (EPA).[6]
-
Waste Segregation:
-
Container Management:
-
Labeling:
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.[2]
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]
-
The recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Never dispose of this compound down the drain or in the regular trash.[1][9]
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[7][8]
-
The solvent rinsate must be collected and disposed of as hazardous liquid waste.[7][8]
-
After triple-rinsing, the container can be disposed of as regular waste, following institutional guidelines.[8]
-
V. Summary of Safety and Disposal Information
| Aspect | Guideline | Reference |
| Hazard Class | Toxic, Environmental Hazard | [1][5] |
| PPE | Chemical-resistant gloves, safety goggles, lab coat, respirator (for powders) | [2][3] |
| Spill Cleanup | Absorb liquids, cover solids to prevent dust, decontaminate area | [2][5] |
| Waste Type | Hazardous Waste | [1][2] |
| Primary Disposal Method | Incineration via a licensed hazardous waste contractor | [9] |
| Container Labeling | "Hazardous Waste," "this compound" | [2][7] |
| Empty Containers | Triple-rinse, collect rinsate as hazardous waste | [7][8] |
| Prohibited Disposal | Do not dispose of in drains or regular trash | [1][9] |
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.tocris.com [documents.tocris.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. biosynth.com [biosynth.com]
Proper Disposal of Lobeline Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Lobeline hydrochloride, a toxic alkaloid, requires strict adherence to disposal protocols to protect both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in line with established safety standards and regulatory requirements.
I. Understanding the Hazards
This compound is classified as toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to environmental contamination and potential health risks. Therefore, it is crucial to treat all this compound waste as hazardous.
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are required.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2]
-
Lab Coat: A standard laboratory coat should be worn to protect against skin contact.[2]
-
Respiratory Protection: When handling the powder form or if there is a risk of aerosol generation, a properly fitted respirator (e.g., N95 or higher) is necessary.[2][3]
III. Spill & Contamination Procedures
In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated.[2][4] For large spills, evacuate the area.[1]
-
Contain the Spill:
-
Clean the Area: Carefully scoop the absorbed material or covered solid into a designated hazardous waste container.[2][4]
-
Decontaminate: Wipe the spill area with a 70% ethanol solution or another suitable laboratory disinfectant.[2][5]
-
Dispose of Cleanup Materials: All materials used for the cleanup, including gloves, absorbent pads, and paper towels, must be placed in a sealed and properly labeled hazardous waste container for disposal.[2]
IV. Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must comply with all local, state, and federal regulations.[1] Research laboratories are subject to strict regulatory oversight from bodies such as the Environmental Protection Agency (EPA).[6]
-
Waste Segregation:
-
Container Management:
-
Labeling:
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.[2]
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]
-
The recommended disposal method for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Never dispose of this compound down the drain or in the regular trash.[1][9]
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[7][8]
-
The solvent rinsate must be collected and disposed of as hazardous liquid waste.[7][8]
-
After triple-rinsing, the container can be disposed of as regular waste, following institutional guidelines.[8]
-
V. Summary of Safety and Disposal Information
| Aspect | Guideline | Reference |
| Hazard Class | Toxic, Environmental Hazard | [1][5] |
| PPE | Chemical-resistant gloves, safety goggles, lab coat, respirator (for powders) | [2][3] |
| Spill Cleanup | Absorb liquids, cover solids to prevent dust, decontaminate area | [2][5] |
| Waste Type | Hazardous Waste | [1][2] |
| Primary Disposal Method | Incineration via a licensed hazardous waste contractor | [9] |
| Container Labeling | "Hazardous Waste," "this compound" | [2][7] |
| Empty Containers | Triple-rinse, collect rinsate as hazardous waste | [7][8] |
| Prohibited Disposal | Do not dispose of in drains or regular trash | [1][9] |
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.tocris.com [documents.tocris.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. biosynth.com [biosynth.com]
Personal protective equipment for handling Lobeline hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Lobeline hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
This compound is a toxic substance if inhaled or swallowed and may cause skin sensitization.[1][2] Adherence to the following procedures is critical to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount when handling this compound. The required level of protection depends on the quantity of the substance being handled and the specific procedures being performed.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Small Quantities (up to 500g) in a Laboratory Setting | Chemical safety goggles. A face shield may be required for supplementary protection.[1] | Nitrile or powder-free latex gloves. Double gloving is recommended.[1] | A standard laboratory coat.[1] | A dust respirator or a half-mask respirator with HEPA cartridges if a ventilated enclosure is not validated.[1] |
| Handling Larger Quantities (up to 1kg) | Chemical safety goggles and a full-face shield.[1] | Nitrile gloves with a protection class of 5 or higher (breakthrough time > 240 minutes).[1] | A disposable laboratory coat or a low-permeability coverall buttoned at the collar and cuffs.[1] | A suitable respirator is required.[3] |
| Manufacturing Operations or Handling > 1kg | Chemical safety goggles and a full-face shield.[1] | Nitrile gloves (protection class 5 or higher). Double gloving should be considered.[1] | Disposable, low-permeability coverall and disposable shoe covers.[1] | A self-contained breathing apparatus may be necessary during a fire.[4] |
| Handling Solutions (no aerosolization potential) | Chemical safety goggles. | Nitrile gloves. | Laboratory coat.[1] | Not generally required if handled in a well-ventilated area.[1] |
| Handling Solutions (with aerosolization potential) | Chemical safety goggles and a face shield. | Nitrile gloves. | Laboratory coat. | An air-purifying respirator should be worn by all personnel in the immediate area.[1] |
| Spill Cleanup (Minor) | Chemical safety goggles.[1] | Protective gloves.[1] | Protective clothing.[1] | Dust respirator.[1] |
| Spill Cleanup (Major) | Chemical safety goggles and a face shield.[1] | Protective gloves.[1] | Full body protective clothing.[4] | Self-contained breathing apparatus.[4] |
Note on Gloves: The suitability and durability of a glove type depend on usage. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher is recommended. For brief contact, a glove with a protection class of 3 or higher is suitable. Always inspect gloves before use and wash hands thoroughly after removing them.[1]
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible substances such as oxidizing agents, alkalis, iodides, and tannic acid.[1]
-
Store in the dark.[1]
2. Preparation and Handling:
-
All handling of powdered this compound should be conducted in a chemical fume hood or a validated ventilated enclosure.[5]
-
Avoid all personal contact, including inhalation of dust.[1]
-
Minimize dust generation and accumulation.[4] Do not cut, drill, grind, or weld containers that held the powder.[1]
-
After handling the powder, it should be put into a solution or a closed container.[1]
-
Facilities should be equipped with an eyewash station and a safety shower.[3][4]
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3][4]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of running water and soap if available.[1][4] Seek medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.[5]
Disposal Plan
This compound and its container must be disposed of as hazardous waste.[1]
1. Waste Collection:
-
All waste materials, including contaminated gloves, wipes, and empty containers, should be collected in a designated, labeled, and sealed hazardous waste container.
2. Disposal Procedure:
-
Disposal must be handled in accordance with all local, state, and federal regulations.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Do not allow the chemical or its containers to be released into the environment.[1] Puncture containers to prevent reuse before sending to an authorized landfill.[1]
-
Alternatively, consult the manufacturer for recycling options or a licensed professional waste disposal service.[1]
Safe Handling and Disposal Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling Lobeline hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Lobeline hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
This compound is a toxic substance if inhaled or swallowed and may cause skin sensitization.[1][2] Adherence to the following procedures is critical to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount when handling this compound. The required level of protection depends on the quantity of the substance being handled and the specific procedures being performed.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Small Quantities (up to 500g) in a Laboratory Setting | Chemical safety goggles. A face shield may be required for supplementary protection.[1] | Nitrile or powder-free latex gloves. Double gloving is recommended.[1] | A standard laboratory coat.[1] | A dust respirator or a half-mask respirator with HEPA cartridges if a ventilated enclosure is not validated.[1] |
| Handling Larger Quantities (up to 1kg) | Chemical safety goggles and a full-face shield.[1] | Nitrile gloves with a protection class of 5 or higher (breakthrough time > 240 minutes).[1] | A disposable laboratory coat or a low-permeability coverall buttoned at the collar and cuffs.[1] | A suitable respirator is required.[3] |
| Manufacturing Operations or Handling > 1kg | Chemical safety goggles and a full-face shield.[1] | Nitrile gloves (protection class 5 or higher). Double gloving should be considered.[1] | Disposable, low-permeability coverall and disposable shoe covers.[1] | A self-contained breathing apparatus may be necessary during a fire.[4] |
| Handling Solutions (no aerosolization potential) | Chemical safety goggles. | Nitrile gloves. | Laboratory coat.[1] | Not generally required if handled in a well-ventilated area.[1] |
| Handling Solutions (with aerosolization potential) | Chemical safety goggles and a face shield. | Nitrile gloves. | Laboratory coat. | An air-purifying respirator should be worn by all personnel in the immediate area.[1] |
| Spill Cleanup (Minor) | Chemical safety goggles.[1] | Protective gloves.[1] | Protective clothing.[1] | Dust respirator.[1] |
| Spill Cleanup (Major) | Chemical safety goggles and a face shield.[1] | Protective gloves.[1] | Full body protective clothing.[4] | Self-contained breathing apparatus.[4] |
Note on Gloves: The suitability and durability of a glove type depend on usage. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher is recommended. For brief contact, a glove with a protection class of 3 or higher is suitable. Always inspect gloves before use and wash hands thoroughly after removing them.[1]
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible substances such as oxidizing agents, alkalis, iodides, and tannic acid.[1]
-
Store in the dark.[1]
2. Preparation and Handling:
-
All handling of powdered this compound should be conducted in a chemical fume hood or a validated ventilated enclosure.[5]
-
Avoid all personal contact, including inhalation of dust.[1]
-
Minimize dust generation and accumulation.[4] Do not cut, drill, grind, or weld containers that held the powder.[1]
-
After handling the powder, it should be put into a solution or a closed container.[1]
-
Facilities should be equipped with an eyewash station and a safety shower.[3][4]
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3][4]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of running water and soap if available.[1][4] Seek medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.[5]
Disposal Plan
This compound and its container must be disposed of as hazardous waste.[1]
1. Waste Collection:
-
All waste materials, including contaminated gloves, wipes, and empty containers, should be collected in a designated, labeled, and sealed hazardous waste container.
2. Disposal Procedure:
-
Disposal must be handled in accordance with all local, state, and federal regulations.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Do not allow the chemical or its containers to be released into the environment.[1] Puncture containers to prevent reuse before sending to an authorized landfill.[1]
-
Alternatively, consult the manufacturer for recycling options or a licensed professional waste disposal service.[1]
Safe Handling and Disposal Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
